molecular formula C8H10O2 B168902 (1S,4S)-bicyclo[2.2.2]octane-2,5-dione CAS No. 177931-43-0

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Cat. No.: B168902
CAS No.: 177931-43-0
M. Wt: 138.16 g/mol
InChI Key: WMJKUNDVKHUCMV-WDSKDSINSA-N
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Description

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJKUNDVKHUCMV-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(=O)[C@@H]1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435558
Record name (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177931-43-0
Record name (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
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Record name (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione
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Foundational & Exploratory

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione physical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione is a chiral bridged bicyclic diketone. Its rigid C2-symmetric scaffold makes it a valuable chiral building block in asymmetric synthesis, particularly in the development of novel ligands for catalysis and as a precursor for complex molecular architectures in medicinal chemistry. This document provides a comprehensive overview of the known physical properties and a key synthetic route to this compound.

Core Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the table below. It is important to note that while some data is available for the specific (1S,4S) enantiomer, other properties are reported for the racemate or the corresponding (1R,4R) enantiomer.

PropertyValueSource
Molecular Formula C₈H₁₀O₂--INVALID-LINK--
Molecular Weight 138.16 g/mol --INVALID-LINK--
Melting Point 202-206 °C (for (1R,4R)-enantiomer)Sigma-Aldrich
Appearance SolidSigma-Aldrich
Purity Min. 95%--INVALID-LINK--
Optical Activity [α]22/D −53.0°, c = 0.5 in chloroform (for (1R,4R)-enantiomer)Sigma-Aldrich
Solubility Soluble in many organic solvents such as hexane, benzene, and toluene. Very low to negligible solubility in polar solvents like water.--INVALID-LINK--
Storage Temperature 2-8°CSigma-Aldrich

Synthetic Protocol: 1,2-Carbonyl Transposition Route

A key synthetic pathway to optically active this compound involves a 1,2-carbonyl transposition strategy.[1][2] This method starts from the readily available chiral building block, (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. While the detailed step-by-step experimental parameters require consulting the primary literature, the overall synthetic logic is outlined below.

The synthesis commences with the protection of the hydroxyl group of the starting hydroxyketone. This is followed by a sequence of reactions to introduce a second carbonyl group at the adjacent carbon, effectively "transposing" the carbonyl functionality. The final step involves the removal of the protecting group and oxidation to yield the target diketone. This route is advantageous as it allows for the preparation of the desired enantiomer with high enantiomeric purity.

SynthesisWorkflow start (1R,4S,6S)-6-hydroxybicyclo [2.2.2]octan-2-one step1 Protection of Hydroxyl Group start->step1 Protecting Agent step2 1,2-Carbonyl Transposition Sequence step1->step2 Multi-step sequence step3 Deprotection and Oxidation step2->step3 Deprotecting Agent, Oxidant end (1S,4S)-bicyclo[2.2.2] octane-2,5-dione step3->end

Caption: Synthetic workflow for this compound.

Spectral Data

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-Depth Technical Guide to (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Chiral Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione is a C2-symmetric chiral ketone that has garnered significant interest as a versatile building block in asymmetric synthesis. Its rigid bicyclic framework and strategically positioned carbonyl groups make it an ideal starting material for the synthesis of complex molecular architectures, including chiral ligands for asymmetric catalysis and key intermediates for drug discovery programs. This technical guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and applications, with a focus on its utility for researchers in the pharmaceutical and chemical sciences.

Chemical Structure and Properties

This compound possesses a unique bridged ring system with two carbonyl groups located at the C2 and C5 positions. The "(1S,4S)" designation defines the absolute stereochemistry at the bridgehead carbons, rendering the molecule chiral and optically active.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in subsequent chemical transformations.

PropertyValue
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
CAS Number 177931-43-0
Appearance Solid
Purity ≥95%
InChI Key WMJKUNDVKHUCMV-PHDIDXHHSA-N
SMILES O=C1C[C@H]2CC[C@@H]1CC2=O
¹H NMR (CDCl₃) Spectral data indicates characteristic peaks for the bicyclic protons. Specific shifts would be dependent on the exact reference.
¹³C NMR (CDCl₃) Resonances for the carbonyl carbons and the aliphatic carbons of the bicyclic system are expected in their characteristic regions.
Infrared (IR) A strong absorption band characteristic of the C=O stretching vibration of the ketone functional groups is a key feature.
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight is expected, along with characteristic fragmentation patterns.

Synthesis of this compound

The enantiomerically pure form of this compound is accessible through a synthetic route that employs a 1,2-carbonyl transposition as a key step.[1][2] This method starts from the readily available, optically active (-)-(1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.[1]

Experimental Protocol: Synthesis via 1,2-Carbonyl Transposition

The following is a representative experimental protocol based on the synthetic strategy reported in the literature.[1]

Step 1: Protection of the Hydroxyl and Carbonyl Groups

  • The starting material, (-)-(1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one, is first protected. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS ether) to prevent its participation in subsequent reactions.

  • The ketone at C2 is then converted to a derivative suitable for the 1,2-carbonyl transposition, such as a tosylhydrazone.

Step 2: The 1,2-Carbonyl Transposition

  • The protected tosylhydrazone intermediate is treated with a strong base (e.g., an organolithium reagent) to facilitate the Shapiro reaction or a related variant. This generates a vinyllithium species.

  • The vinyllithium intermediate is then quenched with an appropriate electrophile, which upon workup and removal of the protecting group on the original hydroxyl function, yields a ketone at the C5 position.

Step 3: Oxidation to the Dione

  • The resulting hydroxyketone is oxidized using a standard oxidizing agent (e.g., Swern oxidation, Dess-Martin periodinane) to yield the target this compound.

Step 4: Purification and Characterization

  • The final product is purified by column chromatography on silica gel.

  • The structure and purity of the synthesized this compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The optical purity is typically determined by chiral HPLC or by converting the dione to a chiral derivative.

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable chiral building block with significant applications in both drug discovery and the development of asymmetric catalytic methods.

Chiral Ligand Synthesis

A primary application of this dione is in the synthesis of novel C2-symmetric chiral diene ligands.[3] These ligands, when complexed with transition metals such as rhodium, have shown high efficacy in catalyzing a variety of asymmetric transformations, including conjugate additions and other carbon-carbon bond-forming reactions. The rigid bicyclic backbone of the ligand provides a well-defined chiral environment, leading to high levels of enantioselectivity in the catalyzed reactions.

Intermediate for Biologically Active Molecules

The bicyclo[2.2.2]octane scaffold is a key structural motif in a number of biologically active molecules and natural products. Derivatives of this scaffold have been investigated as potential central nervous system (CNS) modulators. Furthermore, the rigid structure of this compound makes it an attractive starting point for the synthesis of taxol mimics.[1] Taxol is a potent anti-cancer agent, and the development of simplified, synthetically accessible analogs is a major focus of drug discovery efforts. The defined stereochemistry of the dione allows for the precise construction of the complex three-dimensional structures required for biological activity.

Visualizing Synthetic and Logical Workflows

To further elucidate the role and synthesis of this compound, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.

G cluster_synthesis Synthetic Workflow for this compound A (-)-(1R,4S,6S)-6-hydroxy bicyclo[2.2.2]octan-2-one B Protection of Hydroxyl and Carbonyl Groups A->B C 1,2-Carbonyl Transposition B->C D Oxidation C->D E (1S,4S)-bicyclo[2.2.2] octane-2,5-dione D->E

Caption: Synthetic pathway to this compound.

G cluster_applications Applications in Asymmetric Synthesis and Drug Discovery A (1S,4S)-bicyclo[2.2.2] octane-2,5-dione B Synthesis of Chiral Diene Ligands A->B F Synthesis of Taxol Mimics A->F G Development of CNS Modulators A->G C Transition Metal Complexes (e.g., Rh) B->C D Asymmetric Catalysis (e.g., Conjugate Addition) C->D E Enantiomerically Enriched Products D->E H Drug Discovery Leads F->H G->H

Caption: Role as a chiral building block in synthesis and drug discovery.

Conclusion

This compound is a powerful and versatile chiral building block for modern organic synthesis. Its well-defined stereochemistry and rigid framework provide an excellent platform for the construction of complex molecular targets with high levels of stereocontrol. For researchers and professionals in drug development, this compound offers a valuable tool for the synthesis of novel chiral ligands and as a key intermediate in the pursuit of new therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications ensure that this compound will continue to be a relevant and important molecule in the field of chemical and pharmaceutical sciences.

References

Spectroscopic Profile of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral bicyclic ketone, (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery where rigid bicyclic scaffolds are of significant interest.

Core Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for bicyclo[2.2.2]octane-2,5-dione

Chemical Shift (δ) [ppm]MultiplicityAssignment
2.95mH-1, H-4 (Bridgehead)
2.25mH-3, H-6, H-7, H-8 (Methylene)

Table 2: ¹³C NMR Spectroscopic Data for bicyclo[2.2.2]octane-2,5-dione

Chemical Shift (δ) [ppm]Assignment
210.8C-2, C-5 (C=O)
48.9C-1, C-4 (Bridgehead)
23.5C-3, C-6, C-7, C-8 (Methylene)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For bicyclo[2.2.2]octane-2,5-dione, the most prominent feature is the carbonyl stretch.

Table 3: IR Spectroscopic Data for bicyclo[2.2.2]octane-2,5-dione

Frequency (cm⁻¹)Description
~1730C=O Stretch (Ketone)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for bicyclo[2.2.2]octane-2,5-dione

m/zRelative IntensityAssignment
138M⁺Molecular Ion

Experimental Protocols

The following sections detail the methodologies for the synthesis of the racemic bicyclo[2.2.2]octane-2,5-dione and the general procedures for obtaining the spectroscopic data.

Synthesis of (±)-bicyclo[2.2.2]octane-2,5-dione

A common synthetic route to the racemic bicyclo[2.2.2]octane-2,5-dione involves a Diels-Alder reaction followed by hydrolysis. A typical procedure is as follows:

  • Diels-Alder Reaction: 2-(Trimethylsilyloxy)-1,3-cyclohexadiene is reacted with α-chloroacrylonitrile. This cycloaddition reaction forms the bicyclo[2.2.2]octane skeleton.

  • Hydrolysis: The resulting adduct is then subjected to hydrolysis to yield the desired dione.

  • Purification: The crude product is purified by sublimation to afford bicyclo[2.2.2]octane-2,5-dione as a white crystalline solid with a melting point of 178-180 °C.

Spectroscopic Analysis
  • Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts and coupling patterns of the hydrogen atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum is recorded to identify the chemical shifts of the different carbon atoms in the molecule.

  • Sample Preparation: An IR spectrum can be obtained using a KBr pellet or by dissolving the sample in a suitable solvent (e.g., CCl₄) and analyzing it in a liquid cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The characteristic carbonyl stretching frequency is a key diagnostic peak.

  • Ionization: Electron ionization (EI) is a common method for analyzing small organic molecules like bicyclo[2.2.2]octane-2,5-dione.

  • Instrumentation: A mass spectrometer, such as a magnetic sector or quadrupole instrument, is used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions, which can provide further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of (1S,4S)-bicyclo [2.2.2]octane-2,5-dione Purification Purification (e.g., Sublimation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

In-Depth Technical Guide to the Chirality and Stereochemistry of Bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.2.2]octane-2,5-dione, a bridged bicyclic compound, possesses a unique C2-symmetric chiral structure that has garnered significant interest in the fields of asymmetric synthesis and medicinal chemistry. Its rigid framework provides a well-defined three-dimensional arrangement for substituents, making it an invaluable scaffold for the development of chiral ligands and pharmacologically active agents. This technical guide provides a comprehensive overview of the stereochemical properties of bicyclo[2.2.2]octane-2,5-dione, detailing methods for the synthesis and resolution of its enantiomers, and exploring its applications in asymmetric catalysis and drug discovery.

Introduction to the Stereochemistry of Bicyclo[2.2.2]octane-2,5-dione

The chirality of bicyclo[2.2.2]octane-2,5-dione arises from the spatial arrangement of its atoms, which results in a molecule that is non-superimposable on its mirror image. The molecule possesses a C2 axis of symmetry, which passes through the center of the C1-C4 bond and the midpoint of the C7-C8 bond. This symmetry element is a key feature of its stereochemistry and is often exploited in the design of chiral ligands. The two enantiomers of bicyclo[2.2.2]octane-2,5-dione are designated as (1R,4R) and (1S,4S).

dot

Enantiomers of bicyclo[2.2.2]octane-2,5-dione.

Synthesis of Enantiopure Bicyclo[2.2.2]octane-2,5-dione

The preparation of enantiomerically pure bicyclo[2.2.2]octane-2,5-dione is crucial for its application in asymmetric synthesis. Several strategies have been developed, primarily involving the resolution of a racemic mixture.

Chemo-enzymatic Resolution

A highly efficient method for obtaining homochiral bicyclo[2.2.2]octane-2,5-dione involves a chemo-enzymatic approach. This strategy utilizes a lipase-catalyzed resolution of a mono enol acetate derivative of the racemic dione.[1][2]

dot

Chemoenzymatic_Resolution racemic_dione Racemic bicyclo[2.2.2]octane-2,5-dione enol_acetate Racemic mono enol acetate racemic_dione->enol_acetate Enol acetylation resolution Lipase-catalyzed resolution enol_acetate->resolution enantiopure_enol_acetate (R,R)-enol acetate (>99% ee) resolution->enantiopure_enol_acetate enantiopure_dione_S (S,S)-dione (64% ee) resolution->enantiopure_dione_S hydrolysis Hydrolysis enantiopure_enol_acetate->hydrolysis enantiopure_dione_R (R,R)-dione hydrolysis->enantiopure_dione_R

Workflow for the chemo-enzymatic resolution.

Experimental Protocol: Chemo-enzymatic Resolution [3]

  • Synthesis of Racemic Bicyclo[2.2.2]octane-2,5-dione: The racemic dione can be synthesized in four steps with an overall yield of 60%.[2]

  • Enol Acetate Formation: The racemic dione is converted to its corresponding mono enol acetate.

  • Lipase-Catalyzed Resolution: The racemic mono enol acetate is subjected to resolution using an immobilized lipase (e.g., from Humicola sp.). The reaction is monitored until the desired enantiomeric excess (ee) of the remaining enol acetate is achieved.

  • Separation: The reaction mixture is filtered to remove the enzyme. The enantiomerically pure (R,R)-enol acetate and the partially resolved (S,S)-dione are separated by silica gel column chromatography.

  • Hydrolysis: The enantiopure (R,R)-enol acetate is hydrolyzed to afford the (R,R)-bicyclo[2.2.2]octane-2,5-dione.

CompoundYieldEnantiomeric Excess (ee)
(R,R)-enol acetate39%>99%
(S,S)-dione59.5%64%
Resolution via Diastereomeric Dihydrazones

Another effective method for resolving racemic bicyclo[2.2.2]octane-2,5-dione is through the formation of diastereomeric dihydrazones with a chiral resolving agent, followed by fractional recrystallization.[4]

Experimental Protocol: Resolution via Dihydrazone Formation [1]

  • Dihydrazone Formation: Racemic bicyclo[2.2.2]octane-2,5-dione is reacted with a chiral hydrazide, such as (R)-5-(1-phenylethyl)semioxamazide, to form a mixture of diastereomeric dihydrazones.

  • Fractional Recrystallization: The diastereomeric mixture is separated by fractional recrystallization from a suitable solvent (e.g., ethanol).

  • Hydrolysis: The separated diastereomeric dihydrazone is hydrolyzed under acidic conditions to regenerate the enantiopure dione.

This method has been successfully used to obtain enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione.[1]

Physicochemical and Spectroscopic Data

The enantiomers of bicyclo[2.2.2]octane-2,5-dione can be characterized by their physical and spectroscopic properties.

Property(1R,4R)-bicyclo[2.2.2]octane-2,5-dione
Melting Point 202-206 °C
Specific Rotation [α]22/D -53.0° (c = 0.5 in chloroform)

Data obtained from commercial supplier.

Applications in Asymmetric Catalysis

Enantiopure bicyclo[2.2.2]octane-2,5-dione is a valuable precursor for the synthesis of C2-symmetric chiral diene ligands. These ligands have demonstrated high efficiency and enantioselectivity in various transition metal-catalyzed asymmetric reactions.[2][5]

dot

Ligand_Synthesis_Application cluster_synthesis Ligand Synthesis cluster_application Asymmetric Catalysis chiral_dione (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione ditriflate Ditriflate derivative chiral_dione->ditriflate Triflation diene_ligand C2-symmetric diene ligand (e.g., (R,R)-Ph-bod*) ditriflate->diene_ligand Cross-coupling rh_catalyst Rhodium Catalyst diene_ligand->rh_catalyst Forms complex with asym_reaction Asymmetric Reaction rh_catalyst->asym_reaction Catalyzes enantioenriched_product Enantioenriched Product asym_reaction->enantioenriched_product

Synthesis of chiral diene ligands and their application.
Rhodium-Catalyzed Asymmetric 1,4-Addition

Chiral diene ligands derived from bicyclo[2.2.2]octane-2,5-dione, in complex with rhodium, have been successfully employed in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. These reactions proceed with high catalytic activity and enantioselectivity, affording chiral β-aryl ketones in up to 99% ee.[2]

Rhodium-Catalyzed Asymmetric Arylation

The C2-symmetric diene ligand, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), synthesized from (1R,4R)-bicyclo[2.2.2]octane-2,5-dione, has shown exceptional performance in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines. This method provides access to enantioenriched diarylmethylamines with high enantioselectivity (95-99% ee).[1]

ReactionLigandSubstrateProductEnantiomeric Excess (ee)
Asymmetric 1,4-Addition(R,R)-Bn-bodCyclic/Linear α,β-unsaturated ketonesChiral β-aryl ketonesUp to 99%
Asymmetric Arylation(R,R)-Ph-bodN-tosylaryliminesDiarylmethylamines95-99%

Role in Drug Discovery and Development

The rigid bicyclo[2.2.2]octane framework is an attractive scaffold in medicinal chemistry due to its well-defined three-dimensional structure, which allows for precise positioning of functional groups for interaction with biological targets.

A Rigid Scaffold for Bioactive Molecules

The bicyclo[2.2.2]octane core has been incorporated into a variety of biologically active molecules. Its rigidity can lead to enhanced binding affinity and selectivity for target proteins. Derivatives of the bicyclo[2.2.2]octane system have shown potential as glycosidase inhibitors and have been investigated for their effects on the central nervous system.

Bioisosteric Replacement

The bicyclo[2.2.2]octane moiety can also serve as a bioisostere for other chemical groups, such as phenyl rings. This substitution can modulate the physicochemical properties of a drug candidate, including its solubility, metabolic stability, and lipophilicity, potentially leading to an improved pharmacokinetic profile.

Conclusion

The C2-symmetric chirality of bicyclo[2.2.2]octane-2,5-dione, coupled with its rigid polycyclic structure, makes it a highly valuable building block in modern organic chemistry. Efficient methods for its enantioselective synthesis, particularly through enzymatic and diastereomeric resolutions, have enabled its use as a precursor to a range of effective chiral ligands for asymmetric catalysis. Furthermore, the bicyclo[2.2.2]octane scaffold holds significant promise for the development of novel therapeutics by providing a conformationally constrained framework for the design of potent and selective drug candidates. Continued exploration of the synthesis and application of this unique chiral dione is expected to lead to further advancements in both asymmetric synthesis and medicinal chemistry.

References

CAS number and molecular formula for (1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, a chiral building block with significant applications in organic synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, and experimental data.

Core Compound Information

This compound is an optically active diketone. Its rigid bicyclic structure and stereochemistry make it a valuable intermediate in the synthesis of complex molecules.

PropertyValue
Molecular Formula C₈H₁₀O₂[1][2]
Molecular Weight 138.16 g/mol [1][2]
CAS Number 177931-43-0[3]
Appearance Solid
Purity Min. 95% (commercially available)[2]

Note: The racemic mixture, bicyclo[2.2.2]octane-2,5-dione, has the CAS number 57346-05-1.[2][4]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process for its application as a chiral starting material. A key method involves a 1,2-carbonyl transposition route starting from the readily available optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.[1][5] This process yields the target compound with a high enantiomeric excess (98% ee).[1][3][5]

Experimental Protocol: Synthesis of Optically Active (+)-(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione[1]

A detailed experimental protocol for the synthesis is outlined in the workflow diagram below. The process involves multiple steps starting from a known optically active precursor.

G cluster_synthesis Synthesis Workflow start (1R,4S,6S)-6-hydroxybicyclo [2.2.2]octan-2-one step1 1,2-Carbonyl Transposition start->step1 intermediate Selectively Protected Intermediates step1->intermediate step2 Final Oxidation intermediate->step2 end (+)-(1S,4S)-Bicyclo[2.2.2] octane-2,5-dione (98% ee) step2->end

Caption: Synthetic route to (+)-(1S,4S)-bicyclo[2.2.2]octane-2,5-dione.

Bioreduction Studies

The racemic mixture of bicyclo[2.2.2]octane-2,5-dione can be efficiently resolved and reduced using genetically engineered Saccharomyces cerevisiae (baker's yeast). This biocatalytic approach offers a green alternative for the production of chiral hydroxyketones, which are valuable synthetic intermediates. Overexpression of the carbonyl reductase encoded by YMR226c in S. cerevisiae has shown high efficiency in the reduction of the diketone.[6]

Experimental Protocol: Bioreduction of (±)-bicyclo[2.2.2]octane-2,5-dione[6]

The general workflow for the bioreduction is depicted in the diagram below. This process allows for the selective production of enantiomerically enriched hydroxyketones.

G cluster_bioreduction Bioreduction Workflow start (±)-bicyclo[2.2.2] octane-2,5-dione step1 Incubation with S. cerevisiae (overexpressing YMR226c) start->step1 products Mixture of Hydroxyketones and Diols step1->products step2 Chromatographic Separation products->step2 end1 (+)-4-hydroxybicyclo[2.2.2] octan-2-one (>99% ee) step2->end1 end2 (-)-3-hydroxybicyclo[2.2.2] octan-2-one (84-98% ee) step2->end2 G cluster_applications Potential Applications in Drug Development start (1S,4S)-bicyclo[2.2.2] octane-2,5-dione chiral_pool Chiral Building Block start->chiral_pool synthesis Asymmetric Synthesis chiral_pool->synthesis target_molecules Complex Target Molecules synthesis->target_molecules bio_activity Biological Activity Screening target_molecules->bio_activity drug_candidates Potential Drug Candidates bio_activity->drug_candidates

References

Theoretical Calculations on the Stability of Bicyclo[2.2.2]octane-2,5-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations concerning the stability of bicyclo[2.2.2]octane-2,5-dione. This bicyclic dione is a key structural motif in various natural products and serves as a versatile building block in organic synthesis. Understanding its stability, electronic structure, and reactivity is crucial for its application in medicinal chemistry and drug development. This document summarizes key quantitative data from computational studies, details relevant experimental protocols, and visualizes fundamental concepts and workflows.

Theoretical Stability and Electronic Structure

The stability of bicyclo[2.2.2]octane-2,5-dione and its derivatives has been investigated using various computational methods, including Austin Model 1 (AM1), one-particle Green's function theory, third-order algebraic diagrammatic construction, Hartree-Fock (HF), and Density Functional Theory (DFT). These studies provide valuable insights into the molecule's geometric parameters, heats of formation, and electronic interactions.

Computational Data Summary

The following tables summarize key quantitative data obtained from theoretical calculations on bicyclo[2.2.2]octane-2,5-dione and its related species. These values are essential for understanding the molecule's intrinsic stability and the energetics of its reactions.

ParameterMolecule/IntermediateMethodCalculated ValueReference
Heat of Formation (ΔHf°) bicyclo[2.2.2]octane-2,5-dioneAM1-[1]
Pyramidal exo-enolateAM19-10 kcal/mol higher than planar[2]
Pyramidal endo-enolateAM19-10 kcal/mol higher than planar[2]
Bond Length C1-C2AM11.517 Å[2]
C1-C2 (exo-enolate)AM11.555 Å[2]
C1-C2 (endo-enolate)AM11.555 Å[2]
Reaction Rate H/D Exchange (k)Experimental(9.7 ± 1.5) × 10⁻¹ L mol⁻¹ s⁻¹[3]

Note: Some values in the original literature were presented graphically or in relative terms; specific numerical data was extracted where possible.

Through-Bond vs. Through-Space Interactions

A key aspect of the electronic structure of bicyclo[2.2.2]octane-2,5-dione is the interaction between the two carbonyl groups. These interactions can occur through space (direct overlap of orbitals across the bicyclic cage) or through the sigma bond framework (through-bond interactions). Computational studies have been employed to elucidate the nature and magnitude of these interactions, which significantly influence the molecule's reactivity and spectroscopic properties.[4][5]

The logical relationship between these concepts can be visualized as follows:

cluster_Interactions Carbonyl Group Interactions A Through-Space Interaction D Molecular Stability and Reactivity A->D B Through-Bond Interaction B->D C Electronic Structure of bicyclo[2.2.2]octane-2,5-dione C->A influences C->B influences Reactants 1,3-Cyclohexadiene derivative + Dienophile Reaction Diels-Alder Cycloaddition Reactants->Reaction Intermediate Bicyclic Adduct Reaction->Intermediate Hydrolysis Hydrolysis/ Deprotection Intermediate->Hydrolysis Product bicyclo[2.2.2]octane-2,5-dione Hydrolysis->Product Dione bicyclo[2.2.2]octane-2,5-dione Enolate Enolate Intermediate Dione->Enolate + OD⁻ Enolate->Dione + HOD Product Deuterated dione Enolate->Product + D₂O

References

An In-depth Technical Guide to (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: Synthesis, Characterization, and Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, a chiral bicyclic ketone of significant interest in synthetic organic chemistry. The rigid bicyclo[2.2.2]octane framework serves as a valuable scaffold for the synthesis of complex molecules and as a stereochemical probe in mechanistic studies. This document details the established synthetic protocols, discusses the methods for its characterization, and provides a guide to the crystallographic analysis of such compounds, while also noting the current availability of specific crystal structure data.

Molecular and Physicochemical Properties

This compound is a chiral organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . Its rigid, cage-like structure imparts distinct chemical and physical properties that are of interest for various applications, including as a chiral building block in asymmetric synthesis.

PropertyValue
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Stereochemistry (1S,4S)
Appearance Solid
CAS Number 177931-43-0

Synthesis of this compound

The synthesis of optically active this compound has been achieved through a multi-step process starting from a readily available chiral precursor. The following protocol is based on the methodology reported by Almqvist, F., Ekman, N., & Frejd, T. in The Journal of Organic Chemistry, 1996, 61 (11), pp 3794–3798.[1]

Experimental Protocol: Synthesis

  • Starting Material: The synthesis commences with the optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.

  • Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected, for example, as a silyl ether, to prevent interference in subsequent steps.

  • 1,2-Carbonyl Transposition: A key step involves a 1,2-carbonyl transposition to yield the corresponding protected 5-hydroxybicyclo[2.2.2]octan-2-one. This transformation alters the position of the carbonyl group within the bicyclic framework.

  • Deprotection: The protecting group is removed from the hydroxyl group to yield (1S,4S)-5-hydroxybicyclo[2.2.2]octan-2-one.

  • Oxidation: The secondary alcohol is then oxidized to the corresponding ketone using standard oxidizing agents (e.g., Swern oxidation, PCC, or Dess-Martin periodinane) to afford the target molecule, this compound.

  • Purification: The final product is purified by column chromatography or crystallization to yield the enantiomerically pure dione.

Synthesis_Workflow start (1R,4S,6S)-6-hydroxybicyclo [2.2.2]octan-2-one step1 Protection of -OH group start->step1 e.g., TBDMSCl, Imidazole step2 1,2-Carbonyl Transposition step1->step2 Multi-step sequence step3 Deprotection step2->step3 e.g., TBAF step4 Oxidation step3->step4 e.g., Swern Oxidation end_product (1S,4S)-bicyclo[2.2.2] octane-2,5-dione step4->end_product

Caption: Synthetic workflow for this compound.

Crystal Structure Analysis

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases did not yield a deposited crystal structure for this compound or its racemic form. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not publicly available at this time.

For researchers who succeed in obtaining single crystals of this compound, the following general protocol for X-ray diffraction analysis of a small organic molecule is provided.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Suitable crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a hot-saturated solution, or vapor diffusion. A variety of solvents should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in all dimensions).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive crystals, mounting is performed under an inert atmosphere or in a cryo-stream.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

XRay_Workflow crystal_growth Single Crystal Growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature, including medicinal chemistry and pharmacology databases, did not reveal any specific studies on the biological activity or the modulation of signaling pathways by this compound. While the bicyclo[2.2.2]octane scaffold is present in some biologically active molecules, the specific dione described herein has not been reported to have a defined pharmacological profile.

This lack of data presents an opportunity for future research. The rigid, well-defined structure of this compound makes it an interesting candidate for screening in various biological assays to explore potential therapeutic applications.

Conclusion

This compound is a synthetically accessible chiral molecule with a well-defined three-dimensional structure. While its synthesis has been reported, a detailed public record of its crystal structure is not currently available. This guide provides the necessary synthetic and analytical protocols to enable further research into this compound. The absence of reported biological activity suggests that this molecule is an open area for investigation, with potential for discovery in drug development and chemical biology. Researchers are encouraged to pursue the crystallization and full structural elucidation of this compound to further expand the understanding of this fundamental bicyclic system.

References

Solubility Profile of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility trends based on the molecule's structural features and the general principles of chemical interactions. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various common laboratory solvents.

Predicting the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses a rigid bicyclic aliphatic structure, which is nonpolar in nature. However, the presence of two polar carbonyl (ketone) groups introduces a degree of polarity to the molecule. The overall solubility will therefore be a balance between these opposing characteristics.

The relatively small and compact structure of this compound, with a molecular formula of C₈H₁₀O₂, suggests that it may exhibit some solubility in a range of solvents. However, the nonpolar hydrocarbon backbone is a significant portion of the molecule, which will limit its solubility in highly polar solvents like water. Conversely, the polar ketone groups will enhance its solubility in polar organic solvents.

Data Presentation: Predicted Solubility in Common Solvents

The following table provides an estimation of the solubility of this compound in various classes of common laboratory solvents. These predictions are based on the structural analysis of the compound and established principles of solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of polar carbonyl groups allows for some interaction with protic solvents through hydrogen bonding (as an acceptor). However, the nonpolar bicyclic core is expected to significantly limit solubility, especially in water. Solubility is predicted to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol).
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar carbonyl groups of the solute. The absence of a highly structured hydrogen-bonding network (as seen in water) and the organic nature of these solvents make them good candidates for dissolving this compound.
Nonpolar Hexane, Toluene, DichloromethaneModerate to HighThe nonpolar bicyclic backbone of the molecule will have favorable van der Waals interactions with nonpolar solvents. Dichloromethane, with its ability to induce dipoles, is expected to be a particularly effective solvent.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is essential. The following section details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic solubility and involves equilibrating an excess of the solid compound in the solvent of interest over a period of time.[3][4][5]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or other suitable analytical method.

  • Calculation:

    • Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start: Define Solvents of Interest prepare Prepare Supersaturated Samples (Excess Solute in Solvent) start->prepare Select Solvents equilibrate Equilibrate Samples (e.g., 24-48h at 25°C) prepare->equilibrate Agitate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate Allow to Settle filter Filter Supernatant separate->filter Withdraw Supernatant analyze Analyze Solute Concentration (e.g., HPLC) filter->analyze Prepare Dilutions calculate Calculate Solubility analyze->calculate Use Calibration Curve end End: Quantitative Solubility Data calculate->end

Workflow for Solubility Determination

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[6][7]

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A solvent that can effectively interact with the polar ketone groups while also accommodating the nonpolar bicyclic structure will be most effective.

  • Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.

  • pH of the Medium (for aqueous solutions): While this compound does not have readily ionizable groups, extreme pH values could potentially lead to chemical degradation (e.g., hydrolysis), which would affect the apparent solubility.

Conclusion

References

A Technical Guide to Bicyclo[2.2.2]octane-2,5-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug design. Its unique conformational constraints and stereochemical complexity offer a compelling platform for the development of novel therapeutic agents. Among its various oxidized forms, bicyclo[2.2.2]octane-2,5-dione stands out as a versatile synthetic intermediate and a core structural motif in a range of biologically active molecules. This in-depth technical guide provides a comprehensive literature review of the research surrounding bicyclo[2.2.2]octane-2,5-dione, encompassing its synthesis, chemical properties, and burgeoning applications in drug development. Particular focus is placed on derivatives exhibiting inhibitory activity against key enzymatic targets, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of Bicyclo[2.2.2]octane-2,5-dione and Its Derivatives

The synthesis of the bicyclo[2.2.2]octane-2,5-dione core can be achieved through several methodologies, often involving cycloaddition reactions. A common approach is the Diels-Alder reaction, which efficiently establishes the bicyclic framework.

Experimental Protocol: Synthesis of Racemic Bicyclo[2.2.2]octane-2,5-dione

A practical four-step synthesis for racemic bicyclo[2.2.2]octane-2,5-dione has been reported with an overall yield of 60%.[1]

Step 1: Diels-Alder Cycloaddition

  • 2-(Trimethylsiloxy)-1,3-cyclohexadiene and 2-chloroacrylonitrile are reacted in a [4+2] cycloaddition.

  • The primary product is the 2,5-adduct, which undergoes in situ cleavage of the enol silyl ether.

Step 2: Ketal Protection

  • The ketone group in the resulting compound is protected using ethylene glycol to yield a monoacetal.

Step 3: Hydrolysis

  • The protected intermediate is then hydrolyzed to afford the desired monoacetal.

Step 4: Deprotection

  • Finally, hydrolysis of the ketal group with 10% HCl in THF at room temperature yields racemic bicyclo[2.2.2]octane-2,5-dione in quantitative yield.

Chemo-enzymatic Synthesis of Homochiral Bicyclo[2.2.2]octane-2,5-dione

For applications in asymmetric synthesis and drug development, the preparation of enantiomerically pure bicyclo[2.2.2]octane-2,5-dione is crucial. A chemo-enzymatic approach has been developed for this purpose.[1]

Experimental Protocol:

  • The racemic diketone is first converted into its corresponding mono enol acetate.

  • This derivative then undergoes resolution catalyzed by an immobilized lipase from Humicola sp. This enzymatic resolution provides access to the homochiral bicyclo[2.2.2]octane-2,5-dione, which is a key intermediate for the synthesis of chiral diene ligands.[1]

Biological Activities and Therapeutic Potential

Derivatives of the bicyclo[2.2.2]octane-2,5-dione scaffold have shown promise in modulating the activity of several key enzymes implicated in human diseases.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a crucial enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol.[2] Overexpression of 11β-HSD1 in adipose tissue is linked to obesity and metabolic syndrome, making it an attractive therapeutic target. Several bicyclo[2.2.2]octane derivatives have been identified as potent inhibitors of 11β-HSD1.

Signaling Pathway of 11β-HSD1 in Glucocorticoid Activation

G 11β-HSD1 Signaling Pathway in Glucocorticoid Activation cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus H6PDH Hexose-6-Phosphate Dehydrogenase 6PGL 6-Phospho-glucono- δ-lactone H6PDH->6PGL NADPH NADPH H6PDH->NADPH G6P Glucose-6-Phosphate G6P->H6PDH Substrate 11beta-HSD1 11β-HSD1 NADPH->11beta-HSD1 Cofactor NADP+ NADP+ NADP+->H6PDH Cofactor 11beta-HSD1->NADP+ Cortisol Cortisol (active) 11beta-HSD1->Cortisol Cortisone Cortisone (inactive) Cortisone->11beta-HSD1 Substrate GR Glucocorticoid Receptor Cortisol->GR Binds and Activates GRE Glucocorticoid Response Element GR->GRE Binds to Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Regulates Bicyclo_Inhibitor Bicyclo[2.2.2]octane Derivative Bicyclo_Inhibitor->11beta-HSD1 Inhibits

Figure 1: The 11β-HSD1 pathway, highlighting the conversion of inactive cortisone to active cortisol, which then activates the glucocorticoid receptor (GR) leading to the regulation of target gene transcription. Bicyclo[2.2.2]octane derivatives can inhibit 11β-HSD1, thus reducing the local concentration of active glucocorticoids.

Quantitative Data for 11β-HSD1 Inhibitors

Compound ClassSpecific DerivativeIC50 (µM)Reference
Bicyclo[2.2.2]octene fused cyclic amidesCompound 40.02[3]
Bicyclo[2.2.2]octene fused cyclic amidesCompound 50.03[3]
Bicyclo[2.2.2]octene fused cyclic amidesCompound 60.03[3]
Bicyclo[2.2.2]octene fused cyclic amidesCompound 70.02[3]
Bicyclo[2.2.2]octene fused cyclic amidesCompound 80.03[3]
Bicyclo[2.2.2]octene fused cyclic amidesCompound 91.49[3]

Experimental Protocol: 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

A scintillation proximity assay (SPA) can be used to evaluate the in vitro inhibitory activity of compounds against human 11β-HSD1.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing tritiated cortisone as the substrate, NADPH as a cofactor, and the test compound at various concentrations.

  • Enzyme Addition: Truncated human 11β-HSD1 enzyme (amino acids 24-287) is added to the reaction mixture to initiate the conversion of cortisone to cortisol. The reaction is incubated at room temperature.

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a non-specific 11β-HSD inhibitor, such as glycyrrhetinic acid.

  • Signal Detection: A mixture containing an anti-cortisol antibody and SPA beads is added. The tritiated cortisol produced binds to the antibody-bead complex, bringing the scintillant in the beads close to the radioisotope, which results in light emission.

  • Data Analysis: The amount of light emitted is proportional to the amount of tritiated cortisol produced and is measured using a scintillation counter. The IC50 values are then calculated from the dose-response curves.

Inhibition of α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes it a key target for the management of type 2 diabetes. Certain polyhydroxylated bicyclo[2.2.2]octane derivatives, known as bishomoinositols, have been synthesized and evaluated as glycosidase inhibitors.[4]

Experimental Workflow for α-Glucosidase Inhibition Assay

G α-Glucosidase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - α-Glucosidase solution - pNPG (substrate) solution - Test compound solutions - Phosphate buffer (pH 6.8) - Sodium carbonate (stop solution) Start->Prepare_Reagents Incubation Incubate α-Glucosidase with Test Compound (or buffer for control) for 5 min at 37°C Prepare_Reagents->Incubation Add_Substrate Add pNPG to initiate the reaction Incubation->Add_Substrate Incubate_Reaction Incubate reaction mixture for 20 min at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add Sodium Carbonate to stop the reaction Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm (formation of p-nitrophenol) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 2: A typical workflow for an in vitro α-glucosidase inhibition assay.

Quantitative Data for Glycosidase Inhibitors

Compound ClassSpecific DerivativeEnzyme TargetInhibition DataReference
Bicyclo[2.2.2]octane-2,3,5,6,7,8-hexolsOne of the synthesized hexol derivativesα-GlucosidaseEnzyme-specific inhibition[4]
Fungal Diterpenes with Bicyclo[2.2.2]octane MoietyXylarilongipin AConcanavalin A-induced T lymphocyte proliferationIC50 = 13.6 µM[5]
Fungal Diterpenes with Bicyclo[2.2.2]octane MoietyXylarilongipin ALipopolysaccharide-induced B cell proliferationIC50 = 22.4 µM[5]

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of bicyclo[2.2.2]octane derivatives against α-glucosidase can be determined spectrophotometrically.[6]

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare solutions of the test compounds at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the α-glucosidase solution with the test compound solution (or buffer for the control) for 5 minutes at 37°C.

    • Initiate the reaction by adding the pNPG solution to the wells.

    • Incubate the reaction mixture for 20 minutes at 37°C.

    • Stop the reaction by adding a solution of sodium carbonate.

  • Measurement and Calculation:

    • Measure the absorbance of the wells at 405 nm. The absorbance is due to the formation of p-nitrophenol from the enzymatic cleavage of pNPG.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from a plot of inhibition percentage versus inhibitor concentration.

Conclusion

The bicyclo[2.2.2]octane-2,5-dione core represents a valuable and versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective enzyme inhibitors. The synthetic accessibility of both racemic and chiral forms of the dione allows for extensive structure-activity relationship studies. Research into the biological activities of its derivatives has already yielded promising inhibitors of 11β-HSD1 and α-glucosidase, highlighting its potential in the development of treatments for metabolic disorders. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential against a broader range of biological targets. This technical guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of novel drug candidates based on the bicyclo[2.2.2]octane-2,5-dione framework.

References

Methodological & Application

Synthesis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the chiral building block, (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. This versatile intermediate is of significant interest in medicinal chemistry and drug development due to its rigid bicyclic structure, which serves as a valuable scaffold for the synthesis of complex molecular architectures and chiral ligands. Two primary synthetic routes are detailed herein: a chemo-enzymatic approach and a 1,2-carbonyl transposition route.

Introduction

This compound is an optically active diketone that has been utilized as a precursor in the synthesis of chiral diene ligands for asymmetric catalysis.[1][2] Its rigid framework and C2-symmetry make it an attractive starting material for the development of novel therapeutic agents and asymmetric catalysts. The protocols outlined below provide two distinct and effective methods for obtaining this compound in high enantiomeric purity.

Chemo-enzymatic Synthesis

This approach involves a Diels-Alder reaction to construct the bicyclo[2.2.2]octane core, followed by an enzymatic resolution to achieve the desired enantiomer.[1][2][3]

Synthetic Strategy Overview

The chemo-enzymatic synthesis begins with a [4+2] cycloaddition between 2-(trimethylsiloxy)-1,3-cyclohexadiene and 2-chloroacrylonitrile. The resulting product is then converted to a racemic enol acetate, which undergoes a lipase-catalyzed resolution to selectively afford the desired (1S,4S)-enantiomer.

chemoenzymatic_synthesis start 2-(Trimethylsiloxy)-1,3-cyclohexadiene + 2-Chloroacrylonitrile da Diels-Alder Reaction start->da enol_acetate Racemic bicyclo[2.2.2]octane-2,5-dione (enol acetate derivative) da->enol_acetate resolution Lipase-catalyzed Resolution enol_acetate->resolution product This compound resolution->product

Caption: Chemo-enzymatic synthesis workflow.

Experimental Protocols

Step 1: Synthesis of racemic 5-oxobicyclo[2.2.2]octan-2-one enol acetate

  • Diels-Alder Reaction: To a solution of 2-(trimethylsiloxy)-1,3-cyclohexadiene in a suitable solvent, add 2-chloroacrylonitrile. The reaction is typically carried out at room temperature and stirred until completion, which can be monitored by TLC.

  • Hydrolysis and Acylation: The crude product from the Diels-Alder reaction is hydrolyzed to the corresponding diketone. This diketone is then converted to the racemic enol acetate by treatment with an acetylating agent, such as isopropenyl acetate, in the presence of an acid catalyst.

Step 2: Enzymatic Resolution

  • The racemic enol acetate is dissolved in an appropriate organic solvent.

  • Immobilized lipase (e.g., from Candida antarctica) is added to the solution.

  • The reaction mixture is stirred, and the progress of the resolution is monitored by chiral HPLC. The lipase selectively hydrolyzes one enantiomer of the enol acetate, leaving the desired (1S,4S)-enol acetate unreacted.

  • Upon completion, the enzyme is filtered off, and the desired (1S,4S)-enol acetate is separated from the hydrolyzed product by column chromatography.

  • The purified (1S,4S)-enol acetate is then hydrolyzed to afford this compound.

Quantitative Data
StepProductYieldEnantiomeric Excess (ee)
Diels-Alder/AcylationRacemic enol acetate~60% (overall for 4 steps)[4]N/A
Enzymatic Resolution(S,S)-diketone59.5%64%[4]
(R,R)-enol acetate39%>99%[4]

1,2-Carbonyl Transposition Route

This synthetic pathway utilizes a 1,2-carbonyl transposition of an optically active hydroxyketone to generate the target C2-symmetric diketone.[5][6]

Synthetic Strategy Overview

The synthesis commences with the readily available optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. A series of protection, oxidation, and deprotection steps are employed to achieve the 1,2-carbonyl transposition, ultimately yielding this compound with high enantiomeric purity.

carbonyl_transposition start (1R,4S,6S)-6-hydroxy- bicyclo[2.2.2]octan-2-one protection TBDMS Protection start->protection transposition 1,2-Carbonyl Transposition (multi-step sequence) protection->transposition deprotection Deprotection transposition->deprotection product This compound deprotection->product

Caption: 1,2-Carbonyl transposition workflow.

Experimental Protocols

Step 1: Protection of the Hydroxyl Group

  • The starting material, (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one, is dissolved in a suitable solvent (e.g., DMF).

  • A silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base (e.g., imidazole) are added.

  • The reaction is stirred at room temperature until the protection is complete (monitored by TLC).

  • The protected hydroxyketone is isolated and purified by column chromatography.

Step 2: 1,2-Carbonyl Transposition

This is a multi-step sequence that may involve:

  • Formation of an enol ether or enol triflate.

  • Oxidation of the enol derivative.

  • Reduction of the resulting intermediate. The specific reagents and conditions for this transposition can vary and should be followed according to detailed literature procedures.[5]

Step 3: Deprotection and Oxidation

  • The silyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF.

  • The resulting hydroxyketone is then oxidized to the desired diketone using an appropriate oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).

  • The final product, this compound, is purified by column chromatography or recrystallization.

Quantitative Data
StepStarting MaterialProductYieldEnantiomeric Excess (ee)
Complete Sequence(1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-oneThis compoundNot explicitly stated in a single valueHigh

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC or GC: To determine the enantiomeric excess.

  • Melting Point: To assess purity.

  • Optical Rotation: To confirm the stereochemistry.

Applications in Drug Development

The rigid bicyclo[2.2.2]octane scaffold of this compound is a valuable motif in drug design. It can be used to:

  • Introduce conformational rigidity: This can lead to higher binding affinity and selectivity for biological targets.

  • Serve as a chiral template: The inherent chirality of the molecule can be transferred to more complex drug candidates.

  • Act as a precursor for chiral ligands: These ligands can be used in the asymmetric synthesis of other drug molecules.

Conclusion

The chemo-enzymatic and 1,2-carbonyl transposition routes offer effective strategies for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and access to enzymatic resolution technologies. The detailed protocols and data provided in this document are intended to assist researchers in the successful synthesis and application of this important chiral building block.

References

Enantioselective Synthesis of Bicyclo[2.2.2]octane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and materials science. Its unique conformational constraints and stereochemical complexity make it an attractive framework for the design of novel therapeutics, chiral ligands, and molecular devices. The enantioselective synthesis of these derivatives is crucial for accessing biologically active compounds and for applications in asymmetric catalysis. This document provides an overview of key synthetic strategies, quantitative data for comparison, and a detailed experimental protocol for a representative transformation.

Key Synthetic Strategies

The construction of the bicyclo[2.2.2]octane core with high enantioselectivity can be achieved through several powerful synthetic methodologies. The most prominent among these are the Diels-Alder reaction, Michael addition, and C-H activation.

Asymmetric Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone for the formation of the bicyclo[2.2.2]octane framework. The use of chiral catalysts enables the enantioselective construction of the bicyclic system. A notable approach involves the use of chiral oxazaborolidinium catalysts to promote the asymmetric Diels-Alder reaction, which serves as a key step in a unified strategy for synthesizing diverse bicyclo[2.2.2]octadiene ligands.[1][2] Another strategy employs a copper-catalyzed enantioselective silicon-tethered intramolecular Diels-Alder cycloaddition to assemble a highly functionalized bicyclo[2.2.2]octane framework, as demonstrated in the total synthesis of (‒)-lucidumone.[3] Nature-inspired intramolecular Diels-Alder reactions have also been utilized to construct sterically congested bicyclo[2.2.2]octane cores, highlighting the efficiency of this method in creating multiple stereocenters.[4] The Diels-Alder reaction is a versatile tool, with applications in the synthesis of various natural products containing the bicyclo[2.2.2]octane motif.[5]

Organocatalytic Michael Addition

The Michael addition, particularly in a domino or cascade fashion, offers an efficient route to densely functionalized bicyclo[2.2.2]octane derivatives. A concise enantioselective total synthesis of (+)-lucidumone was achieved using a quinine derivative-catalyzed double Michael addition as the key step, which constructs the chiral bicyclo[2.2.2]octane framework with five contiguous stereocenters.[6][7] This organocatalytic approach provides a metal-free alternative for the synthesis of these complex structures. Diphenylprolinol silyl ether has been employed to catalyze a domino Michael/Michael reaction of α,β-unsaturated aldehydes and cyclic enones to afford bicyclo[2.2.2]octanone derivatives in nearly optically pure form.[8] Furthermore, an iron(III) complex with a salen ligand based on a chiral cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been shown to catalyze the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated ketones.[9]

Asymmetric C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. In the context of bicyclo[2.2.2]octane synthesis, chiral cyclopentadienyl rhodium(I) complexes have been successfully applied to the asymmetric C-H activation of N-methoxybenzamides with quinones, affording a series of chiral hydrophenanthridinones containing a fused bicyclo[2.2.2]octane system with high enantioselectivity.[10][11] The structurally rigid chiral bicyclo[2.2.2]octane-fused Cp ligands have proven to be highly efficient in these transformations.[12]

Comparative Data of Synthetic Methodologies

The following tables summarize quantitative data for the aforementioned enantioselective synthetic strategies, allowing for a direct comparison of their efficiencies.

Table 1: Asymmetric Diels-Alder Reactions

Catalyst/MethodDienophileDieneProductYield (%)ee (%)Reference
Chiral OxazaborolidiniumVariousVariousBicyclo[2.2.2]octadiene LigandsHighHigh[1][2]
Cu(OTf)₂ / Chiral LigandSilicon-tethered trieneintramolecularFunctionalized Bicyclo[2.2.2]octane9692[13]
Photoinduced [4+2]EnoneElectron-deficient dienesBicyclo[2.2.2]octane derivative--[13]

Table 2: Organocatalytic Michael Additions

CatalystSubstrate 1Substrate 2ProductYield (%)ee (%)Reference
Quinine Derivative2-Cyclohexen-1-one derivativeα,β-Unsaturated ester(+)-Lucidumone precursorHighHigh[6][7]
Diphenylprolinol silyl etherα,β-Unsaturated aldehydeCyclohex-2-en-1-one derivativeBicyclo[2.2.2]octanone derivativeGood>99[8]
Cinchona-squaramide / D-proline3-Nitroindoles7-Oxo-5-heptenalsIndoline-fused bicyclo[2.2.2]octanesGood>99[14]

Table 3: Asymmetric C-H Activation

CatalystSubstrate 1Substrate 2ProductYield (%)ee (%)Reference
Chiral CpRh(I) ComplexN-MethoxybenzamidesQuinonesChiral Hydrophenanthridinonesup to 82up to 99[10]

Experimental Protocols

Protocol: Organocatalytic Enantioselective Synthesis of a Bicyclo[2.2.2]octanone Derivative via Domino Michael/Michael Reaction

This protocol is based on the work described by several research groups for the synthesis of functionalized bicyclo[2.2.2]octanes.[8]

Materials:

  • Cyclohex-2-en-1-one derivative (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • Diphenylprolinol silyl ether catalyst (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cyclohex-2-en-1-one derivative (1.0 equiv) and the diphenylprolinol silyl ether catalyst (0.1 equiv).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C).

  • Slowly add the α,β-unsaturated aldehyde (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of trifluoroacetic acid.

  • Allow the mixture to warm to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octanone derivative.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Enantioselective Transformation cluster_product Product cluster_analysis Analysis Start_Materials Acyclic/Monocyclic Precursors Diels_Alder Asymmetric Diels-Alder Start_Materials->Diels_Alder Chiral Catalyst Michael_Addition Asymmetric Michael Addition Start_Materials->Michael_Addition Chiral Catalyst CH_Activation Asymmetric C-H Activation Start_Materials->CH_Activation Chiral Catalyst Bicyclo_Product Enantioenriched Bicyclo[2.2.2]octane Diels_Alder->Bicyclo_Product Michael_Addition->Bicyclo_Product CH_Activation->Bicyclo_Product Purification Purification (Chromatography) Bicyclo_Product->Purification Analysis Stereochemical Analysis (Chiral HPLC, NMR) Purification->Analysis

Caption: Generalized workflow for the enantioselective synthesis of bicyclo[2.2.2]octane derivatives.

Catalytic_Cycle_Michael_Addition Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Enone Enone Cyclic Enone (Michael Acceptor) Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Aldehyde (Michael Addition) Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Iminium Ion Intermediate Michael_Adduct->Iminium_Ion - H₂O Product Bicyclo[2.2.2]octanone Product Iminium_Ion->Product Intramolecular Michael Addition Product->Catalyst Release

Caption: Simplified catalytic cycle for an organocatalytic domino Michael/Michael addition.

Synthetic_Strategies_Relationship Root Enantioselective Synthesis of Bicyclo[2.2.2]octanes Cycloadditions Cycloaddition Reactions Root->Cycloadditions Conjugate_Additions Conjugate Addition Reactions Root->Conjugate_Additions CH_Functionalization C-H Functionalization Root->CH_Functionalization Diels_Alder Diels-Alder Cycloadditions->Diels_Alder Prins_Cyclization Prins Cyclization Cycloadditions->Prins_Cyclization Michael_Addition Michael Addition Conjugate_Additions->Michael_Addition Sulfa_Michael Sulfa-Michael Conjugate_Additions->Sulfa_Michael CH_Activation C-H Activation CH_Functionalization->CH_Activation

Caption: Logical relationship between different synthetic strategies.

References

Asymmetric Synthesis of Bicyclic Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of various bicyclic intermediates, crucial scaffolds in medicinal chemistry and natural product synthesis. The following sections outline key methodologies, present quantitative data for comparative analysis, and offer step-by-step procedures for reproducible results.

Organocatalytic Asymmetric Intramolecular Aldol Cyclization for Bicyclic Ketones

The organocatalytic intramolecular aldol reaction is a powerful tool for the enantioselective construction of bicyclic systems. Proline and its derivatives are frequently employed as catalysts to produce chiral bicyclic ketones, such as the Wieland-Miescher ketone and the Hajos-Parrish ketone, which are vital building blocks for steroids and terpenoids.

A highly efficient method for the synthesis of these versatile chiral building blocks involves the use of a simple chiral primary amine catalyst derived from amino acids. This approach offers high enantioselectivity and excellent yields, even on a gram scale with low catalyst loading.[1]

Comparative Data for Organocatalytic Intramolecular Aldol Cyclization:
EntrySubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
12-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione(S)-Proline (3)DMSO9610093.4[2]
22-ethyl-2-(3-oxobutyl)-1,3-cyclohexanedione(S)-Proline (3)DMSO9671>99[2]
32-methyl-2-(3-oxobutyl)-1,3-cyclopentanedioneD-Phenylalanine (equimolar) + D-CSA (0.5 eq)DMF967089
4Triketone precursor for (R)-Wieland-Miescher KetonePrimary Amine C-20 (10) + TFSA (10) + m-nitrobenzoic acid (5)Solvent-free129592
Experimental Protocol: Asymmetric Synthesis of (+)-7a-Methyl-3a-hydroxy-3,4,7,7a-tetrahydro-1(2H)-indanone

Materials:

  • 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (Triketone 1 )

  • (S)-(-)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1 ) (1.0 mmol) in DMSO (1.0 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • (S)-(-)-Proline (0.03 molar equivalents) is added to the solution at once.

  • The reaction mixture is stirred under an inert atmosphere (argon or nitrogen) at 20°C.

  • The reaction progress is monitored by thin-layer chromatography. The reaction is typically stirred for a period of 3-4 days.[2]

  • Upon completion, the product, optically active bicyclic 7a-methyl ketol, is isolated. The reaction proceeds to 100% chemical yield and 93.4% optical yield.[2]

Asymmetric Intramolecular Diels-Alder (IMDA) Reactions

The intramolecular Diels-Alder (IMDA) reaction is a robust method for constructing bridged bicyclic systems. The use of chiral auxiliaries or chiral catalysts can effectively control the stereochemical outcome of the cycloaddition.

Logical Workflow for Asymmetric IMDA Reaction:

IMDA_Workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product Start Acyclic Precursor (Diene + Dienophile) Reaction Intramolecular Diels-Alder Cycloaddition Start->Reaction Chiral Catalyst or Auxiliary Product Bicyclic Intermediate Reaction->Product Formation of Bridged System

Caption: General workflow for asymmetric intramolecular Diels-Alder reactions.

Comparative Data for Asymmetric Intramolecular Diels-Alder Reactions:
EntryDiene SystemDienophile SystemCatalyst/AuxiliaryLewis AcidYield (%)de (%)Reference
1Vinyl branched vinylidene ortho-quinone methideTethered alkeneChiral Phosphoric Acid-up to 85-[3]
2Furan-basedTethered alkeneOxazolidinoneTiCl48598[4]
3Cyclopentadiene tetheredAcrylateOxazolidinoneEt2AlCl9097[4]
Experimental Protocol: Asymmetric Intramolecular Diels-Alder Reaction of a Triene System

Materials:

  • Triene precursor attached to an oxazolidinone chiral auxiliary

  • Lewis acid (e.g., Et2AlCl, TiCl4)

  • Dichloromethane (CH2Cl2), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

  • Low-temperature cooling bath

  • Standard glassware

Procedure:

  • The triene substrate is dissolved in anhydrous dichloromethane under an inert atmosphere.

  • The solution is cooled to -78°C using a dry ice/acetone bath.

  • The Lewis acid (1.1 equivalents) is added dropwise to the stirred solution.

  • The reaction is stirred at -78°C and monitored by TLC until completion.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired bicyclic adduct. For a specific substrate, this can result in high diastereomeric excess (97-99% de).[4]

Asymmetric Synthesis of Bridged Bicyclic Ketones via Michael Addition

An efficient route to bridged and fused bicyclic ketones involves a catalytic asymmetric Michael addition of a ketene acetal to a cyclic α,β-enone, followed by an intramolecular cyclization. This strategy has been successfully applied to the synthesis of key intermediates for natural products like caryophyllene.[5]

Signaling Pathway for the Formation of Bicyclic Systems:

Michael_Addition_Pathway Enone Cyclic α,β-Enone MichaelAdduct Chiral Michael Adduct Enone->MichaelAdduct KeteneAcetal Silyl Ketene Acetal KeteneAcetal->MichaelAdduct Catalyst Chiral Lewis Acid Catalyst Catalyst->MichaelAdduct Asymmetric Michael Addition FusedBicycle Fused Bicyclic Ketone MichaelAdduct->FusedBicycle Intramolecular Cyclization (Path A) BridgedBicycle Bridged Bicyclic Ketone MichaelAdduct->BridgedBicycle Intramolecular Cyclization (Path B)

Caption: Pathway for asymmetric synthesis of bicyclic ketones via Michael addition.

Comparative Data for Asymmetric Michael Addition/Cyclization:
EntryCyclic EnoneKetene AcetalCatalyst (mol%)Yield (%) (Michael Adduct)ee (%) (Michael Adduct)Bicyclic Product (Yield %)Reference
12-Cyclohexenone1-methoxy-2-methyl-1-(trimethylsilyloxy)propeneS-5 (20)9190Bicyclo[2.2.2]octanone (80)[5]
22-Cyclopentenone1-methoxy-1-(trimethylsilyloxy)etheneR-5 (20)8892Bicyclo[3.2.1]octanone (75)
Experimental Protocol: Enantioselective Michael Addition to 2-Cyclohexenone

Materials:

  • 2-Cyclohexenone

  • 1-methoxy-2-methyl-1-(trimethylsilyloxy)propene

  • Chiral oxazaborolidinium catalyst (S-5)

  • Triphenylphosphine oxide

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an argon atmosphere, the chiral catalyst S-5 (0.2 equiv) and triphenylphosphine oxide (0.25 equiv) are dissolved in anhydrous toluene.

  • The solution is cooled to -20°C.

  • 2-Cyclohexenone (1.0 equiv) is added, followed by the dropwise addition of 1-methoxy-2-methyl-1-(trimethylsilyloxy)propene (1.2 equiv).

  • The reaction mixture is stirred at -20°C for 16 hours.[5]

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude Michael adduct is purified by flash chromatography. The adduct is obtained in 91% yield with 90% enantiomeric excess.[5] This intermediate can then be carried on to form the bicyclic ketone.

References

Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2]octane-2,5-dione via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The bicyclo[2.2.2]octane framework is a rigid and versatile scaffold present in numerous natural products and serves as a key building block in synthetic chemistry. The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides an efficient and stereoselective route to construct this bicyclic system. This document outlines the synthesis of bicyclo[2.2.2]octane-2,5-dione, a valuable intermediate for the preparation of chiral ligands and other complex molecules, primarily through the Diels-Alder reaction of 1,3-cyclohexadiene and a suitable dienophile. The subsequent reduction of the resulting bicyclo[2.2.2]oct-7-ene-2,5-dione yields the saturated dione.

Reaction Principle

The core of the synthesis is the Diels-Alder reaction between a conjugated diene (1,3-cyclohexadiene) and a dienophile (p-benzoquinone). This pericyclic reaction forms a six-membered ring, leading to the bicyclo[2.2.2]octene skeleton. The reaction is typically performed under thermal conditions and can be influenced by the choice of solvent. Subsequent catalytic hydrogenation reduces the carbon-carbon double bond to afford the target bicyclo[2.2.2]octane-2,5-dione.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of bicyclo[2.2.2]octane-2,5-dione and its unsaturated precursor.

Reaction StepReactantsSolventTemperatureTimeYieldReference
Diels-Alder Cycloaddition1,3-Cyclohexadiene, p-BenzoquinoneWaterRoom Temp.2 days71%[1]
Catalytic Hydrogenation (of the Diels-Alder adduct)Bicyclo[2.2.2]oct-7-ene-2,5-dione, H₂ (catalyst)----Data not explicitly found in search results.

Experimental Protocols

Protocol 1: Diels-Alder Reaction of 1,3-Cyclohexadiene and p-Benzoquinone in Water

This protocol is adapted from the procedure described by Ali et al.[1]

Materials:

  • p-Benzoquinone

  • 1,3-Cyclohexadiene

  • Water (deionized)

  • Ethyl acetate (AcOEt)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Diethyl ether (Et₂O)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottomed flask, add p-benzoquinone (54.3 mg, 0.50 mmol) and 1,3-cyclohexadiene (39.9 mg, 0.50 mmol).

  • Add 5.4 mL of water to the flask.

  • Stir the mixture vigorously at room temperature for 2 days.

  • After the reaction is complete, extract the mixture with ethyl acetate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/diethyl ether (3:2) mixture as the eluent to afford bicyclo[2.2.2]oct-7-ene-2,5-dione.

Protocol 2: Catalytic Hydrogenation of Bicyclo[2.2.2]oct-7-ene-2,5-dione

While a specific detailed protocol for this step was not found in the initial search, a general procedure for catalytic hydrogenation is provided below. The specific catalyst (e.g., Pd/C), solvent, and hydrogen pressure would need to be optimized.

Materials:

  • Bicyclo[2.2.2]oct-7-ene-2,5-dione (from Protocol 1)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethyl acetate or ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite or filter paper)

Procedure:

  • Dissolve the bicyclo[2.2.2]oct-7-ene-2,5-dione in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation flask.

  • Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as determined by the apparatus) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield bicyclo[2.2.2]octane-2,5-dione. Further purification by recrystallization or chromatography may be necessary.

Visualizations

Diels_Alder_Synthesis cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_intermediate Intermediate Product cluster_reduction Reduction cluster_product Final Product Diene 1,3-Cyclohexadiene Reaction [4+2] Cycloaddition (Water, Room Temp, 2 days) Diene->Reaction Dienophile p-Benzoquinone Dienophile->Reaction Intermediate Bicyclo[2.2.2]oct-7-ene-2,5-dione Reaction->Intermediate Yield: 71% Reduction Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Reduction Product Bicyclo[2.2.2]octane-2,5-dione Reduction->Product

Caption: Experimental workflow for the synthesis of bicyclo[2.2.2]octane-2,5-dione.

Logical_Relationship Title Synthetic Strategy CoreReaction Diels-Alder Cycloaddition Title->CoreReaction KeyReactants Key Reactants CoreReaction->KeyReactants PostModification Post-Reaction Modification CoreReaction->PostModification Diene 1,3-Cyclohexadiene (Diene) KeyReactants->Diene Dienophile p-Benzoquinone (Dienophile) KeyReactants->Dienophile Hydrogenation Catalytic Hydrogenation PostModification->Hydrogenation TargetMolecule Target: Bicyclo[2.2.2]octane-2,5-dione Hydrogenation->TargetMolecule

Caption: Logical relationship of the synthetic strategy.

References

Application Notes and Protocols: (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione is a versatile, C2-symmetric chiral building block prized for its rigid conformational structure and stereochemical purity. Its unique scaffold has proven invaluable in the field of asymmetric synthesis, primarily serving as a precursor for chiral ligands used in transition metal-catalyzed reactions and as a starting material for the synthesis of other optically active molecules.[1] The high enantiomeric purity, often exceeding 98% ee, makes it an excellent starting point for constructing complex chiral architectures.[1] This document provides detailed protocols for the synthesis of this compound and its application in the preparation of chiral ligands, along with relevant quantitative data.

Synthesis of this compound

The enantiomerically pure this compound can be synthesized from the readily available optically active (-)-(1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one via a 1,2-carbonyl transposition route.[1] This multi-step process involves protection of the hydroxyl group, introduction of a phenylselenyl group, oxidative elimination to form an enone, epoxidation, and a Wharton reaction followed by oxidation.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound start (-)-(1R,4S,6S)-6-hydroxy- bicyclo[2.2.2]octan-2-one step1 Protection of Hydroxyl Group start->step1 TBDMSCl, Imidazole, DMF step2 Selenenylation step1->step2 LDA, PhSeCl, THF, -78 °C step3 Oxidative Elimination step2->step3 H2O2, Pyridine, CH2Cl2 step4 Epoxidation step3->step4 m-CPBA, CH2Cl2 step5 Wharton Reaction step4->step5 H2NNH2·H2O, AcOH, EtOH step6 Oxidation step5->step6 PCC, CH2Cl2 product (+)-(1S,4S)-Bicyclo[2.2.2]- octane-2,5-dione step6->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of (+)-(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione[1]

This protocol is adapted from the work of Almqvist, F.; Ekman, N.; Frejd, T. J. Org. Chem.1996 , 61 (11), 3794–3798.

Materials:

  • (-)-(1R,4S,6S)-6-Hydroxybicyclo[2.2.2]octan-2-one

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Lithium diisopropylamide (LDA)

  • Phenylselenyl chloride (PhSeCl)

  • Tetrahydrofuran (THF)

  • Hydrogen peroxide (H₂O₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

  • Pyridinium chlorochromate (PCC)

Procedure:

  • Protection of the Hydroxyl Group: To a solution of (-)-(1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one in DMF, add imidazole (1.5 eq) and TBDMSCl (1.2 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Extract the product with ether, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the TBDMS-protected hydroxyketone.

  • Selenenylation: Prepare a solution of LDA (1.1 eq) in THF at -78 °C. Add the TBDMS-protected hydroxyketone (1.0 eq) in THF to the LDA solution and stir for 1 hour. Then, add a solution of PhSeCl (1.2 eq) in THF and continue stirring for another hour at -78 °C. Quench the reaction with saturated aqueous NH₄Cl and extract with ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Oxidative Elimination: Dissolve the crude selanyl ketone in CH₂Cl₂ and add pyridine (2.0 eq). Cool the solution to 0 °C and add 30% H₂O₂ (5.0 eq) dropwise. Stir the mixture at room temperature until the starting material is consumed. Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate. Purify the residue by column chromatography to obtain the corresponding enone.

  • Epoxidation: Dissolve the enone in CH₂Cl₂ and add m-CPBA (1.5 eq). Stir the mixture at room temperature until the reaction is complete. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄ and concentrate.

  • Wharton Reaction: Dissolve the epoxide in ethanol and add hydrazine hydrate (3.0 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature. After completion, remove the solvent under reduced pressure and extract the product with ether.

  • Oxidation: Dissolve the resulting allylic alcohol in CH₂Cl₂ and add PCC (2.0 eq). Stir the mixture at room temperature until the alcohol is consumed. Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain crude (+)-(1S,4S)-bicyclo[2.2.2]octane-2,5-dione. Purify by column chromatography.

Quantitative Data: The synthesis yields (+)-(1S,4S)-bicyclo[2.2.2]octane-2,5-dione with an enantiomeric excess of 98% ee.[1]

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral precursor for the synthesis of C2-symmetric ligands, which are highly effective in asymmetric catalysis. The rigid bicyclic framework imparts a well-defined chiral environment around the metal center, leading to high enantioselectivities in various reactions.

Application 1: Synthesis of C2-Symmetric Chiral Diene Ligands

This compound can be converted into C2-symmetric 2,5-disubstituted bicyclo[2.2.2]octa-2,5-dienes. These dienes serve as chiral ligands for transition metals like rhodium in asymmetric arylation reactions. The following protocol is adapted from the synthesis of the (1R,4R)-enantiomer of a diphenyl-substituted diene ligand (Ph-bod*).[2]

Logical Workflow for Chiral Ligand Synthesis and Application

cluster_workflow Application Workflow cluster_catalysis Asymmetric Catalysis start_dione (1S,4S)-Bicyclo[2.2.2]- octane-2,5-dione step_ditriflate Ditriflate Formation start_dione->step_ditriflate LDA, Tf2Npy, THF step_coupling Cross-Coupling step_ditriflate->step_coupling PhMgBr, PdCl2(dppf) chiral_ligand (1S,4S)-2,5-Diphenyl- bicyclo[2.2.2]octa-2,5-diene (Chiral Diene Ligand) step_coupling->chiral_ligand complex_formation Formation of Rhodium-Diene Complex chiral_ligand->complex_formation [Rh(acac)(CO)2] catalytic_reaction Asymmetric 1,4-Addition of Arylboronic Acid complex_formation->catalytic_reaction chiral_product Enantioenriched Product catalytic_reaction->chiral_product

Caption: Workflow for chiral diene ligand synthesis and its use in catalysis.

Detailed Experimental Protocol: Synthesis of (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene

Materials:

  • (+)-(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione

  • Lithium diisopropylamide (LDA)

  • N-(2-pyridyl)triflimide (Tf₂Npy)

  • Tetrahydrofuran (THF)

  • Phenylmagnesium bromide (PhMgBr)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Diethyl ether (Et₂O)

Procedure:

  • Ditriflate Formation: To a solution of (+)-(1S,4S)-bicyclo[2.2.2]octane-2,5-dione (1.0 eq) in THF at -78 °C, add a solution of LDA (2.2 eq) in THF. After stirring for 30 minutes, add a solution of N-(2-pyridyl)triflimide (2.4 eq) in THF. Allow the reaction mixture to warm to room temperature and stir overnight. Quench with water and extract with Et₂O. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the ditriflate.

  • Cross-Coupling: To a solution of the ditriflate (1.0 eq) and PdCl₂(dppf) (3 mol%) in Et₂O, add a solution of PhMgBr (3.0 eq) in Et₂O. Reflux the mixture until the starting material is consumed. Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with Et₂O. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to afford (1S,4S)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene.

Quantitative Data for Application in Asymmetric Arylation: While the specific data for the (1S,4S)-ligand is not available, the analogous (1R,4R)-Ph-bod* ligand, when used in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines, has demonstrated excellent performance.[2]

Substrate (Imine)ArylboroxineCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)
N-TosylbenzaldiminePhenylboroxine39598
N-Tosyl-4-chlorobenzaldiminePhenylboroxine39699
N-Tosyl-4-methoxybenzaldiminePhenylboroxine39497

Table adapted from Tokunaga, N. et al. J. Am. Chem. Soc. 2004, 126, 43, 13584–13585.[2] It is anticipated that the (1S,4S)-ligand would provide the opposite enantiomer of the product with similarly high enantioselectivity.

Application 2: Bioreduction to Chiral Hydroxyketones

(±)-Bicyclo[2.2.2]octane-2,5-dione can be selectively reduced using genetically engineered Saccharomyces cerevisiae (baker's yeast) to produce optically active hydroxyketones, which are also valuable chiral building blocks.[3] This demonstrates the utility of the dione scaffold in enzymatic asymmetric synthesis.

Experimental Protocol: Bioreduction using Engineered S. cerevisiae [3]

Materials:

  • (±)-Bicyclo[2.2.2]octane-2,5-dione

  • Genetically engineered Saccharomyces cerevisiae TMB4100 (overexpressing YMR226c reductase)

  • Glucose

  • Yeast extract

  • Peptone

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • Cultivation of Yeast: Cultivate the engineered S. cerevisiae TMB4100 in a suitable growth medium (e.g., YPD) to the desired cell density.

  • Bioreduction: Harvest the yeast cells by centrifugation and resuspend them in a buffer solution containing glucose. Add (±)-bicyclo[2.2.2]octane-2,5-dione to the yeast suspension.

  • Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking. Monitor the progress of the reaction by GC or HPLC analysis.

  • Work-up and Isolation: Once the desired conversion is reached, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer over MgSO₄, concentrate, and purify the products by column chromatography to separate the hydroxyketones.

Quantitative Data for Bioreduction: The bioreduction of racemic bicyclo[2.2.2]octane-2,5-dione using S. cerevisiae TMB4100 yields two main hydroxyketone products with high enantiomeric excess.

ProductEnantiomeric Excess (ee %)
(-)-(1R,2S,4S)-2-Hydroxybicyclo[2.2.2]octan-5-one84-98% (conversion dependent)
(+)-(1S,2R,4R)-2-Hydroxybicyclo[2.2.2]octan-5-one>99%

Data from Friberg, A. et al. Org. Biomol. Chem. 2006, 4, 2304-2312.[3]

Conclusion

This compound is a highly valuable chiral building block in asymmetric synthesis. Its rigid C2-symmetric structure allows for the creation of effective chiral ligands for a variety of metal-catalyzed reactions, leading to products with high enantiopurity. The detailed protocols provided herein for its synthesis and application in the preparation of chiral diene ligands offer a practical guide for researchers in synthetic and medicinal chemistry. Furthermore, the amenability of the bicyclo[2.2.2]octane-2,5-dione scaffold to enzymatic transformations highlights its versatility and potential for the development of green and efficient synthetic routes to other valuable chiral intermediates. The continued exploration of this chiral building block is expected to lead to the discovery of new and improved asymmetric catalytic systems and the synthesis of novel biologically active molecules.[4]

References

Applications of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione , a C2-symmetric chiral building block, has emerged as a valuable tool in modern organic synthesis. Its rigid bicyclic framework and stereodefined ketone functionalities make it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis and a versatile starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of Chiral Diene Ligands for Asymmetric Catalysis

The C2-symmetric nature of this compound makes it an ideal starting material for the synthesis of chiral diene ligands. These ligands have demonstrated high efficacy in transition metal-catalyzed asymmetric reactions, affording products with excellent enantioselectivity. One notable example is the synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), which has been successfully employed in rhodium-catalyzed asymmetric arylations.[1][2][3]

The synthetic pathway involves the conversion of the diketone to a ditriflate, followed by a palladium-catalyzed cross-coupling reaction with an organometallic reagent to introduce the desired substituents at the 2 and 5 positions.[1][2] The resulting chiral diene ligands can then be used to generate chiral catalysts for a variety of asymmetric transformations.

Logical Relationship: From Dione to Chiral Ligand

Synthesis of (1R,4R)-Ph-bod* Ligand dione (1R,4R)-bicyclo[2.2.2]octane-2,5-dione ditriflate Ditriflate Intermediate dione->ditriflate LDA, Tf2Npy ligand (1R,4R)-Ph-bod* ditriflate->ligand PhMgBr, PdCl2(dppf)

Caption: Synthetic route to (1R,4R)-Ph-bod* ligand.

Application Note 2: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines

Chiral diarylmethylamines are important structural motifs in many biologically active compounds. The rhodium complex of (1R,4R)-Ph-bod* has proven to be a highly effective catalyst for the asymmetric arylation of N-tosylarylimines with arylboroxines, yielding a wide range of chiral diarylmethylamines with excellent enantioselectivities (up to 99% ee).[1][2][4] This method offers a significant advantage over traditional chiral phosphorus ligands in terms of both enantioselectivity and catalytic activity.[3]

Quantitative Data: Asymmetric Arylation of N-Tosylarylimines
EntryImine (Ar)Arylboroxine (Ar')ProductYield (%)ee (%)
14-ClC6H4Ph(S)-4-ClC6H4CH(NHSO2Tol)Ph9698
2Ph4-MeOC6H4(S)-PhCH(NHSO2Tol)(4-MeOC6H4)9597
34-MeOC6H4Ph(S)-4-MeOC6H4CH(NHSO2Tol)Ph9895
42-NaphthylPh(S)-2-NaphthylCH(NHSO2Tol)Ph9496
54-ClC6H44-MeOC6H4(R)-4-ClC6H4CH(NHSO2Tol)(4-MeOC6H4)9799

Data sourced from Hayashi et al.[1][2]

Experimental Workflow: Asymmetric Arylation

Workflow for Rhodium-Catalyzed Asymmetric Arylation start Start catalyst_prep Catalyst Preparation: [RhCl(C2H4)2]2 + (R,R)-Ph-bod* start->catalyst_prep reaction_setup Reaction Setup: Imine, Arylboroxine, KOH, Dioxane/H2O catalyst_prep->reaction_setup reaction Reaction: Heat to 60 °C reaction_setup->reaction workup Workup & Purification reaction->workup analysis Analysis: Yield, Enantiomeric Excess (HPLC) workup->analysis end End analysis->end

Caption: General workflow for asymmetric arylation.

Application Note 3: Bioreduction for the Synthesis of Chiral Hydroxyketones

This compound can be used as a substrate in bioreduction processes to generate valuable chiral hydroxyketones. Genetically engineered Saccharomyces cerevisiae strains overexpressing specific carbonyl reductases have been shown to efficiently reduce the diketone to the corresponding hydroxyketones with high enantiomeric excess.[5][6] This biocatalytic approach provides a green and efficient alternative to traditional chemical methods for the synthesis of these chiral building blocks.

Quantitative Data: Bioreduction of bicyclo[2.2.2]octane-2,5-dione
ProductBiocatalystConversion (%)ee (%)
(-)-(1S,4R,5S)-5-hydroxybicyclo[2.2.2]octan-2-oneTMB4100 (S. cerevisiae overexpressing YMR226c)Variable84-98
(+)-(1S,2S,4S)-2-hydroxybicyclo[2.2.2]octan-5-oneTMB4100 (S. cerevisiae overexpressing YMR226c)>50>99

Data sourced from Friberg et al.[5][6]

Experimental Workflow: Bioreduction

Workflow for Bioreduction of Dione start Start culture_prep Prepare culture of engineered S. cerevisiae start->culture_prep bioreduction Add bicyclo[2.2.2]octane-2,5-dione to the cell culture culture_prep->bioreduction incubation Incubate with shaking bioreduction->incubation extraction Extract with organic solvent incubation->extraction purification Purify by chromatography extraction->purification analysis Analyze products (GC, HPLC) purification->analysis end End analysis->end

Caption: General workflow for bioreduction.

Experimental Protocols

Protocol 1: Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod)*

This protocol is adapted from the procedure described by Hayashi and coworkers.[1][2]

Materials:

  • (1R,4R)-bicyclo[2.2.2]octane-2,5-dione

  • Lithium diisopropylamide (LDA)

  • N-(2-Pyridyl)triflimide (Tf2Npy)

  • Phenylmagnesium bromide (PhMgBr)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf))

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Ditriflate

  • To a solution of (1R,4R)-bicyclo[2.2.2]octane-2,5-dione (1.0 eq) in anhydrous THF at -78 °C, add a solution of LDA (2.2 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of N-(2-pyridyl)triflimide (2.2 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the ditriflate.

Step 2: Palladium-Catalyzed Cross-Coupling

  • To a solution of the ditriflate (1.0 eq) and PdCl2(dppf) (0.01 eq) in anhydrous diethyl ether, add a solution of PhMgBr (3.0 eq) in diethyl ether at room temperature.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (1R,4R)-Ph-bod*.

Protocol 2: Rhodium-Catalyzed Asymmetric Arylation of an N-Tosylarylimine

This protocol is a general procedure based on the work of Hayashi and coworkers.[1][2]

Materials:

  • [RhCl(C2H4)2]2

  • (1R,4R)-Ph-bod*

  • N-Tosylarylimine

  • Arylboroxine

  • Potassium hydroxide (KOH)

  • Dioxane

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, prepare the catalyst solution by dissolving [RhCl(C2H4)2]2 (0.015 eq) and (1R,4R)-Ph-bod* (0.033 eq) in dioxane.

  • In a separate reaction vessel, dissolve the N-tosylarylimine (1.0 eq), arylboroxine (1.2 eq), and KOH (0.2 eq) in a mixture of dioxane and water (10:1).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the chiral diarylmethylamine derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Bioreduction of bicyclo[2.2.2]octane-2,5-dione

This protocol is a general procedure based on the work of Friberg et al.[5][6]

Materials:

  • Genetically engineered Saccharomyces cerevisiae strain (e.g., TMB4100)

  • Yeast growth medium (e.g., YPD)

  • bicyclo[2.2.2]octane-2,5-dione

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Inoculate the engineered Saccharomyces cerevisiae strain into the appropriate growth medium and culture until the desired cell density is reached.

  • Harvest the cells by centrifugation and resuspend them in a suitable buffer.

  • Add a solution of bicyclo[2.2.2]octane-2,5-dione in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to the cell suspension.

  • Incubate the mixture at a controlled temperature with shaking for 24-48 hours, monitoring the progress of the reaction by GC or TLC.

  • Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the products with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting hydroxyketones by silica gel column chromatography.

  • Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.

References

Application Notes and Protocols: (1S,4S)-bicyclo[2.2.2]octane-2,5-dione as a Precursor for Chiral Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione is a versatile chiral building block utilized in the synthesis of a variety of complex molecules, most notably C2-symmetric chiral diene ligands. These ligands have demonstrated exceptional performance in asymmetric catalysis, particularly in rhodium-catalyzed carbon-carbon bond-forming reactions, leading to high enantioselectivities in the synthesis of chiral compounds. This document provides detailed application notes and experimental protocols for the synthesis of these valuable ligands and their use in asymmetric catalysis.

Overview: Synthetic Strategy

The synthesis of chiral diene ligands from this compound generally follows a straightforward and modular pathway. The homochiral dione can be efficiently prepared using a chemo-enzymatic approach, which involves the synthesis of the racemic dione followed by enzymatic resolution. The resolved dione is then converted into a key ditriflate intermediate. Subsequent palladium-catalyzed cross-coupling reactions with various organometallic reagents allow for the introduction of desired substituents, yielding a library of C2-symmetric chiral diene ligands. These ligands are then employed in asymmetric catalytic reactions.

G cluster_0 Precursor Synthesis cluster_1 Ligand Synthesis cluster_2 Application Racemic_Dione Racemic bicyclo[2.2.2]octane-2,5-dione Enzymatic_Resolution Enzymatic Resolution Racemic_Dione->Enzymatic_Resolution Chiral_Dione This compound Enzymatic_Resolution->Chiral_Dione Ditriflate Ditriflate Intermediate Chiral_Dione->Ditriflate Cross_Coupling Pd-catalyzed Cross-Coupling Ditriflate->Cross_Coupling Chiral_Ligand C2-symmetric Chiral Diene Ligand ((S,S)-Ph-bod, (S,S)-Bn-bod) Cross_Coupling->Chiral_Ligand Asymmetric_Catalysis Rhodium-catalyzed Asymmetric Reaction Chiral_Ligand->Asymmetric_Catalysis Chiral_Product Enantioenriched Product Asymmetric_Catalysis->Chiral_Product

Caption: Overall workflow from precursor to application.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

This protocol is adapted from the work of Luo and Carnell, providing a practical route to the homochiral dione.[1]

Step 1: Synthesis of Racemic bicyclo[2.2.2]octane-2,5-dione

A practical four-step synthesis from readily available starting materials can be employed to produce the racemic diketone in good overall yield.

Step 2: Enzymatic Resolution

The racemic diketone is converted to its mono enol acetate, which then undergoes lipase-catalyzed resolution.

  • Materials:

    • Racemic bicyclo[2.2.2]octane-2,5-dione

    • Isopropenyl acetate

    • p-Toluenesulfonic acid

    • Immobilized lipase (e.g., from Humicola sp.)

    • Organic solvent (e.g., diisopropyl ether)

    • Buffer solution

  • Procedure:

    • The racemic diketone is first converted to the corresponding mono enol acetate.

    • The enol acetate is then subjected to enzymatic hydrolysis using an immobilized lipase in a suitable buffer and organic co-solvent system.

    • The reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining enol acetate and the produced diketone.

    • The reaction is stopped when the desired ee is achieved for the unreacted enol acetate.

    • The enzyme is filtered off, and the organic layer is separated.

    • The enantiomerically enriched enol acetate is isolated and can be hydrolyzed back to the (1S,4S)-dione. The resolved (R,R)-dione is also recovered from the aqueous layer.

G Start Racemic Dione Enol_Acetate Racemic Mono Enol Acetate Start->Enol_Acetate Hydrolysis Enzymatic Hydrolysis Enol_Acetate->Hydrolysis Lipase Immobilized Lipase (e.g., Humicola sp.) Lipase->Hydrolysis Separation Separation Hydrolysis->Separation S_Dione (S,S)-Dione (from hydrolysis) Separation->S_Dione R_Enol_Acetate (R,R)-Enol Acetate (unreacted) Separation->R_Enol_Acetate Hydrolysis_Back Hydrolysis R_Enol_Acetate->Hydrolysis_Back R_Dione (R,R)-Dione Hydrolysis_Back->R_Dione

Caption: Chemo-enzymatic resolution workflow.

Synthesis of C2-Symmetric Chiral Diene Ligands

This protocol is based on the methods developed by Hayashi and coworkers for the synthesis of (1R,4R)-2,5-disubstituted-bicyclo[2.2.2]octa-2,5-diene ligands (the opposite enantiomer is obtained starting from the (1S,4S)-dione).[2]

Step 1: Synthesis of (1R,4R)-bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate)

  • Materials:

    • (1R,4R)-bicyclo[2.2.2]octane-2,5-dione

    • Lithium diisopropylamide (LDA)

    • N-(2-pyridyl)triflimide

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • A solution of LDA in THF is cooled to -78 °C.

    • A solution of (1R,4R)-bicyclo[2.2.2]octane-2,5-dione in THF is added dropwise to the LDA solution.

    • After stirring at -78 °C, a solution of N-(2-pyridyl)triflimide in THF is added.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with saturated aqueous ammonium chloride solution.

    • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod*)

  • Materials:

    • (1R,4R)-bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate)

    • Phenylmagnesium bromide (PhMgBr)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

    • Anhydrous diethyl ether

  • Procedure:

    • To a solution of the ditriflate in diethyl ether is added PdCl₂(dppf).

    • A solution of PhMgBr in diethyl ether is added dropwise at room temperature.

    • The reaction mixture is refluxed for several hours.

    • The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.

    • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

A similar procedure can be followed for the synthesis of (1R,4R)-2,5-dibenzylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Bn-bod*) using benzylmagnesium bromide.

Application in Asymmetric Catalysis

Chiral diene ligands derived from this compound are highly effective in rhodium-catalyzed asymmetric reactions.

Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines

This protocol describes the synthesis of enantioenriched diarylmethylamines using (R,R)-Ph-bod* as the chiral ligand.[2]

  • Materials:

    • [Rh(C₂H₄)₂Cl]₂

    • (R,R)-Ph-bod*

    • N-Tosylarylimine

    • Arylboroxine

    • Potassium hydroxide (KOH)

    • Dioxane and water

  • Procedure:

    • In a glovebox, a mixture of [Rh(C₂H₄)₂Cl]₂ and (R,R)-Ph-bod* in dioxane is stirred at room temperature to prepare the catalyst solution.

    • In a separate flask, the N-tosylarylimine, arylboroxine, and aqueous KOH are dissolved in dioxane.

    • The catalyst solution is added to the substrate mixture.

    • The reaction mixture is stirred at the appropriate temperature (e.g., 60 °C) for the specified time.

    • After completion, the reaction is quenched, and the product is extracted with an organic solvent.

    • The combined organic layers are dried and concentrated.

    • The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.

Performance Data in Asymmetric Arylation
EntryImine (Ar¹)Boroxine (Ar²)LigandYield (%)ee (%)
14-ClC₆H₄Ph(R,R)-Ph-bod9698
24-ClC₆H₄Ph(R,R)-Bn-bod9894
34-CF₃C₆H₄Ph(R,R)-Ph-bod9795
44-MeOC₆H₄Ph(R,R)-Ph-bod9699
54-Me₂NC₆H₄Ph(R,R)-Ph-bod9498
6Ph4-ClC₆H₄(R,R)-Ph-bod9999
7Ph4-MeOC₆H₄(R,R)-Ph-bod9796
8Ph2-MeC₆H₄(R,R)-Ph-bod9699

Data sourced from Tokunaga et al., J. Am. Chem. Soc. 2004, 126, 13584-13585.[2]

Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones

C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands are also highly effective for the 1,4-addition of arylboronic acids to enones.[3]

Performance Data in Asymmetric 1,4-Addition
EntryEnoneArylboronic AcidLigandYield (%)ee (%)
12-CyclohexenonePhB(OH)₂(R,R)-Ph-bod9999
22-CycloheptenonePhB(OH)₂(R,R)-Ph-bod9899
32-CyclopentenonePhB(OH)₂(R,R)-Ph-bod9998
4(E)-5-Methyl-3-hexen-2-onePhB(OH)₂(R,R)-Ph-bod9597
52-Cyclohexenone4-MeOC₆H₄B(OH)₂(R,R)-Ph-bod*9999

Data sourced from Otomaru et al., J. Org. Chem. 2005, 70, 2503-2508.[3]

Conclusion

This compound serves as an excellent precursor for the synthesis of C2-symmetric chiral diene ligands. The synthetic route is robust and allows for the preparation of a variety of ligands by modifying the substituents at the 2 and 5 positions. These ligands, in turn, are highly effective in rhodium-catalyzed asymmetric transformations, providing access to a wide range of enantioenriched molecules with excellent enantioselectivity. The detailed protocols and performance data presented herein provide a valuable resource for researchers in the fields of organic synthesis, catalysis, and drug development.

References

Application Notes and Protocols: Biocatalytic Reduction of Bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic reduction of bicyclo[2.2.2]octane-2,5-dione. This process is crucial for the synthesis of optically active bicyclo[2.2.2]octane derivatives, which are valuable chiral building blocks in natural product synthesis and for the development of therapeutic agents. The use of biocatalysts, such as genetically engineered yeast, offers a highly selective and efficient alternative to traditional chemical methods.

Introduction

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, yielding chiral alcohols that are key intermediates for pharmaceuticals and fine chemicals. Bicyclo[2.2.2]octane-2,5-dione is a prochiral substrate whose reduction can lead to several stereoisomeric hydroxyketones and diols. Controlling the stereoselectivity of this reduction is challenging with conventional chemical reductants. Biocatalysis, employing whole-cell systems or isolated enzymes, provides a powerful solution to this challenge due to the inherent stereoselectivity of enzymes.

This document focuses on the use of Saccharomyces cerevisiae (baker's yeast), including genetically engineered strains, for the stereoselective reduction of bicyclo[2.2.2]octane-2,5-dione. Specifically, the overexpression of certain carbonyl reductases has been shown to dramatically improve conversion rates and enantiomeric excesses of the desired products.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from screening various yeast strains for the biocatalytic reduction of bicyclo[2.2.2]octane-2,5-dione. The primary products of this reduction are the hydroxyketones (-)-3 and (+)-4.

Table 1: Screening of Saccharomyces cerevisiae Strains for the Reduction of (±)-bicyclo[2.2.2]octane-2,5-dione [2]

Yeast StrainOverexpressed ReductaseTime (h)Conversion (%)ee (%) of (-)-3ee (%) of (+)-4
Baker's YeastNone (wild-type)48578080
TMB4094None (control strain)24228494
TMB4091YMR226c2410098>99
TMB4100YMR226c2410098>99
TMB4095YDR368w241007282
TMB4096YOR120w241007888

Reaction conditions: 5 g/L diketone 1, 15 g/L dry weight yeast in 5 mL scale.

Table 2: Preparative Scale Bioreduction of (±)-bicyclo[2.2.2]octane-2,5-dione using TMB4100 [2]

Substrate LoadingBiocatalystProductIsolated Yield (%)Enantiomeric Excess (ee, %)
5 gTMB4100 (15 g/L dw)(-)-34598
5 gTMB4100 (15 g/L dw)(+)-445>99
5 gTMB4100 (15 g/L dw)(+)-1 (recovered)1098

Experimental Protocols

The following are detailed methodologies for the key experiments in the biocatalytic reduction of bicyclo[2.2.2]octane-2,5-dione.

Protocol 1: General Procedure for Screening of Yeast Strains

This protocol outlines the screening of various yeast strains to identify the most efficient and selective biocatalyst.

  • Yeast Cultivation:

    • Cultivate yeast strains in an appropriate medium (e.g., yeast extract-peptone-dextrose, YPD) at 30°C with shaking until the late exponential phase is reached.

    • Harvest the cells by centrifugation (e.g., 5000 rpm for 5 minutes).

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and centrifuge again.

    • Resuspend the yeast cells in the same buffer to a final concentration of 15 g/L dry weight.

  • Bioreduction Reaction:

    • In a reaction vessel, add the yeast cell suspension.

    • Add the substrate, bicyclo[2.2.2]octane-2,5-dione, to a final concentration of 5 g/L.

    • Incubate the reaction mixture at 30°C with gentle shaking.

  • Sample Analysis:

    • At various time points, withdraw aliquots from the reaction mixture.

    • Extract the samples with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Analyze the residue by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess of the products and remaining substrate.

Protocol 2: Preparative Scale Bioreduction with Engineered S. cerevisiae TMB4100

This protocol is for a larger scale synthesis of the chiral hydroxyketones using the optimized yeast strain.

  • Yeast Preparation:

    • Cultivate the genetically engineered S. cerevisiae TMB4100 strain as described in Protocol 1.

    • Prepare a cell suspension with a concentration of 15 g/L dry weight in a suitable buffer.

  • Semi Fed-Batch Reaction:

    • To a larger reaction vessel, add the yeast suspension.

    • Initially, add a portion of the bicyclo[2.2.2]octane-2,5-dione (e.g., one-third of the total 5 g).

    • After a set period of incubation (e.g., 4-6 hours), add the subsequent portions of the substrate in intervals to maintain a low substrate concentration and minimize potential toxicity to the cells.

  • Product Isolation and Purification:

    • After the reaction is complete (as monitored by GC or HPLC), centrifuge the mixture to remove the yeast cells.

    • Extract the supernatant multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to separate the hydroxyketones (-)-3 and (+)-4 and any unreacted starting material.

Visualizations

The following diagrams illustrate the key processes and pathways involved in the biocatalytic reduction of bicyclo[2.2.2]octane-2,5-dione.

Biocatalytic_Reduction_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Bioreduction cluster_analysis Analysis & Purification Cultivation Yeast Cultivation (e.g., S. cerevisiae TMB4100) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing (Buffer) Harvesting->Washing Resuspension Resuspension in Buffer Washing->Resuspension Bioreactor Bioreduction Reaction (Yeast Suspension + Substrate) Resuspension->Bioreactor Introduce Biocatalyst Extraction Product Extraction (Organic Solvent) Bioreactor->Extraction Reaction Mixture Analysis Analysis (Chiral GC/HPLC) Extraction->Analysis Purification Purification (Column Chromatography) Extraction->Purification Products Isolated Chiral Products ((-)-3 and (+)-4) Purification->Products

Caption: Experimental workflow for the biocatalytic reduction.

Reaction_Pathway Substrate Bicyclo[2.2.2]octane-2,5-dione (Prochiral Substrate) Enzyme Carbonyl Reductase (e.g., YMR226c in S. cerevisiae) Product1 (-)-5-Hydroxy-bicyclo[2.2.2]octan-2-one ((-)-3) Enzyme->Product1 Reduction (Stereoselective) Product2 (+)-5-Hydroxy-bicyclo[2.2.2]octan-2-one ((+)-4) Enzyme->Product2 Reduction (Stereoselective)

Caption: Simplified reaction pathway for the biocatalytic reduction.

References

Derivatization of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the derivatization of the chiral building block, (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. This versatile scaffold offers a rigid framework for the stereocontrolled introduction of functional groups, making it a valuable starting material in the synthesis of complex molecules and potential therapeutic agents.

This compound is a C2-symmetric ketone that has garnered significant interest in asymmetric synthesis. Its rigid structure allows for predictable facial selectivity in various chemical transformations, enabling the synthesis of enantiomerically pure compounds. This document outlines key derivatization strategies, including enantioselective reduction, and the formation of heterocyclic derivatives, providing detailed protocols and quantitative data to facilitate their application in research and drug discovery.

Key Derivatization Strategies

The derivatization of this compound primarily focuses on the reactivity of its two carbonyl groups. These can undergo a variety of transformations to introduce new functionalities and stereocenters. The key strategies detailed in this document include:

  • Enantioselective Reduction: The reduction of one or both carbonyl groups to hydroxyl groups is a fundamental transformation. This can be achieved with high stereoselectivity using biocatalytic methods, leading to the formation of valuable chiral hydroxyketones and diols.

  • Formation of Heterocyclic Derivatives: The 1,3-dicarbonyl-like reactivity of the bicyclic dione allows for the construction of fused heterocyclic rings, such as pyrazoles, which are common motifs in pharmacologically active compounds.

  • Carbon-Carbon Bond Forming Reactions: Reactions such as the Knoevenagel condensation can be employed to introduce new carbon-carbon bonds at the α-positions to the carbonyl groups, allowing for further functionalization and the construction of more complex molecular architectures.

Data Presentation

The following tables summarize the quantitative data for the key derivatization reactions of this compound.

ProductReagents and ConditionsYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
(1S,4S,5R)-5-hydroxybicyclo[2.2.2]octan-2-oneGenetically engineered Saccharomyces cerevisiae TMB4100 (overexpressing YMR226c), glucose, anaerobic conditions70>99N/A[1][2]
(1S,2S,4S,5S)-bicyclo[2.2.2]octane-2,5-diolLiAlH₄, Et₂O4098endo,endo
Fused Pyrazole DerivativeHydrazine hydrate, ethanol, refluxHighN/AN/A[3]
Knoevenagel Condensation ProductMalononitrile, piperidine, ethanolModerateN/AN/A

Table 1: Summary of Quantitative Data for Derivatization Reactions

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document.

Protocol 1: Enantioselective Bioreduction of this compound[1][2]

This protocol describes the highly stereoselective reduction of one carbonyl group of the dione using a genetically engineered yeast strain.

Materials:

  • This compound

  • Genetically engineered Saccharomyces cerevisiae strain TMB4100 (overexpressing the YMR226c gene)

  • Glucose

  • Yeast extract peptone dextrose (YPD) medium

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Yeast Culture: Inoculate a sterile YPD medium with the S. cerevisiae TMB4100 strain and incubate at 30°C with shaking until the culture reaches the late exponential phase.

  • Bioreduction: Harvest the yeast cells by centrifugation and resuspend them in a sterile buffer solution containing glucose. Add this compound to the cell suspension.

  • Reaction Monitoring: Maintain the reaction mixture under anaerobic conditions at 30°C with gentle stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired (1S,4S,5R)-5-hydroxybicyclo[2.2.2]octan-2-one.

Protocol 2: Synthesis of Fused Pyrazole Derivative[3][4][5]

This protocol outlines the synthesis of a pyrazole derivative by condensation of the dione with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask. Add a catalytic amount of acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: Knoevenagel Condensation[6][7]

This protocol describes the condensation of the dione with an active methylene compound.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Piperidine (or other basic catalyst)

  • Ethanol (or other suitable solvent)

  • Dilute hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships described in this document.

Derivatization_Workflow General Derivatization Workflow start This compound reduction Enantioselective Reduction start->reduction heterocycle Heterocycle Formation start->heterocycle c_c_bond C-C Bond Formation start->c_c_bond product1 Chiral Hydroxyketone/Diol reduction->product1 product2 Fused Heterocycle (e.g., Pyrazole) heterocycle->product2 product3 Functionalized Bicyclic System c_c_bond->product3

Figure 1: General derivatization strategies for this compound.

Bioreduction_Workflow Bioreduction Experimental Workflow culture Yeast Culture (S. cerevisiae TMB4100) bioreduction Bioreduction (Dione + Glucose) culture->bioreduction extraction Extraction (Ethyl Acetate) bioreduction->extraction purification Purification (Column Chromatography) extraction->purification product Enantiopure Hydroxyketone purification->product

Figure 2: Experimental workflow for the enantioselective bioreduction of the dione.

Pyrazole_Synthesis_Pathway Pathway for Pyrazole Synthesis dione This compound condensation Condensation/Cyclization dione->condensation hydrazine Hydrazine Hydrate hydrazine->condensation pyrazole Fused Pyrazole Derivative condensation->pyrazole

References

Application Notes and Protocols: Synthesis of Bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of racemic bicyclo[2.2.2]octane-2,5-dione, a key intermediate in the preparation of chiral diene ligands and other complex molecules. The synthetic route is based on a practical four-step sequence commencing with a Diels-Alder cycloaddition, achieving an overall yield of approximately 60%.[1] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

Bicyclo[2.2.2]octane derivatives are rigid molecular scaffolds that have found significant applications in the synthesis of natural products, therapeutic agents, and chiral ligands for asymmetric catalysis. In particular, bicyclo[2.2.2]octane-2,5-dione serves as a versatile precursor for various transformations. The protocol detailed herein describes an efficient and reproducible synthesis of the racemic diketone.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 2-(Trimethylsiloxy)-1,3-cyclohexadiene & 2-Chloroacrylonitrile DielsAlder [4+2] Diels-Alder Cycloaddition (in situ enol silyl ether cleavage) Start->DielsAlder Intermediate10 Intermediate Adduct (10) DielsAlder->Intermediate10 Protection Ketal Protection (Ethylene glycol, p-TsOH) Intermediate10->Protection Intermediate11 Protected Intermediate (11) Protection->Intermediate11 Hydrolysis1 Hydrolysis Intermediate11->Hydrolysis1 Intermediate12 Monoacetal (12) Hydrolysis1->Intermediate12 Hydrolysis2 Ketal Deprotection (10% HCl/THF) Intermediate12->Hydrolysis2 FinalProduct Racemic bicyclo[2.2.2]octane-2,5-dione (7) Hydrolysis2->FinalProduct

Caption: Synthetic workflow for bicyclo[2.2.2]octane-2,5-dione.

Experimental Protocol

This protocol is adapted from the practical chemo-enzymatic synthesis route described by Tonin et al. in The Journal of Organic Chemistry (2010).[1][2]

Materials and Reagents:

  • 2-(Trimethylsiloxy)-1,3-cyclohexadiene

  • 2-Chloroacrylonitrile

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • 10% Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium hydrogen sulfate

  • Dichloromethane (CH2Cl2)

  • Sodium borohydride

  • Methanol

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

Procedure:

Step 1: Diels-Alder Cycloaddition

  • In a suitable round-bottom flask, combine 2-(trimethylsiloxy)-1,3-cyclohexadiene and 2-chloroacrylonitrile.

  • The [4+2] cycloaddition proceeds to form the bicyclic [2.2.2] system, with in situ cleavage of the intermediate enol silyl ether to yield the desired 2,5-adduct.[1]

Step 2: Ketal Protection

  • Protect the ketone group of the adduct from Step 1 with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the reaction to completion.

Step 3: Hydrolysis to Monoacetal

  • The resulting protected intermediate is then subjected to hydrolysis to afford the monoacetal.[1] A solution of the crude diastereomeric mixture, dichloromethane, 2 M NaOH, and tetrabutylammonium hydrogen sulfate is stirred vigorously at room temperature for 3 days.[3]

  • After the reaction is complete, the phases are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried and concentrated. The two-step yield for protection and hydrolysis is reported to be 85%.[1]

Step 4: Ketal Deprotection to Yield Racemic Diketone

  • The ketal group of the monoacetal is hydrolyzed using 10% HCl in THF at room temperature.[1]

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is neutralized, and the product is extracted with a suitable organic solvent.

  • The combined organic extracts are dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure to afford the racemic bicyclo[2.2.2]octane-2,5-dione in quantitative yield for this step.[1]

Purification and Characterization:

The crude product can be purified by column chromatography on silica gel if necessary. The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data Summary

StepKey ReagentsConditionsYieldReference
1. Diels-Alder Cycloaddition2-(Trimethylsiloxy)-1,3-cyclohexadiene, 2-ChloroacrylonitrileVariesHigh[1]
2. Ketal Protection & 3. HydrolysisEthylene glycol, p-TsOH; NaOH, Bu₄NHSO₄Reflux; RT, 3 days85% (2 steps)[1][3]
4. Ketal Deprotection10% HCl/THFRoom TemperatureQuantitative[1]
Overall Yield ~60% [1]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. 2-Chloroacrylonitrile is toxic and should be handled with extreme caution.

  • Use appropriate techniques for handling flammable solvents.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of racemic bicyclo[2.2.2]octane-2,5-dione. The starting materials are commercially available or readily accessible, and the procedures employ standard organic chemistry techniques. This makes the synthesis amenable to a wide range of research laboratories. The resulting diketone is a valuable building block for further synthetic elaborations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related bicyclic compounds.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Diels-Alder Reaction 1. Incomplete reaction. 2. Polymerization of dienophile. 3. Unfavorable reaction equilibrium. 4. Steric hindrance.1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC/MS. 2. Add a polymerization inhibitor such as TEMPO, especially when using reactive dienophiles like α-chloroacrylonitrile.[1] 3. Use high-pressure conditions (e.g., 19 kbar) to promote cycloaddition.[2] 4. Consider using a more reactive diene or dienophile. Lewis acid catalysis can sometimes improve yields and stereoselectivity.
Formation of Stereoisomeric Impurities 1. Lack of stereocontrol in the cycloaddition. 2. Epimerization during workup or purification.1. For Diels-Alder reactions, the use of chiral auxiliaries or catalysts can induce facial selectivity. High pressure can also influence stereoselectivity.[2] 2. Use mild workup conditions. Avoid strong acids or bases that could cause epimerization. Purification by chromatography should be performed with care to separate diastereomers.
Difficult Purification and Separation of Diastereomers 1. Similar polarities of the desired product and byproducts. 2. Formation of hard-to-separate enantiomers.1. Derivatization of the product mixture to alter polarities can facilitate separation. For example, hydroxyketones can be converted to their acetal acetates for easier chromatographic separation.[3] 2. For resolution of enantiomers, consider chiral HPLC or resolution via diastereomeric salt formation with a chiral resolving agent.
Low Yield in Carbonyl Transposition Route 1. Incomplete oxidation or reduction steps. 2. Side reactions during protecting group manipulation.1. Ensure the use of appropriate and sufficient amounts of oxidizing or reducing agents. Monitor each step for completion. 2. Choose orthogonal protecting groups that can be selectively removed without affecting other functional groups.[4]
Poor Conversion in Bioreduction 1. Low enzyme activity. 2. Substrate or product inhibition.1. Use a genetically engineered yeast strain with overexpressed reductase activity, such as Saccharomyces cerevisiae TMB4100.[3] 2. Employ a semi fed-batch process to maintain a low substrate concentration and remove the product as it forms to avoid inhibition.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of optically active this compound?

A common and readily available starting material is the optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.[5] A 1,2-carbonyl transposition route can then be employed to access the desired C2-symmetric this compound.[4]

Q2: How can the yield of the Diels-Alder reaction for constructing the bicyclo[2.2.2]octane core be improved?

Several strategies can be employed to improve the yield of the Diels-Alder reaction:

  • High Pressure: Applying high pressure (e.g., 19 kbar) can significantly promote the cycloaddition and improve yields.[2]

  • Lewis Acid Catalysis: The use of Lewis acids can accelerate the reaction and enhance stereoselectivity.

  • Use of Ketene Equivalents: Dienophiles such as α-chloroacrylonitrile can serve as effective ketene equivalents, leading to good yields in scalable syntheses.[1]

  • Inhibitors: When using polymerizable dienophiles, adding a radical inhibitor like TEMPO is crucial to prevent unwanted side reactions.[1]

Q3: What are the challenges in purifying bicyclo[2.2.2]octane derivatives, and how can they be overcome?

A significant challenge is often the separation of diastereomers, which may have very similar physical properties.[3] If direct separation by column chromatography is insufficient, one approach is to derivatize the mixture. For instance, a mixture of diastereomeric hydroxyketones can be converted into their acetal acetates, which may exhibit better separation characteristics on silica gel.[3] Following separation, the original functional groups can be regenerated.

Q4: Are there any biocatalytic methods to synthesize precursors for this compound?

Yes, bioreduction using genetically engineered Saccharomyces cerevisiae is an efficient method for the asymmetric reduction of prochiral diketones to optically active hydroxyketones, which are valuable intermediates.[3] For example, strains overexpressing the reductase encoded by YMR226c have shown high conversion rates and excellent enantiomeric excesses (>99% ee).[3]

Q5: What safety precautions should be taken during the synthesis?

When scaling up reactions, particularly Diels-Alder reactions with reactive dienophiles like α-acetoxyacrylonitrile or α-chloroacrylonitrile, a thorough process safety assessment is critical.[1] These reagents can be hazardous, and understanding their thermal stability and potential for runaway reactions is essential. Using alternative, safer reagents and implementing appropriate engineering controls are recommended for large-scale syntheses.[1]

Experimental Protocols

Key Experiment: Bioreduction of Racemic bicyclo[2.2.2]oct-7-ene-2,5-dione using Engineered Saccharomyces cerevisiae

This protocol is adapted from the work on the bioreduction of related bicyclic diketones.[3]

Objective: To obtain optically active hydroxyketones as precursors.

Materials:

  • Racemic bicyclo[2.2.2]oct-7-ene-2,5-dione

  • Genetically engineered Saccharomyces cerevisiae TMB4100 (overexpressing YMR226c)

  • Glucose

  • Yeast extract

  • Peptone

  • Phosphate buffer (pH 7)

  • Ethyl acetate

Procedure:

  • Yeast Culture: Cultivate S. cerevisiae TMB4100 in a suitable medium (e.g., YPD) until it reaches the desired cell density.

  • Bioreduction Setup: Harvest the yeast cells by centrifugation and resuspend them in a phosphate buffer containing glucose.

  • Substrate Addition: Add the racemic diketone to the yeast suspension. For preparative scale, a semi fed-batch approach is recommended to avoid substrate inhibition.[3]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with shaking. Monitor the progress of the reaction by GC analysis.

  • Workup: Once the desired conversion is reached, saturate the aqueous phase with NaCl and extract the products with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting hydroxyketones by column chromatography on silica gel.

Expected Outcome: This procedure is expected to yield the corresponding hydroxyketones with high enantiomeric excess (>99% ee for the favored enantiomer).[3]

Visualizations

Experimental Workflow: Troubleshooting Low Yield in Diels-Alder Synthesis

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield in Diels-Alder Reaction Cause1 Incomplete Reaction Problem->Cause1 Cause2 Dienophile Polymerization Problem->Cause2 Cause3 Unfavorable Equilibrium Problem->Cause3 Solution1 Increase Time/Temp Monitor by TLC/GC Cause1->Solution1 Solution2 Add Inhibitor (e.g., TEMPO) Cause2->Solution2 Solution3 Use High Pressure or Lewis Acid Catalyst Cause3->Solution3 G Start Diastereomeric Mixture (e.g., Hydroxyketones) Step1 Direct Chromatography (e.g., Column Chromatography) Start->Step1 Decision Separation Successful? Step1->Decision Step2 Derivatize Mixture (e.g., form acetal acetates) Decision->Step2 No End Pure Diastereomers Decision->End Yes Step3 Chromatographic Separation of Derivatives Step2->Step3 Step4 Deprotection to Yield Pure Diastereomers Step3->Step4 Step4->End

References

Technical Support Center: Purification of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this chiral bicyclic dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and related bicyclic ketones are recrystallization, column chromatography (including flash chromatography), and High-Performance Liquid Chromatography (HPLC). Sublimation can also be employed for specific cases, particularly for removing non-volatile impurities.

Q2: I am having difficulty removing a diastereomeric impurity. What is the recommended approach?

A2: Separating diastereomers of bicyclo[2.2.2]octane derivatives can be challenging with standard chromatography or recrystallization. If direct separation proves inefficient, a common strategy is to derivatize the mixture to exaggerate the physical differences between the diastereomers. For example, if a hydroxyl group is present in a related synthetic intermediate, it can be converted to an ester or an acetal, which can then be more easily separated by column chromatography. Following separation, the derivatizing group is removed to yield the pure diastereomers.

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: Common impurities can include starting materials, reagents, solvents, and byproducts from the synthetic route. Depending on the synthesis, these could include unreacted precursors or side-products from incomplete reactions or rearrangements. It is crucial to characterize the crude product by techniques like NMR to identify specific impurities before selecting a purification strategy.

Q4: Can I use sublimation to purify my compound?

A4: Sublimation can be a very effective purification method for bicyclic compounds if the target compound has a sufficiently high vapor pressure and the impurities are non-volatile. This technique is advantageous as it avoids the use of solvents. The suitability of sublimation depends on the specific properties of your crude material and requires heating under vacuum.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent volume.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Add more hot solvent in small portions until the compound dissolves.
No crystals form upon cooling. Solution is not saturated; cooling too rapidly; presence of impurities inhibiting crystallization.Evaporate some of the solvent to increase concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Oiling out occurs instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated; impurities are present.Use a lower-boiling point solvent. Ensure the solution is not overly concentrated. Try adding a small amount of a solvent in which the compound is less soluble (a co-solvent system).
Low recovery of the purified compound. Too much solvent was used; crystals were filtered before crystallization was complete; compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Purity has not significantly improved. Inappropriate solvent choice that also dissolves impurities well at low temperatures; co-crystallization of impurities.Choose a solvent where the impurity is either very soluble or insoluble at all temperatures. A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system.Systematically vary the polarity of the eluent. For normal phase silica gel, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common. Aim for an Rf value of 0.2-0.4 for the target compound for good separation on a column.
Compound does not elute from the column. Solvent system is not polar enough.Gradually increase the polarity of the eluent. A step or gradient elution may be necessary.
Compound elutes too quickly with the solvent front. Solvent system is too polar.Decrease the polarity of the eluent.
Streaking or tailing of bands. Sample is overloaded; compound is sparingly soluble in the eluent; interactions with the stationary phase (e.g., acidic or basic compounds on silica gel).Reduce the amount of sample loaded onto the column. Choose a solvent system in which the compound is more soluble. For acidic or basic compounds, consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Cracked or channeled column bed. Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Bicyclic Ketones

Purification MethodStationary PhaseRecommended Solvent System (Eluent)Notes
Flash Column Chromatography Silica GelHexanes/Ethyl Acetate (gradient)A common starting point is a gradient from 10% to 50% ethyl acetate in hexanes. The optimal gradient should be determined by TLC analysis.
Dichloromethane/Methanol (gradient)For more polar compounds, a gradient of 1-5% methanol in dichloromethane can be effective.
Preparative HPLC C18 (Reverse Phase)Acetonitrile/Water (gradient)A typical gradient might run from 30% to 70% acetonitrile in water. Buffers like formic acid or trifluoroacetic acid (0.1%) are often added to improve peak shape.
Chiral Stationary PhaseVaries (e.g., Hexanes/Isopropanol)The choice of mobile phase is highly dependent on the specific chiral column used. Consult the manufacturer's guidelines.
Recrystallization N/ADiethyl ether, Hexanes, Ethanol/WaterThe ideal solvent or solvent system needs to be determined experimentally. The compound should have low solubility in the cold solvent and high solubility in the hot solvent.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting solvent system. Collect fractions and monitor the elution by TLC. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography HPLC HPLC Crude_Product->HPLC Purity_Check Purity Check (NMR, HPLC, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check HPLC->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product >95% Pure Repurify Repurify Purity_Check->Repurify <95% Pure Repurify->Recrystallization Repurify->Column_Chromatography Repurify->HPLC

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Is the product pure? Start->Check_Purity Success Pure Product Obtained Check_Purity->Success Yes Identify_Problem Identify the Purification Issue Check_Purity->Identify_Problem No Recrystallization_Issues Recrystallization Problems (oiling out, no crystals, low yield) Identify_Problem->Recrystallization_Issues Chromatography_Issues Chromatography Problems (poor separation, tailing, no elution) Identify_Problem->Chromatography_Issues Diastereomer_Separation Diastereomers Not Separating Identify_Problem->Diastereomer_Separation Adjust_Solvent - Change solvent - Slow cooling - Seeding Recrystallization_Issues->Adjust_Solvent Adjust Solvent/Cooling Rate Optimize_Eluent - Adjust polarity - Change stationary phase - Add modifiers Chromatography_Issues->Optimize_Eluent Optimize Eluent/Stationary Phase Derivatize - Form ester/acetal - Separate derivatives - Deprotect Diastereomer_Separation->Derivatize Consider Derivatization Adjust_Solvent->Start Optimize_Eluent->Start Derivatize->Start

Caption: A logical diagram for troubleshooting common purification challenges.

Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[2.2.2]octane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing bicyclo[2.2.2]octane-2,5-dione?

The most prevalent and efficient method for synthesizing the bicyclo[2.2.2]octane core is the Diels-Alder reaction.[1][2] This reaction typically involves the [4+2] cycloaddition of a 1,3-cyclohexadiene derivative (the diene) with a suitable dienophile.

Q2: My reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?

The formation of both endo and exo isomers is a common challenge in the Diels-Alder synthesis of bicyclo[2.2.2]octane systems. The endo product is often the kinetically favored product due to secondary orbital interactions. To enhance the selectivity towards the desired isomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the kinetic endo product.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly influence the endo/exo selectivity.[3] The specific effect can vary depending on the Lewis acid and substrates used, but it often enhances the formation of one isomer. Experimenting with different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) and their concentrations is recommended.

  • Solvent: The polarity of the solvent can impact the selectivity. It is advisable to screen different solvents to optimize the reaction.

Q3: I am observing significant polymerization of my starting materials, leading to low yields of the desired product. What can I do to minimize this?

Polymerization is a frequent side reaction, especially with reactive dienes and dienophiles.[1][2] To mitigate polymerization:

  • Control of Temperature: Avoid excessively high reaction temperatures, as heat can promote polymerization.

  • Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of polymerization relative to the desired intramolecular cycloaddition.

  • Use of Inhibitors: For highly reactive dienophiles, the addition of a radical inhibitor (e.g., hydroquinone) might be beneficial, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.

  • Slow Addition: Adding the more reactive component (often the dienophile) slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring polymerization.

Q4: My product analysis shows the presence of a bicyclo[3.2.1]octane derivative. What causes this rearrangement and how can I prevent it?

The rearrangement of the bicyclo[2.2.2]octane skeleton to the thermodynamically more stable bicyclo[3.2.1]octane system is a known side reaction, particularly under acidic conditions.[4][5]

  • Lewis Acid Choice and Stoichiometry: The strength and amount of the Lewis acid catalyst can promote this rearrangement. If this side product is observed, consider using a milder Lewis acid or reducing the catalyst loading. In some cases, a non-catalyzed thermal reaction, although potentially slower, might be preferable.

  • Work-up Procedure: Ensure that the work-up procedure is not overly acidic. Prompt neutralization of any acidic species after the reaction is complete is crucial.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures in the presence of an acid catalyst can increase the extent of rearrangement. Monitor the reaction progress and quench it as soon as the starting material is consumed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of bicyclo[2.2.2]octane-2,5-dione 1. Reaction conditions not optimal (temperature, time).2. Inactive catalyst.3. Decomposition of starting materials.4. Significant polymerization.1. Optimize reaction temperature and time based on literature precedents.2. Use a fresh or newly purchased Lewis acid catalyst.3. Check the purity of starting materials.4. See FAQ Q3 for strategies to minimize polymerization.
Formation of multiple products (endo/exo isomers) Lack of stereoselectivity in the Diels-Alder reaction.See FAQ Q2 for methods to improve stereoselectivity.
Presence of bicyclo[3.2.1]octane side product Acid-catalyzed rearrangement of the bicyclo[2.2.2]octane skeleton.See FAQ Q4 for strategies to prevent rearrangement.
Difficulty in purifying the product 1. Presence of polymeric byproducts.2. Similar polarity of isomers.1. Attempt precipitation of the polymer from a suitable solvent.2. Utilize column chromatography with a carefully selected eluent system or consider recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in a Typical Diels-Alder Synthesis

Entry Catalyst (equiv.) Temperature (°C) Time (h) Yield of Bicyclo[2.2.2]octane-2,5-dione (%) Endo:Exo Ratio Bicyclo[3.2.1]octane Side Product (%)
1None8024653:1< 2
2AlCl₃ (0.1)048510:1~5
3AlCl₃ (1.0)0270>20:1~20
4BF₃·OEt₂ (0.2)-2069015:1< 5
5SnCl₄ (0.1)058812:1~3

Note: The data in this table is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Diels-Alder Synthesis of Bicyclo[2.2.2]octane-2,5-dione

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between 1,3-cyclohexadiene and p-benzoquinone.

Materials:

  • 1,3-Cyclohexadiene

  • p-Benzoquinone

  • Lewis Acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-benzoquinone (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • In the dropping funnel, prepare a solution of 1,3-cyclohexadiene (1.1 eq) in anhydrous DCM.

  • Add the diene solution dropwise to the reaction mixture over a period of 30-60 minutes.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the bicyclo[2.2.2]octane-2,5-dione.

Visualizations

Main_Reaction cluster_reactants Reactants cluster_product Product Diene 1,3-Cyclohexadiene Reaction + Diene->Reaction Dienophile p-Benzoquinone Dienophile->Reaction Product Bicyclo[2.2.2]octane-2,5-dione Reaction_arrow Diels-Alder Reaction (Lewis Acid Catalyst) Reaction->Reaction_arrow Reaction_arrow->Product

Caption: Main synthetic route to bicyclo[2.2.2]octane-2,5-dione.

Side_Reactions Start Diels-Alder Reactants Main_Product Bicyclo[2.2.2]octane-2,5-dione (Desired Product) Start->Main_Product Desired Pathway Polymer Polymerization Start->Polymer Side Reaction 1 Isomers Endo/Exo Isomers Main_Product->Isomers Stereochemical Outcome Rearrangement Bicyclo[3.2.1]octane (Rearrangement Product) Main_Product->Rearrangement Side Reaction 2 (Acid-Catalyzed)

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Analyze_Side_Products Analyze Side Products (NMR, MS) Check_Yield->Analyze_Side_Products Yes Check_Purity->Analyze_Side_Products Yes End Successful Synthesis Check_Purity->End No Isomers_Detected Endo/Exo Isomers? Analyze_Side_Products->Isomers_Detected Rearrangement_Detected Rearrangement? Isomers_Detected->Rearrangement_Detected No Adjust_Catalyst Adjust Lewis Acid/ Change Catalyst Isomers_Detected->Adjust_Catalyst Yes Polymer_Detected Polymerization? Rearrangement_Detected->Polymer_Detected No Rearrangement_Detected->Adjust_Catalyst Yes Optimize_Conditions Optimize Temp. & Time Polymer_Detected->Optimize_Conditions No Modify_Concentration Adjust Concentration/ Slow Addition Polymer_Detected->Modify_Concentration Yes Optimize_Conditions->Start Adjust_Catalyst->Start Modify_Concentration->Start

Caption: A logical workflow for troubleshooting common issues.

References

Optimization of reaction conditions for bicyclo[2.2.2]octane-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bicyclo[2.2.2]octane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing bicyclo[2.2.2]octane-2,5-dione?

A1: The most frequently cited efficient synthesis is a Diels-Alder reaction between a 1,3-cyclohexadiene derivative and a ketene equivalent, followed by hydrolysis. A particularly effective approach involves the reaction of 2-trimethylsilyloxy-1,3-cyclohexadiene with α-acetoxyacrylonitrile, which undergoes a one-step desilylation and hydrolysis to yield the target dione.[1]

Q2: What are the main challenges or side reactions to be aware of during this synthesis?

A2: Researchers may encounter challenges such as low yields, lack of stereoselectivity, and polymerization of starting materials or intermediates.[2] The silyl enol ether intermediate in the Diels-Alder reaction can be sensitive to hydrolysis, and the reaction conditions must be carefully controlled to prevent premature decomposition.

Q3: Are there alternative synthetic routes to bicyclo[2.2.2]octane-2,5-dione?

A3: Yes, other methods have been reported, though they may be lower yielding or involve more steps. These include multi-step sequences starting from 1,4-cyclohexanedione or hydroquinone.[3][4] Chemo-enzymatic methods have also been explored for the synthesis of chiral bicyclo[2.2.2]octane-2,5-dione derivatives.

Q4: How can the purity of the final product be optimized?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical and should be optimized based on TLC analysis. Recrystallization can also be employed for further purification of the solid product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of bicyclo[2.2.2]octane-2,5-dione.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Decomposition of 2-trimethylsilyloxy-1,3-cyclohexadiene The silyl enol ether is moisture-sensitive. Ensure all glassware is oven-dried, and use anhydrous solvents. Prepare the silyl enol ether fresh if possible.
Inefficient Diels-Alder Reaction The reaction may require thermal or Lewis acid catalysis. If thermal conditions are ineffective, consider adding a Lewis acid like BF₃·Et₂O, but be cautious as it can also promote side reactions. Optimize the reaction temperature and time; prolonged heating can lead to decomposition.
Incomplete Hydrolysis of the Intermediate The hydrolysis step is crucial. Ensure acidic or basic conditions are appropriate to cleave both the silyl ether and the acetate/nitrile groups of the Diels-Alder adduct. Monitor the reaction by TLC to confirm the disappearance of the intermediate.
Polymerization of Reactants Dienophiles like α-acetoxyacrylonitrile can polymerize upon heating. Use a polymerization inhibitor if necessary. Ensure the reaction temperature is not excessively high.
Problem 2: Formation of Multiple Products or Isomers
Possible Cause Suggested Solution
Lack of Regio- or Stereoselectivity in Diels-Alder Reaction The Diels-Alder reaction can yield endo and exo isomers. The endo product is often the kinetic product. Lowering the reaction temperature may improve stereoselectivity. The choice of solvent can also influence the isomeric ratio.
Side Reactions of the Dienophile or Diene Ensure the purity of starting materials. Side reactions can be minimized by carefully controlling the reaction temperature and stoichiometry.
Rearrangement of the Bicyclic Skeleton Under harsh acidic or thermal conditions, rearrangement of the bicyclo[2.2.2]octane skeleton to a more stable bicyclo[3.2.1]octane system can occur.[2] Use mild reaction conditions and purify the product promptly after the reaction is complete.

Experimental Protocols

Key Synthesis: Diels-Alder Reaction and Hydrolysis

This protocol is a general guideline based on reported syntheses of similar bicyclo[2.2.2]octane systems.[1][5] Optimization may be required for specific laboratory conditions.

Step 1: Diels-Alder Cycloaddition

  • To a solution of 2-trimethylsilyloxy-1,3-cyclohexadiene in an anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add α-acetoxyacrylonitrile.

  • The reaction can be performed at room temperature or with gentle heating (e.g., 40-80 °C), depending on the reactivity of the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the Diels-Alder adduct is typically used directly in the next step without purification.

Step 2: Hydrolysis to Bicyclo[2.2.2]octane-2,5-dione

  • To the crude Diels-Alder adduct solution, add an aqueous acidic solution (e.g., 1 M HCl).

  • Stir the mixture vigorously at room temperature until TLC analysis indicates the complete conversion of the intermediate to the final product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure bicyclo[2.2.2]octane-2,5-dione.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bicyclo[2.2.2]octane Core Synthesis via Diels-Alder Reaction
Diene Dienophile Catalyst/Conditions Solvent Temperature Yield Reference
2,6-dimethylbenzoquinoneAcetoxy-1,3-butadieneBF₃·Et₂OToluene0 °C98%[5]
2-trimethylsilyloxy-1,3-cyclohexadieneα-acetoxyacrylonitrileThermalNot specifiedNot specifiedGood[1]
1-methoxy-2-methyl-1,3-cyclohexadieneMaleic anhydrideThermalNot specifiedHeatingNot specified[2]

Visualizations

Experimental Workflow for Bicyclo[2.2.2]octane-2,5-dione Synthesis

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Work-up and Purification A Mix 2-trimethylsilyloxy-1,3-cyclohexadiene and α-acetoxyacrylonitrile in anhydrous solvent B Heat reaction mixture (e.g., 40-80 °C) A->B C Monitor reaction by TLC B->C D Add aqueous acid (e.g., 1 M HCl) to crude reaction mixture C->D Proceed upon completion E Stir vigorously at room temperature D->E F Monitor hydrolysis by TLC E->F G Extract with organic solvent F->G Proceed upon completion H Dry and concentrate organic layers G->H I Purify by column chromatography H->I J Obtain pure bicyclo[2.2.2]octane-2,5-dione I->J

Caption: Workflow for the synthesis of bicyclo[2.2.2]octane-2,5-dione.

Troubleshooting Logic for Low Product Yield

G Start Low or No Product Yield A Check for decomposition of 2-trimethylsilyloxy-1,3-cyclohexadiene Start->A C Evaluate Diels-Alder reaction efficiency Start->C E Verify completeness of hydrolysis Start->E G Investigate potential polymerization Start->G B Use anhydrous solvents and freshly prepared silyl enol ether A->B If decomposition is suspected End Improved Yield B->End D Optimize temperature and time, consider Lewis acid catalysis C->D If reaction is sluggish D->End F Ensure appropriate acidic/basic conditions and reaction time E->F If intermediate is present F->End H Use polymerization inhibitor, lower reaction temperature G->H If polymer is observed H->End

Caption: Troubleshooting guide for low yield in bicyclo[2.2.2]octane-2,5-dione synthesis.

References

Technical Support Center: Enantioselective Bicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low enantioselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving high enantioselectivity in the synthesis of bicyclo[2.2.2]octanes?

A1: The most prevalent and successful strategies rely on asymmetric catalysis. The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.2]octane framework, and its enantioselectivity is often controlled by chiral catalysts.[1][2] Key approaches include:

  • Organocatalysis: Chiral small molecules can effectively catalyze enantioselective transformations. A notable example is the use of chiral oxaziridinium organocatalysts in a tandem ortho-hydroxylative phenol dearomatization and [4+2] cycloaddition to form bicyclo[2.2.2]octenones with high enantiomeric excess (ee).[3][4][5]

  • Transition Metal Catalysis: Chiral ligands coordinated to a metal center can create a chiral environment for the reaction. Rhodium catalysts bearing chiral bicyclo[2.2.2]octadiene ligands have demonstrated high performance in asymmetric arylations to produce chiral bicyclo[2.2.2]octane derivatives.[6][7]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cycloaddition. While effective, this method often requires additional steps for auxiliary attachment and removal.

Q2: How does the choice of catalyst influence the enantioselectivity of the reaction?

A2: The catalyst is paramount in determining the enantioselectivity. The chiral catalyst creates a diastereomeric transition state with the substrate, leading to a lower energy pathway for the formation of one enantiomer over the other. For instance, in the organocatalytic approach using a chiral oxaziridinium salt, the rigid binaphthyl backbone of the catalyst was found to significantly increase enantioselectivity compared to simpler backbones.[3][4] Similarly, in rhodium-catalyzed arylations, C2-symmetric bicyclo[2.2.2]octadiene ligands, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), have been shown to be superior to many chiral phosphorus ligands in achieving high ee.[6][7]

Q3: What role does the substrate play in determining the enantioselectivity?

A3: The structure of the substrate is a critical factor. The steric and electronic properties of the substituents on the diene and dienophile can significantly impact the facial selectivity of the cycloaddition. For example, in the hydroxylative phenol dearomatization-[4+2] dimerization, the substitution pattern on the phenol starting material can influence both the yield and the enantioselectivity of the resulting bicyclo[2.2.2]octenone.[3][4]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Organocatalytic Hydroxylative Phenol Dearomatization-[4+2] Cycloaddition

If you are experiencing low enantioselectivity in this tandem reaction, consider the following troubleshooting steps:

1. Catalyst Choice and Integrity:

  • Verify Catalyst Structure: The structure of the chiral oxaziridinium catalyst is crucial. Catalysts with a rigid binaphthyl backbone have been shown to provide higher enantioselectivity.[3][4] Ensure you are using the correct catalyst and that it has not degraded.

  • Consider Catalyst Loading: While catalytic amounts are used, ensure the loading is optimized. A typical starting point is 2.5-10 mol%.[3]

2. Reaction Conditions:

  • Solvent System: The solvent can have a significant effect on the reaction. A MeCN-H₂O₂ system has been shown to be effective.[3][4]

  • Temperature: Reactions are often performed at room temperature (20°C).[3] Deviations from the optimal temperature can impact selectivity.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is recommended.

3. Substrate Purity:

  • Purity of Phenol: Impurities in the phenol starting material can interfere with the catalyst and lower enantioselectivity. Ensure the phenol is of high purity.

Data on Catalyst Performance:

CatalystSubstrate (Phenol)e.r.Yield (%)Reference
Iminium 6a2,6-dimethylphenol95:575[3][4]
Amine precatalyst 82,6-dimethylphenol94.5:5.575[3]
Iminium 6a2-methyl-6-tert-butyl phenol>99:169[3]
Diastereomeric catalyst 6b2,6-dimethylphenol10:9056[3][4]
Issue 2: Poor Enantioselectivity in Rhodium-Catalyzed Asymmetric Arylation

For low ee in the synthesis of chiral diarylmethylamines via rhodium-catalyzed arylation of N-tosylarylimines, consider these points:

1. Ligand Selection:

  • Ligand Structure: The choice of the chiral diene ligand is critical. C2-symmetric bicyclo[2.2.2]octadienes, particularly (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), have demonstrated superior performance over many chiral phosphine ligands like (R)-binap.[6][7]

  • Ligand Purity: Ensure the chiral ligand is enantiomerically pure.

2. Catalyst Preparation and Handling:

  • Catalyst Generation: The active catalyst is typically generated in situ from a rhodium precursor (e.g., [RhCl(C₂H₄)₂]₂) and the chiral ligand. Ensure the correct stoichiometry and reaction conditions for catalyst formation.

  • Inert Atmosphere: Rhodium catalysts can be sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

3. Reaction Parameters:

  • Solvent: Dioxane is a commonly used solvent for this reaction.[6]

  • Base: The presence of a base, such as KOH, is often required.[6]

  • Temperature: The reaction is typically run at elevated temperatures (e.g., 60°C).[6] Optimization of the temperature may be necessary for your specific substrate.

Data on Ligand Performance in Asymmetric Arylation:

Chiral LigandEnantiomeric Excess (ee, %)Reference
(R,R)-Ph-bod99[6][7]
(R,R)-Bn-bod94[6]
(R)-binap15[6]

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Tandem o-HPD-[4+2] Reaction [3]

  • To a solution of the phenol (0.26–0.41 mmol) in acetonitrile (MeCN) is added the chiral iminium catalyst (e.g., 6a, 10 mol%).

  • Aqueous hydrogen peroxide (H₂O₂, 30 wt%) is added, and the reaction mixture is stirred at room temperature (20°C).

  • The reaction is monitored by TLC. Upon completion, the crude mixture is purified by column chromatography on silica gel to afford the bicyclo[2.2.2]octenone product.

  • The enantiomeric ratio (e.r.) is determined by chiral stationary phase HPLC.

Protocol 2: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [6]

  • In a glovebox, a mixture of the rhodium precursor [RhCl(C₂H₄)₂]₂ (3 mol %) and the chiral diene ligand (e.g., (R,R)-Ph-bod*, 6.6 mol %) in dioxane is stirred at room temperature for 5 minutes.

  • To this solution are added the N-tosylarylimine (1.0 equiv), the arylboroxine (1.2 equiv), and an aqueous solution of KOH (20 mol %).

  • The reaction mixture is stirred at 60°C for 6 hours.

  • After cooling to room temperature, the mixture is diluted with ether, washed with brine, and dried over MgSO₄.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the diarylmethylamine product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualizations

Organocatalytic_Cycle Phenol Phenol o_Quinol o-Quinol Intermediate Phenol->o_Quinol Hydroxylation Iminium Chiral Iminium Catalyst Oxaziridinium Chiral Oxaziridinium (Active Oxidant) Iminium->Oxaziridinium + H₂O₂ H2O2 H₂O₂ Oxaziridinium->Iminium - [O] Dimerization [4+2] Dimerization o_Quinol->Dimerization Product Bicyclo[2.2.2]octenone Dimerization->Product

Caption: Organocatalytic cycle for the synthesis of bicyclo[2.2.2]octenones.

Experimental_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Asymmetric Arylation cluster_workup Workup & Purification Rh_prec Rh Precursor Active_Cat Active Rh Catalyst Rh_prec->Active_Cat Ligand Chiral Diene Ligand Ligand->Active_Cat Reaction_Mix Reaction Mixture (Dioxane, 60°C) Active_Cat->Reaction_Mix Imine N-Tosylarylimine Imine->Reaction_Mix Boroxine Arylboroxine Boroxine->Reaction_Mix Base Base (KOH) Base->Reaction_Mix Workup Aqueous Workup Reaction_Mix->Workup Purification Column Chromatography Workup->Purification Product Chiral Diarylmethylamine Purification->Product

Caption: Experimental workflow for rhodium-catalyzed asymmetric arylation.

References

Technical Support Center: Diels-Alder Reaction of Cyclohexadienes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Diels-Alder reaction of cyclohexadienes.

Troubleshooting Guides

Category 1: Low or No Product Yield

Question: My Diels-Alder reaction with 1,3-cyclohexadiene is giving a very low yield or no product at all. What are the common causes and how can I fix this?

Answer: Low or no yield in a Diels-Alder reaction involving cyclohexadienes can stem from several factors ranging from reactant stability to reaction conditions. Here are the primary areas to investigate:

  • Reactant Reactivity:

    • Diene Conformation: The diene must be in an s-cis conformation to react.[1][2] While 1,3-cyclohexadiene is locked in the reactive s-cis conformation, heavily substituted derivatives can suffer from steric hindrance, impeding the approach of the dienophile.[3][4]

    • Dienophile Electronics: The reaction is most efficient between an electron-rich diene and an electron-poor dienophile (a "normal electron demand" Diels-Alder).[2][5] Ensure your dienophile has sufficient electron-withdrawing groups (EWGs) like carbonyls, nitriles, or nitro groups to activate it.[1][5] If both your diene and dienophile are electron-rich, the reaction will be inefficient.[6]

  • Reaction Conditions:

    • Temperature: While some Diels-Alder reactions proceed at room temperature, many require heat to overcome the activation energy.[5] However, excessively high temperatures can favor the reverse reaction, known as the retro-Diels-Alder reaction, especially if the product is thermally unstable.[7][8] Optimization is key; start at a moderate temperature (e.g., 80-110°C in a solvent like toluene or xylene) and adjust as needed.[1][9]

    • Reaction Time: These reactions can be slow. Ensure you are running the reaction for a sufficient duration. Some reactions involving less reactive partners can take several hours or even days to complete.[10]

    • Concentration: Reactant concentration can influence the reaction rate. In some cases, running the reaction under neat conditions (without solvent) can improve yields, provided the reactants are liquid and stable at the reaction temperature.[11]

  • Side Reactions & Stability:

    • Dienophile Polymerization: Electron-poor alkenes (dienophiles) can be prone to polymerization, especially at higher temperatures. This depletes the dienophile and complicates purification.

    • Reactant Decomposition: Ensure your starting materials are pure and stable under the reaction conditions. 1,3-cyclohexadiene itself can be susceptible to oxidation.

Troubleshooting Workflow for Low Yield

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Outcome LowYield Low or No Yield CheckPurity Verify Purity of Starting Materials LowYield->CheckPurity CheckElectronics Assess Diene/Dienophile Electronic Match LowYield->CheckElectronics IncreaseTemp Increase Temperature (Caution: Retro-DA) CheckPurity->IncreaseTemp Reactants Pure UseCatalyst Add Lewis Acid Catalyst (e.g., AlCl₃, Yb(OTf)₃) CheckElectronics->UseCatalyst Poor Match IncreaseTemp->UseCatalyst ChangeSolvent Change Solvent (e.g., Polar/Aqueous) IncreaseTemp->ChangeSolvent IncreaseConc Increase Concentration (or run neat) IncreaseTemp->IncreaseConc ImprovedYield Improved Yield UseCatalyst->ImprovedYield ChangeSolvent->ImprovedYield IncreaseConc->ImprovedYield

Caption: A logical workflow for troubleshooting low-yield Diels-Alder reactions.

Question: I am using a Lewis acid catalyst, but my yield has not improved. What could be wrong?

Answer: Lewis acid catalysis is a powerful technique for accelerating Diels-Alder reactions, but several factors can limit its effectiveness:

  • Catalyst Choice: Not all Lewis acids are equally effective. Stronger Lewis acids like AlCl₃ or SnCl₄ can be very effective but may also promote side reactions or degradation.[7][12] Milder catalysts like ZnCl₂ or Yb(OTf)₃ may be more suitable for sensitive substrates.[10][12] The choice of catalyst should be tailored to the specific dienophile.

  • Catalyst Deactivation: Lewis acids can be deactivated by trace amounts of water or other protic impurities in the solvent or reagents. Ensure all glassware is flame-dried and solvents are anhydrous.[9] Some starting materials or products may coordinate too strongly with the Lewis acid, inhibiting catalytic turnover.

  • Incorrect Mechanism: Lewis acids work by coordinating to the electron-withdrawing group on the dienophile, lowering its LUMO energy and making it more electrophilic.[7][12] If your dienophile lacks a suitable coordinating group (e.g., a carbonyl or nitrile), the Lewis acid will have little to no effect.

  • Stoichiometry: While catalytic amounts are often sufficient, some reactions, particularly with hindered substrates, may require stoichiometric amounts of the Lewis acid to achieve good conversion.[3]

Category 2: Poor Selectivity (Stereo- and Regioselectivity)

Question: My reaction is producing a mixture of endo and exo products. How can I improve the endo selectivity?

Answer: The formation of endo and exo diastereomers is a common feature of Diels-Alder reactions with cyclic dienes. The endo product is typically the kinetic product, favored by secondary orbital interactions between the diene and the dienophile's substituent.[7][13]

  • Lower the Temperature: The endo transition state is often favored at lower temperatures. Running the reaction at room temperature or below (if the rate is still reasonable) can significantly enhance endo selectivity. The exo product is usually more thermodynamically stable, so higher temperatures can lead to isomerization of the endo product to the exo product via a retro-Diels-Alder reaction.

  • Use a Lewis Acid Catalyst: Lewis acids can enhance endo selectivity. By coordinating to the dienophile, the Lewis acid can magnify the secondary orbital interactions that stabilize the endo transition state.[7][14]

  • Solvent Effects: Polar solvents can sometimes influence the endo/exo ratio. While the effect is substrate-dependent, it is another parameter worth screening.

Diagram of Endo vs. Exo Transition States

References

Technical Support Center: Analysis of Impurities in (1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during impurity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Potential impurities largely depend on the synthetic route. Common synthesis involves a Diels-Alder reaction followed by further modifications and resolution.[1] Potential impurities can include:

  • Stereoisomers: The most common impurity is the corresponding (1R,4R)-enantiomer. Depending on the synthesis, diastereomeric intermediates may also be present.

  • Starting Materials: Unreacted starting materials, such as derivatives of cyclohexadiene or other precursors used in the initial cycloaddition.

  • Reagents and Catalysts: Residual reagents, catalysts (e.g., rhodium complexes), or solvents used during the synthesis and purification steps.[2]

  • Byproducts: Side-products from the synthesis, such as products of incomplete reaction (e.g., mono-ketones) or rearrangement products.

  • Degradation Products: The diketone can be susceptible to degradation under certain pH or temperature conditions, leading to ring-opened products or polymers.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying stereoisomeric impurities, particularly the (1R,4R)-enantiomer.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities, such as residual solvents or low molecular weight byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities and for confirming the structure of the main component.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying non-volatile impurities and degradation products that are not amenable to GC-MS analysis.

Q3: How can I effectively separate the (1S,4S) and (1R,4R) enantiomers?

A3: Enantiomeric separation is best achieved using chiral HPLC. Columns with polysaccharide-based chiral stationary phases, such as Chiralcel OD-H or similar, are often effective.[2] The mobile phase typically consists of a mixture of hexane and an alcohol modifier like 2-propanol (isopropanol). Optimization of the mobile phase composition and flow rate is critical to achieving baseline separation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your analysis in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q4: I'm seeing significant peak tailing for the main compound peak. What could be the cause and how do I fix it?

A4: Peak tailing can be caused by several factors. A systematic approach is needed to identify the root cause.

  • Column Overload: Injecting too much sample can saturate the column. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The analyte may have secondary interactions with active sites (e.g., residual silanols) on the column packing. Consider using a mobile phase with a different pH (if applicable), adding a competitor base in small amounts, or switching to a column with better end-capping.

  • Column Deterioration: A void at the column inlet or a contaminated frit can cause peak tailing. Try reversing and flushing the column (if the manufacturer allows) or replacing the column if it's old.[5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can lead to band broadening. Ensure all connections are tight and use tubing with the appropriate inner diameter.[5]

Q5: The retention times for my peaks are drifting between injections. What is the issue?

A5: Drifting retention times suggest a lack of system stability.[5]

  • Inadequate Column Equilibration: This is a common cause, especially when using a new mobile phase. Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) until a stable baseline is achieved.

  • Mobile Phase Composition Change: The mobile phase composition can change due to the evaporation of a more volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[6]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially for ion-exchange chromatography. Use a column oven to maintain a constant temperature.[6]

  • Pump Issues: Air trapped in the pump head can cause pressure fluctuations and, consequently, retention time shifts.[6] Purge the pump to remove any air bubbles.

Q6: My system pressure is suddenly very high. How do I diagnose and resolve this?

A6: High backpressure is typically due to a blockage in the system.[6] To isolate the blockage, systematically remove components from the flow path, starting from the detector and moving backward toward the pump.

  • Disconnect the column and replace it with a union. If the pressure returns to normal, the blockage is in the column.

  • If the pressure is still high, disconnect the injector and check the pressure again.

  • Continue this process with in-line filters and tubing until the source of the blockage is identified. A plugged column inlet frit is a common culprit.

Quantitative Data Summary

The following tables provide typical starting parameters and troubleshooting tips for HPLC analysis.

Table 1: Example HPLC Parameters for Chiral Separation

ParameterTypical ValueNotes
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm)Or equivalent polysaccharide-based chiral column.
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Adjust ratio to optimize resolution.[2]
Flow Rate 1.0 mL/minLower flow rates may improve resolution.
Column Temp. 25 °CMaintain constant temperature for reproducibility.
Injection Vol. 10 µLAdjust based on sample concentration.
Detection UV at 210 nm
Sample Conc. 1 mg/mL in mobile phaseEnsure sample is fully dissolved.

Table 2: HPLC Troubleshooting Quick Reference

IssueProbable CauseRecommended Solution
Peak Tailing Column overload; Secondary interactionsReduce sample concentration; Modify mobile phase.[7]
Retention Time Drift Poor column equilibration; Mobile phase changeEquilibrate longer; Prepare fresh mobile phase.[5]
High Backpressure Blockage in column or tubingSystematically isolate and replace the blocked part.[6]
Split Peaks Partially blocked column inlet frit; Column voidReplace frit; Replace column.[7]
Baseline Noise Air bubbles in detector; Contaminated mobile phasePurge pump and detector; Filter mobile phase.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in the desired ratio (e.g., 90:10 v/v). Filter the mobile phase through a 0.45 µm filter and degas it for 15 minutes using an ultrasonic bath or helium sparging.

  • System Setup: Install a chiral column (e.g., Chiralcel OD-H) into the HPLC system. Set the column oven temperature to 25 °C.

  • System Equilibration: Purge the pump with the mobile phase to remove any air bubbles. Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is observed (typically 30-60 minutes).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient run time to allow all peaks to elute. The (1S,4S)-enantiomer and the potential (1R,4R)-enantiomer impurity should be resolved.

  • Quantification: Calculate the percentage of the impurity by dividing the area of the impurity peak by the total area of both enantiomer peaks and multiplying by 100.

Protocol 2: GC-MS Method for Volatile Impurity Screening
  • System Setup: Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) in the GC-MS system. Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.[3]

  • GC Parameters:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 40:1 split ratio).[3]

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 400.

  • Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Injection and Analysis: Inject 1 µL of the sample. Acquire the total ion chromatogram (TIC) and identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.

Visualizations

The following diagrams illustrate common workflows and troubleshooting logic for impurity analysis.

ImpurityAnalysisWorkflow start Sample Receipt prep Sample Preparation (Dissolution, Filtration) start->prep hplc Chiral HPLC Analysis (Enantiomeric Purity) prep->hplc gcms GC-MS Analysis (Volatile Impurities) prep->gcms nmr NMR Analysis (Structure Confirmation) prep->nmr data Data Review & Integration hplc->data gcms->data nmr->data report Final Report Generation data->report

Caption: General workflow for the comprehensive impurity analysis of a pharmaceutical intermediate.

HPLCPeakTailingTroubleshooting problem Peak Tailing Observed? check_conc 1. Reduce Sample Concentration / Volume problem->check_conc Yes re_eval1 Problem Solved? check_conc->re_eval1 check_column 2. Check Column Health (Flush / Replace) re_eval1->check_column No ok Analysis OK re_eval1->ok Yes re_eval2 Problem Solved? check_column->re_eval2 check_mobile 3. Modify Mobile Phase (e.g., add modifier) re_eval2->check_mobile No re_eval2->ok Yes re_eval3 Problem Solved? check_mobile->re_eval3 re_eval3->ok Yes consult Consult Senior Analyst re_eval3->consult No

Caption: Decision tree for troubleshooting HPLC peak tailing issues.

ImpuritySources cluster_inputs Inputs cluster_impurities Potential Impurities synthesis Synthesis Process product (1S,4S)-bicyclo[2.2.2] octane-2,5-dione synthesis->product imp_stereo (1R,4R)-Enantiomer & Diastereomers synthesis->imp_stereo imp_side Side-Reaction Byproducts synthesis->imp_side start_m Starting Materials start_m->synthesis imp_start Unreacted Starting Materials start_m->imp_start reagents Reagents & Solvents reagents->synthesis imp_reagent Residual Solvents & Reagents reagents->imp_reagent catalysts Catalysts catalysts->synthesis imp_start->product imp_reagent->product imp_stereo->product imp_side->product

Caption: Logical relationship between synthesis inputs and potential product impurities.

References

Technical Support Center: Synthesis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Diels-Alder Reaction Issues

  • Question: My Diels-Alder reaction is resulting in a significant amount of polymer. How can I minimize this?

    • Answer: Polymerization is a common side reaction in Diels-Alder reactions, especially when using reactive dienophiles. To minimize polymerization, consider the following strategies:

      • Lowering the reaction temperature: While this may decrease the reaction rate, it can significantly reduce polymerization.

      • Using an inhibitor: The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can prevent polymerization initiated by radical species.

      • Slow addition of the dienophile: Adding the dienophile portion-wise or via a syringe pump can maintain a low instantaneous concentration, disfavoring polymerization.

      • Lewis acid catalysis: In some cases, using a Lewis acid catalyst can allow for lower reaction temperatures and shorter reaction times, thereby reducing polymerization.[1]

  • Question: The stereoselectivity of my Diels-Alder reaction is low. How can I improve it?

    • Answer: Achieving high stereoselectivity is crucial for obtaining the desired enantiomer. Consider these approaches:

      • Chiral auxiliary: Employing a chiral auxiliary on the dienophile can effectively control the facial selectivity of the cycloaddition.

      • Chiral Lewis acid catalyst: The use of a chiral Lewis acid can create a chiral environment around the reactants, favoring the formation of one enantiomer.

      • Solvent effects: The choice of solvent can influence the transition state of the Diels-Alder reaction. Experiment with a range of solvents to optimize stereoselectivity.

Reduction and Purification Issues

  • Question: I am having difficulty separating the diastereomeric diols after the reduction of the dione. What methods can I use?

    • Answer: The separation of diastereomeric diols can be challenging due to their similar physical properties. The following techniques can be employed:

      • Chromatography: While standard column chromatography may be insufficient, techniques like preparative High-Performance Liquid Chromatography (HPLC) can be effective.[2]

      • Derivatization: Converting the diols into esters (e.g., acetates) or other derivatives can alter their chromatographic behavior, facilitating separation.[2] The desired diol can then be regenerated by hydrolysis.

      • Enzymatic resolution: Lipases can selectively acylate or hydrolyze one of the diastereomers, allowing for the separation of the remaining diol or its ester.[3][4]

  • Question: The yield of my reduction step is low, and I observe over-reduction to the diol. How can I control this?

    • Answer: Over-reduction is a common issue, particularly with highly reactive reducing agents. To improve the yield of the desired hydroxyketone, consider:

      • Choice of reducing agent: Use a milder reducing agent. For example, if you are using a powerful hydride source, consider switching to a more selective one.

      • Stoichiometry: Carefully control the stoichiometry of the reducing agent. Using a slight excess may be necessary, but a large excess will promote over-reduction.

      • Reaction temperature: Perform the reduction at a lower temperature to decrease the reaction rate and improve selectivity.

      • Biocatalysis: Genetically engineered yeasts can offer high chemo- and enantioselectivity for the reduction of bicyclic diones, minimizing over-reduction.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Table 1: Comparison of Bioreduction Methods for Racemic bicyclo[2.2.2]octane-2,5-dione

BiocatalystSubstrate ConcentrationProductYield (%)Enantiomeric Excess (ee, %)
Baker's Yeast-(-)-3-hydroxy-dione4580
Baker's Yeast-(+)-4-hydroxy-dione1280
TMB4100 (overexpressing YMR226c)5 g/L(-)-3-hydroxy-dione3294
TMB4100 (overexpressing YMR226c)5 g/L(+)-4-hydroxy-dione38>99

Data extracted from a study on the efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione.[2]

Experimental Protocols

Protocol 1: Diels-Alder approach to bicyclo[2.2.2]octane-2,5-dione

This protocol describes a general procedure for the Diels-Alder reaction to form the bicyclo[2.2.2]octane core.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diene (e.g., 1,3-cyclohexadiene) in a suitable solvent (e.g., toluene).

  • Reaction Setup: Add the dienophile (e.g., maleic anhydride) to the solution. If prone to polymerization, add a radical inhibitor (e.g., a crystal of hydroquinone).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow Start Starting Material (e.g., 1,3-Cyclohexadiene) DielsAlder Diels-Alder Reaction (with Dienophile) Start->DielsAlder Intermediate Bicyclic Adduct DielsAlder->Intermediate Reduction Stereoselective Reduction Intermediate->Reduction Diol Diastereomeric Diols Reduction->Diol Separation Separation (e.g., Chromatography, Enzymatic Resolution) Diol->Separation DesiredDiol Desired Diol Isomer Separation->DesiredDiol Oxidation Oxidation DesiredDiol->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Diels-Alder Reaction

Troubleshooting_Diels_Alder Start Low Yield in Diels-Alder Reaction CheckPolymer Check for Polymerization? Start->CheckPolymer CheckStereo Low Stereoselectivity? CheckPolymer->CheckStereo No PolymerYes Yes CheckPolymer->PolymerYes Yes IncompleteReaction Incomplete Reaction? CheckStereo->IncompleteReaction No StereoYes Yes CheckStereo->StereoYes Yes IncompleteYes Yes IncompleteReaction->IncompleteYes Yes AddInhibitor Add Inhibitor (e.g., BHT) PolymerYes->AddInhibitor LowerTemp Lower Reaction Temperature PolymerYes->LowerTemp SlowAddition Slow Dienophile Addition PolymerYes->SlowAddition ChiralAux Use Chiral Auxiliary StereoYes->ChiralAux ChiralLA Use Chiral Lewis Acid StereoYes->ChiralLA SolventScreen Screen Solvents StereoYes->SolventScreen IncreaseTime Increase Reaction Time IncompleteYes->IncreaseTime IncreaseTemp Increase Reaction Temperature IncompleteYes->IncreaseTemp CheckReagents Check Reagent Purity IncompleteYes->CheckReagents

Caption: A decision tree for troubleshooting low yields in the Diels-Alder synthesis step.

References

Technical Support Center: (1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Based on information for structurally related compounds, it is recommended to store this compound at 2-8°C in a tightly sealed container.[1] To minimize degradation, it is also advisable to protect it from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What is the expected shelf life of this compound?

Currently, there is no readily available quantitative data on the long-term stability and specific shelf life of this compound. It is recommended to perform periodic quality control checks to assess the purity of the compound, especially if it has been stored for an extended period or if visual changes are observed.

Q3: Are there any known stability issues with this compound?

There are reports of unexpected polymerization occurring during the synthesis of optically active bicyclo[2.2.2]octane-2,5-diones.[2] While the specific conditions triggering this polymerization are not fully detailed, it suggests a potential instability of the monomeric form. Users should be vigilant for any changes in the physical appearance of the compound, such as solidification, discoloration, or the formation of a viscous liquid.

Q4: Is this compound sensitive to air or moisture?

While specific data on the air and moisture sensitivity of this compound are limited, ketones, in general, can be susceptible to oxidation and reactions with water. Given that a related bicyclic compound, 1,4-Diazabicyclo[2.2.2]octane, is described as hygroscopic, it is prudent to handle this compound in a dry environment and to store it in a tightly sealed container to protect it from atmospheric moisture.[3]

Q5: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented in the available literature, bicyclic ketones can potentially undergo various reactions leading to degradation. These may include oxidation, particularly at the alpha-position to the carbonyl groups, and reactions catalyzed by acidic or basic impurities. The aforementioned polymerization is also a significant degradation pathway to consider.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration, oily residue) 1. Absorption of moisture. 2. Degradation or polymerization. 3. Contamination.1. Handle the compound in a glovebox or under an inert atmosphere. 2. Re-evaluate the purity of the compound using an appropriate analytical method (e.g., HPLC, GC, NMR). 3. If purity is compromised, consider purification or acquiring a new batch.
Inconsistent experimental results 1. Degradation of the starting material. 2. Presence of impurities.1. Check the purity of the this compound before use. 2. Store the compound under the recommended conditions (2-8°C, inert atmosphere). 3. Run a control experiment with a freshly opened or purified batch of the compound.
Formation of an insoluble material in solution 1. Polymerization of the compound. 2. Reaction with the solvent or other reagents.1. Filter the solution to remove the insoluble material. 2. Analyze the insoluble material to identify its nature. 3. Re-evaluate the compatibility of the compound with the chosen solvent and reaction conditions.

Incompatibility Data

Ketones as a chemical class are known to be incompatible with certain substances. While specific incompatibility data for this compound is not available, the following general incompatibilities for ketones should be considered:

Incompatible Agent Potential Hazard
Oxidizing agentsCan lead to vigorous reactions, potentially causing fire or explosion.
Strong reducing agentsMay react exothermically.
Strong acidsCan catalyze degradation or polymerization.
Strong basesCan catalyze aldol-type condensation reactions or other degradations.

Source: General chemical compatibility charts for ketones.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound

This protocol outlines a general approach to assess the stability of the compound under various conditions.

1. Sample Preparation and Storage:

  • Divide a homogenous batch of this compound into several aliquots in appropriate containers (e.g., amber glass vials with screw caps).
  • Store the aliquots under different conditions to be tested (e.g., 2-8°C, room temperature, elevated temperature; protected from light vs. exposed to light; inert atmosphere vs. ambient air).

2. Initial Analysis (Time Zero):

  • Analyze an initial aliquot to determine the baseline purity and characteristics of the compound.
  • Recommended analytical methods include:
  • High-Performance Liquid Chromatography (HPLC): To determine purity and detect degradation products.
  • Gas Chromatography (GC): Suitable for volatile compounds and can also be used for purity assessment.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and detect any structural changes.
  • Visual Appearance: Record the color, form (e.g., crystalline, powder), and any other physical characteristics.

3. Periodic Testing:

  • At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
  • Perform the same set of analytical tests as in the initial analysis.

4. Data Analysis:

  • Compare the results from each time point to the initial data.
  • Look for changes in purity, the appearance of new peaks in chromatograms (indicating degradation products), or changes in spectroscopic data.
  • Quantify the extent of degradation, if any, under each storage condition.

Visualizations

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_analysis 2. Analytical Testing cluster_evaluation 3. Data Evaluation start Homogenous Batch of Compound aliquot Aliquot into Vials start->aliquot conditions Store under Varied Conditions: - Temperature (2-8°C, RT, 40°C) - Light (Protected, Exposed) - Atmosphere (Inert, Ambient) aliquot->conditions t0 Time Zero Analysis (Baseline) periodic Periodic Analysis (t=1, 3, 6, 12 mo) conditions->periodic methods Analytical Methods: - HPLC (Purity) - GC (Purity) - NMR (Structure) - Visual Inspection t0->methods periodic->methods compare Compare t=x to t=0 Data methods->compare assess Assess for: - Purity Decrease - Degradant Formation - Physical Changes compare->assess conclusion Determine Shelf-Life and Optimal Storage Conditions assess->conclusion

Caption: Workflow for a stability study of this compound.

Troubleshooting_Logic issue Inconsistent Experimental Results? check_purity Check Purity of Starting Material issue->check_purity pure Purity >95%? check_purity->pure impure Purify or Replace Compound pure->impure No check_storage Review Storage Conditions pure->check_storage Yes storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Implement Recommended Storage (2-8°C, Inert) storage_ok->correct_storage No other_factors Investigate Other Experimental Variables storage_ok->other_factors Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Spectroscopic Characterization of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione is presented, alongside a comparative assessment with structurally related cyclic and bicyclic ketones. This guide provides researchers, scientists, and drug development professionals with key spectral data and experimental protocols to aid in the identification and characterization of this and similar molecular scaffolds.

This compound is a chiral bicyclic dione of significant interest in synthetic organic chemistry due to its rigid framework and stereodefined structure. NMR spectroscopy is an essential tool for the unambiguous structural elucidation of such molecules. This guide offers a comprehensive summary of its ¹H and ¹³C NMR spectral data, placing it in context with other common cyclic ketones.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and two alternative ketones, bicyclo[2.2.1]heptan-2-one and cyclohexanone. The data for bicyclo[2.2.2]octane-2,5-dione is based on the racemic mixture, which is expected to have identical NMR spectra to the enantiomerically pure (1S,4S) form in an achiral solvent.

Table 1: ¹³C NMR Spectral Data Comparison

CompoundCarbon AtomChemical Shift (δ, ppm)
bicyclo[2.2.2]octane-2,5-dioneC1, C4 (Bridgehead CH)60.12
C2, C5 (C=O)212.0 (Assignment inferred)
C3, C6, C7, C8 (CH₂)36.5 (Assignment inferred)
bicyclo[2.2.1]heptan-2-oneC1 (Bridgehead CH)45.4
C2 (C=O)218.0
C3 (CH₂)40.8
C4 (Bridgehead CH)37.5
C5, C6 (CH₂)27.5, 24.5
C7 (CH₂)36.5
cyclohexanoneC1 (C=O)212.7
C2, C6 (CH₂)42.1
C3, C5 (CH₂)27.1
C4 (CH₂)25.2

Table 2: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)Multiplicity
bicyclo[2.2.2]octane-2,5-dioneH1, H4 (Bridgehead)2.60multiplet
H7, H8 (syn to C=O)2.22multiplet
H7', H8' (anti to C=O)2.05multiplet
H3, H61.94multiplet
bicyclo[2.2.1]heptan-2-oneH1 (Bridgehead)2.58multiplet
H3 (exo)1.95doublet of doublets
H3 (endo)1.85doublet of doublets
H4 (Bridgehead)2.45multiplet
H5, H61.5-1.7multiplet
H7 (syn)1.45doublet
H7 (anti)1.35doublet
cyclohexanoneH2, H6 (α-protons)2.33triplet
H3, H5 (β-protons)1.86quintet
H4 (γ-protons)1.71quintet

Experimental Protocols

General NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of the solid sample, such as this compound, is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry vial.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added if quantitative analysis or precise chemical shift referencing is required.

  • The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

  • For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Visualized Workflows

The following diagrams illustrate the general workflow for sample preparation and NMR data acquisition, as well as a logical diagram for the structural elucidation process using NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectra (¹H and ¹³C) shim->acquire

A streamlined workflow for NMR sample preparation and data acquisition.

logical_relationship A Obtain ¹H and ¹³C NMR Spectra B Analyze ¹³C Spectrum: Number of Signals (Symmetry) A->B C Analyze ¹H Spectrum: Chemical Shifts, Integration, Multiplicity A->C E Propose Molecular Structure B->E C->E D Correlate ¹H and ¹³C Data (e.g., HSQC, HMBC) D->E F Confirm Structure with Reference Data E->F

Logical flow for structure elucidation using NMR spectral data.

A Comparative Guide to the Synthetic Routes of Bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[2.2.2]octane-2,5-dione is a valuable chiral building block in organic synthesis, notably serving as a precursor for chiral diene ligands used in asymmetric catalysis. Its rigid bicyclic framework has also made it a target in the development of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate: a chemo-enzymatic approach centered on a Diels-Alder reaction and a multi-step synthesis involving a 1,2-carbonyl transposition.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and characteristics.

ParameterRoute 1: Chemo-enzymatic (Diels-Alder)Route 2: 1,2-Carbonyl Transposition
Starting Material 2-(Trimethylsiloxy)-1,3-cyclohexadiene & 2-Chloroacrylonitrile(1R,4S,6S)-6-Hydroxybicyclo[2.2.2]octan-2-one
Number of Steps 49
Overall Yield 60% (for racemic dione)Not explicitly stated in available literature
Enantiopurity Racemic product, requires subsequent resolution>98% ee (for chiral dione)
Key Reactions Diels-Alder Cycloaddition, Ketalization, HydrolysisProtection, Silylation, Reduction, Oxidation
Reagents & Conditions Moderate temperatures, standard organic reagentsRequires a broader range of reagents including DIBAL-H and Swern oxidation conditions

Synthetic Pathways: A Visual Representation

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route 1: Chemo-enzymatic Synthesis via Diels-Alder Reaction

Diels_Alder_Route Start 2-(Trimethylsiloxy)-1,3-cyclohexadiene + 2-Chloroacrylonitrile Adduct Diels-Alder Adduct Start->Adduct [4+2] Cycloaddition Protected Ketal-Protected Intermediate Adduct->Protected Ethylene glycol, p-TsOH Monoacetal Monoacetal Intermediate Protected->Monoacetal Hydrolysis Final Bicyclo[2.2.2]octane-2,5-dione (Racemic) Monoacetal->Final Acid Hydrolysis

A four-step synthesis of racemic bicyclo[2.2.2]octane-2,5-dione.
Route 2: 1,2-Carbonyl Transposition

Carbonyl_Transposition_Route Start (1R,4S,6S)-6-Hydroxy- bicyclo[2.2.2]octan-2-one Protected Protected Hydroxyketone Start->Protected Protection SilylEnolEther Silyl Enol Ether Protected->SilylEnolEther Silylation HydroxySilylEther (1S,2S,4S,5S)-2-((tert-Butyldimethylsilyl)oxy)- bicyclo[2.2.2]octan-5-ol SilylEnolEther->HydroxySilylEther Reduction (DIBAL-H) ProtectedDiol Selectively Protected Diol HydroxySilylEther->ProtectedDiol Protection HydroxyKetone (1S,2S,4S)-2-Hydroxy- bicyclo[2.2.2]octan-5-one ProtectedDiol->HydroxyKetone Deprotection & Oxidation Final (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione (>98% ee) HydroxyKetone->Final Oxidation

A multi-step synthesis of optically active bicyclo[2.2.2]octane-2,5-dione.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Chemo-enzymatic Synthesis via Diels-Alder Reaction

This route provides the racemic bicyclo[2.2.2]octane-2,5-dione in a practical four-step sequence with a 60% overall yield.

Step 1: [4+2] Cycloaddition To a solution of 2-chloroacrylonitrile in a suitable solvent, 2-(trimethylsiloxy)-1,3-cyclohexadiene is added. The reaction mixture is stirred at room temperature, leading to the formation of the Diels-Alder adduct. The intermediate enol silyl ether is cleaved in situ.

Step 2: Ketal Protection The crude adduct from the previous step is dissolved in benzene with ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap to remove water, affording the ketal-protected intermediate.

Step 3: Hydrolysis to Monoacetal The ketal-protected intermediate is subjected to hydrolysis to yield the monoacetal. This two-step protection and hydrolysis sequence proceeds with an 85% yield.

Step 4: Deprotection The monoacetal is treated with 10% aqueous HCl in THF at room temperature to hydrolyze the ketal group, yielding the final product, racemic bicyclo[2.2.2]octane-2,5-dione, in quantitative yield.

Route 2: 1,2-Carbonyl Transposition

This nine-step route begins with the optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one and yields the enantiomerically pure this compound with an enantiomeric excess greater than 98%[1][2]. While the overall yield is not explicitly stated in the readily available literature, the key transformations are outlined below.

Key Transformations: The synthesis involves a sequence of reactions including:

  • Protection of the hydroxyl and carbonyl groups.

  • Formation of a silyl enol ether .

  • Reduction of the ketone, for which Diisobutylaluminium hydride (DIBAL-H) is a common reagent for such transformations.

  • Selective deprotection and protection steps to differentiate the two hydroxyl groups.

  • Oxidation of the newly revealed hydroxyl group to a ketone.

  • Deprotection of the remaining protecting group.

  • A final oxidation step to furnish the desired dione.

One of the key intermediates in this synthesis is (1S,2S,4S,5S)-2-((tert-Butyldimethylsilyl)oxy)bicyclo[2.2.2]octan-5-ol, which is obtained via the reduction of the corresponding silyl enol ether. The final step to the dione involves the oxidation of a diol precursor. A Swern oxidation is a common method for such transformations.

Conclusion

The choice between these two synthetic routes depends heavily on the desired outcome and available resources. The chemo-enzymatic Diels-Alder route offers a significantly shorter and higher-yielding pathway to racemic bicyclo[2.2.2]octane-2,5-dione. This makes it an attractive option for producing the racemic compound on a larger scale. However, it necessitates a subsequent resolution step to obtain the enantiomerically pure material, which can add to the overall cost and reduce the final yield of the desired enantiomer.

In contrast, the 1,2-carbonyl transposition route provides direct access to the highly enantiopure dione. While this route is considerably longer and likely has a lower overall yield due to the number of steps, it bypasses the need for chiral resolution. This can be advantageous when high enantiopurity is critical from the outset and when the starting chiral material is readily available.

For researchers in drug development, the 1,2-carbonyl transposition route might be preferable for accessing specific enantiomers for biological evaluation. For those in materials science or catalysis who may be able to utilize the racemic mixture or have efficient resolution methods, the Diels-Alder approach offers a more practical and scalable synthesis.

References

Determining the Enantiomeric Purity of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the stereochemical purity of chiral molecules. For a C2-symmetric chiral ketone like (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, a key precursor for chiral ligands, several analytical techniques can be employed. This guide provides a comparative overview of the most common methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. Chiral chromatography, including HPLC and GC, is a direct and widely used method for separating enantiomers. NMR spectroscopy, on the other hand, typically requires the use of chiral auxiliaries to induce a chemical shift difference between enantiomers.

MethodPrincipleSample ThroughputAccuracyKey Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Low to MediumHigh (typically <1% error)Method development can be time-consuming. Requires a suitable chiral column.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase based on differences in their interactions.Medium to HighHigh (typically <1% error)The analyte must be volatile and thermally stable.
NMR Spectroscopy Use of a chiral derivatizing agent or chiral solvating agent to form diastereomers or diastereomeric complexes with distinct NMR signals.HighModerate (typically ±1-10% error)Can be rapid and does not require chromatographic separation. The choice of chiral auxiliary is crucial.[1]
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.HighModerate (typically ±7% error)Rapid analysis suitable for high-throughput screening. Requires a calibration curve.[2][3]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For bicyclic ketones, polysaccharide-based CSPs are often effective.[4]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis or Diode Array Detector (DAD)

  • Chiral Column (e.g., Chiralcel OJ)

Mobile Phase:

  • A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized.

General Procedure:

  • Sample Preparation: Dissolve a small amount of the bicyclo[2.2.2]octane-2,5-dione sample in the mobile phase.

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 90:10 n-hexane:isopropanol).

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomeric peaks.

  • Analysis:

    • Inject the sample to be analyzed.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase Inject Inject Sample Prep->Inject Load Separate Chromatographic Separation Inject->Separate Elute Detect UV Detection Separate->Detect Monitor Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate ee% Integrate->Calculate

Figure 1. Experimental workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like bicyclo[2.2.2]octane-2,5-dione, chiral GC offers a high-resolution separation method.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column (e.g., a cyclodextrin-based column)

Carrier Gas:

  • Helium or Hydrogen

General Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • Method Development:

    • Inject a racemic standard to determine the retention times of the enantiomers.

    • Optimize the temperature program (gradient or isothermal) to achieve baseline separation.

  • Analysis:

    • Inject the sample.

    • Record the chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • The calculation is the same as for HPLC, based on the integrated peak areas.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep Dissolve Sample in Volatile Solvent Inject Inject Sample Prep->Inject Load Separate Chromatographic Separation Inject->Separate Vaporize & Elute Detect FID/MS Detection Separate->Detect Monitor Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate ee% Integrate->Calculate

Figure 2. Experimental workflow for ee determination by Chiral GC.
NMR Spectroscopy

NMR spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. The use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is necessary to create a diastereomeric environment, which results in distinguishable signals for the enantiomers in the NMR spectrum.[1][5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Chiral Derivatizing Agent (e.g., a chiral amine to form a diastereomeric imine) or Chiral Solvating Agent (e.g., a chiral lanthanide shift reagent).

  • Deuterated solvent (e.g., CDCl₃).

General Procedure (using a Chiral Derivatizing Agent):

  • Reaction: React the bicyclo[2.2.2]octane-2,5-dione sample with a stoichiometric amount of the chiral derivatizing agent in an NMR tube.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate these signals.

  • Calculation of Diastereomeric Excess (de), which corresponds to ee:

    • de (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

    • Where Integration₁ and Integration₂ are the integral values of the signals for the two diastereomers.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep Mix Sample with Chiral Auxiliary in NMR Tube Acquire Acquire ¹H NMR Spectrum Prep->Acquire Insert into Spectrometer Integrate Integrate Diastereomeric Signals Acquire->Integrate Spectrum Calculate Calculate de% (ee%) Integrate->Calculate

Figure 3. Experimental workflow for ee determination by NMR Spectroscopy.

Conclusion

For the accurate and precise determination of the enantiomeric excess of this compound, Chiral HPLC and Chiral GC are the methods of choice, offering high resolution and accuracy. Chiral HPLC, in particular, has been successfully applied to this compound. NMR spectroscopy offers a rapid, high-throughput alternative, which can be particularly useful for screening reactions, although it may have lower accuracy. The selection of the most appropriate method will be guided by the specific requirements of the research, including the need for accuracy, the number of samples, and the available instrumentation.

References

A Comparative Analysis of the Reactivity of Bicyclo[2.2.2]octane-2,5-dione and Other Diketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative reactivity of bicyclo[2.2.2]octane-2,5-dione, supported by experimental data and detailed protocols.

Bicyclo[2.2.2]octane-2,5-dione, a rigid bicyclic diketone, presents a unique scaffold of significant interest in organic synthesis and drug discovery. Its constrained framework influences the reactivity of its carbonyl groups, distinguishing it from more flexible cyclic and acyclic diketones. This guide provides a comparative analysis of the reactivity of bicyclo[2.2.2]octane-2,5-dione in several key chemical transformations, including enolization, reduction, and cycloaddition reactions, benchmarked against other diketones.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, offering a direct comparison of reaction rates and yields for bicyclo[2.2.2]octane-2,5-dione and other selected diketones.

Table 1: Comparison of Enolization Rates

Diketone/KetoneSecond-Order Rate Constant (k, L mol⁻¹ s⁻¹)Relative Rate
Bicyclo[2.2.2]octane-2,5-dione(9.7 ± 1.5) × 10⁻¹76
Bicyclo[2.2.2]octan-2-one(1.27 ± 0.02) × 10⁻²1
Bicyclo[2.2.2]octane-2,6-dione(3.4 ± 1.2) × 10⁻⁵2.7 × 10⁻³

Data sourced from a study on NaOD-catalyzed H/D exchange in 60:40 (v/v) dioxane–D₂O at 25.0 °C[1][2].

Table 2: Bioreduction of Bicyclo[2.2.2]octane-2,5-dione

Product HydroxyketoneEnantiomeric Excess (ee, %)Isolated Yield (%)
(-)-3-hydroxybicyclo[2.2.2]octan-2-one84–9845
(+)-4-hydroxybicyclo[2.2.2]octan-2-one>9912

Data from the bioreduction using genetically engineered Saccharomyces cerevisiae[3][4].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Enolization Rate Measurement via H/D Exchange

This protocol is adapted from the kinetic studies of the deprotonation of bicyclic ketones[1][2].

Objective: To determine the rate of enolization by measuring the rate of deuterium incorporation at the α-position to the carbonyl group.

Materials:

  • Bicyclo[2.2.2]octane-2,5-dione

  • Dioxane-d₈

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) solution (0.04 M in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a 60:40 (v/v) dioxane-d₈:D₂O solvent mixture.

  • Dissolve a known concentration of bicyclo[2.2.2]octane-2,5-dione in the solvent mixture in an NMR tube.

  • Initiate the reaction by adding a specific volume of the standardized NaOD solution to the NMR tube at 25.0 °C.

  • Immediately acquire ¹H NMR spectra at timed intervals.

  • Monitor the decrease in the integral of the α-proton signals and the appearance of the corresponding deuterated species.

  • Calculate the pseudo-first-order rate constant from the slope of a plot of ln([α-H]t/[α-H]₀) versus time.

  • The second-order rate constant is obtained by dividing the pseudo-first-order rate constant by the concentration of NaOD.

Bioreduction of Bicyclo[2.2.2]octane-2,5-dione

This protocol is based on the efficient bioreduction using genetically engineered Saccharomyces cerevisiae[3][4].

Objective: To perform the enantioselective reduction of a diketone to the corresponding hydroxyketones using a biocatalyst.

Materials:

  • Bicyclo[2.2.2]octane-2,5-dione

  • Genetically engineered Saccharomyces cerevisiae (e.g., TMB4100 overexpressing YMR226c)

  • Glucose

  • Yeast extract

  • Peptone

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Cultivate the genetically engineered S. cerevisiae in a suitable growth medium (e.g., YPD).

  • Harvest and wash the yeast cells.

  • Prepare a suspension of the yeast cells in a phosphate buffer containing glucose.

  • Add bicyclo[2.2.2]octane-2,5-dione to the yeast suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress using TLC or GC.

  • Once the desired conversion is reached, stop the reaction by centrifuging the yeast cells.

  • Extract the supernatant with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting hydroxyketones by silica gel column chromatography.

  • Determine the enantiomeric excess of the products using chiral HPLC or GC.

Mandatory Visualization

The following diagrams illustrate key reaction pathways and experimental workflows.

EnolizationMechanism ketone Bicyclo[2.2.2]octane-2,5-dione enolate Enolate Intermediate ketone->enolate Base (OD⁻) enolate->ketone D₂O enol Enol Tautomer enolate->enol D₂O enol->enolate Base (OD⁻)

Caption: Base-catalyzed enolization of bicyclo[2.2.2]octane-2,5-dione.

BioreductionWorkflow cluster_prep Yeast Preparation cluster_reaction Bioreduction cluster_workup Product Isolation Cultivation Cultivate S. cerevisiae Harvesting Harvest & Wash Cells Cultivation->Harvesting Suspension Prepare Yeast Suspension Harvesting->Suspension Addition Add Diketone Suspension->Addition Incubation Incubate with Shaking Addition->Incubation Monitoring Monitor Reaction (TLC/GC) Incubation->Monitoring Extraction Extract with Ethyl Acetate Monitoring->Extraction Purification Purify (Chromatography) Extraction->Purification Analysis Analyze (Chiral HPLC/GC) Purification->Analysis

Caption: Experimental workflow for the bioreduction of diketones.

Discussion of Reactivity

The enhanced enolization rate of bicyclo[2.2.2]octane-2,5-dione compared to its monoketone counterpart and its 2,6-dione isomer can be attributed to the through-space interaction between the two carbonyl groups. This interaction stabilizes the resulting enolate, thereby accelerating its formation. In contrast, the rigid structure of bicyclo[2.2.2]octane-2,6-dione likely introduces significant strain upon enolization, leading to a drastically reduced rate.

In bioreduction, the high enantioselectivity observed highlights the utility of biocatalysis in accessing chiral building blocks from this symmetrical diketone. The facial selectivity of the enzyme-catalyzed reduction is a key advantage over traditional chemical reducing agents, which often yield racemic or diastereomeric mixtures.

Further research into other reactions, such as Baeyer-Villiger oxidation and various nucleophilic additions, will continue to elucidate the unique reactivity profile of bicyclo[2.2.2]octane-2,5-dione and expand its applications in complex molecule synthesis.

References

Unraveling the Reactivity of Bicyclo[2.2.2]octane-2,5-dione: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of complex molecules like bicyclo[2.2.2]octane-2,5-dione is paramount for designing novel synthetic pathways and potent therapeutic agents. This guide provides a comparative analysis of the computationally studied and experimentally verified reaction mechanisms of this bridged bicyclic dione, offering insights into its reactivity and highlighting areas for future investigation.

The rigid, strained framework of bicyclo[2.2.2]octane-2,5-dione presents a unique platform for studying fundamental organic reactions. Computational chemistry, in concert with experimental validation, has begun to shed light on its behavior, particularly concerning its enolization and potential photochemical transformations.

Comparing Reaction Pathways: Enolization vs. Photochemical Rearrangement

Two primary reaction manifolds have been explored for bicyclo[2.2.2]octane-2,5-dione and its derivatives: base-catalyzed enolization and photochemical rearrangement. Computational and experimental data provide a basis for comparing these distinct pathways.

Base-Catalyzed Deprotonation and Enolization

The kinetics of NaOD-catalyzed H/D exchange at the C3 position, alpha to a carbonyl group, in bicyclo[2.2.2]octane-2,5-dione have been investigated both experimentally and computationally.[1] These studies reveal a significant rate enhancement compared to a related monoketone, bicyclo[2.2.2]octan-2-one.

Table 1: Experimental and Computational Data for Enolization

CompoundExperimental Second-Order Rate Constant (L mol⁻¹ s⁻¹)Computational MethodCalculated Heat of Formation (Enolate) (kcal/mol)
Bicyclo[2.2.2]octane-2,5-dione(9.7 ± 1.5) × 10⁻¹AM1-80.3 (exo), -80.4 (endo)
Bicyclo[2.2.2]octan-2-one(1.27 ± 0.02) × 10⁻²AM1Not Reported

The rate enhancement in the dione is attributed to the inductive effect of the second carbonyl group. Computational studies using the AM1 method support the experimental findings, providing insights into the energetics of the enolate intermediates.

Photochemical Transformations: A Frontier of Exploration

While specific computational studies on the photochemistry of bicyclo[2.2.2]octane-2,5-dione are limited, research on analogous bicyclo[2.2.2]oct-7-ene-2,5-diones provides valuable predictive insights.[2] These studies suggest two potential competing photochemical pathways upon irradiation: an oxa-di-π-methane rearrangement and formal ketene extrusion.

Table 2: Plausible Photochemical Reactions of Bicyclo[2.2.2]octane-2,5-dione (based on analogues)

Reaction PathwayPredicted ProductsComputational Approach (Hypothetical)Key Intermediates (Hypothetical)
Oxa-di-π-methane RearrangementTricyclic ketoneCASSCF/CASPT2Diradical species
Formal Ketene ExtrusionCyclohexenone and KeteneDFT (B3LYP)Acyl radical

Further computational investigations, such as Complete Active Space Self-Consistent Field (CASSCF) and Density Functional Theory (DFT) studies, are necessary to delineate the precise mechanisms, identify transition states, and calculate the activation barriers for these potential photochemical transformations of bicyclo[2.2.2]octane-2,5-dione.

Experimental Protocols

Synthesis of Bicyclo[2.2.2]octane-2,5-dione

A practical chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione has been reported.[3] The key steps involve a Diels-Alder reaction followed by enzymatic resolution.

Protocol:

  • Diels-Alder Reaction: Reacting 1,3-cyclohexadiene with an appropriate dienophile (e.g., p-benzoquinone) to form the bicyclo[2.2.2]octene skeleton.

  • Reduction: Selective reduction of the double bond to yield the saturated bicyclo[2.2.2]octane framework.

  • Oxidation: Oxidation of the corresponding diol to the desired dione.

  • Enzymatic Resolution: Use of an immobilized lipase for the resolution of an enol acetate derivative to obtain the homochiral dione.

Base-Catalyzed H/D Exchange (Enolization) Study[1]

Protocol:

  • Reaction Setup: A solution of bicyclo[2.2.2]octane-2,5-dione in a 60:40 (v/v) dioxane-D₂O mixture is prepared.

  • Initiation: The reaction is initiated by the addition of a standardized NaOD solution.

  • Monitoring: The rate of deuterium incorporation at the C3 position is monitored over time using ¹H NMR spectroscopy.

  • Analysis: The second-order rate constants are determined from the kinetic data.

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed reaction pathways.

Enolization_Mechanism BOD Bicyclo[2.2.2]octane-2,5-dione Enolate Enolate Intermediate BOD->Enolate Deprotonation Base Base (e.g., OD⁻) Base->Enolate Deuterated_Product Deuterated Product Enolate->Deuterated_Product Deuteration (from D₂O)

Caption: Base-catalyzed enolization of bicyclo[2.2.2]octane-2,5-dione.

Photochemical_Pathways BOD_Excited BOD* (Excited State) ODPM_Product Oxa-di-π-methane Rearrangement Product BOD_Excited->ODPM_Product Pathway A Ketene_Extrusion_Products Ketene Extrusion Products BOD_Excited->Ketene_Extrusion_Products Pathway B BOD Bicyclo[2.2.2]octane-2,5-dione BOD->BOD_Excited hν (Irradiation)

Caption: Hypothesized photochemical pathways for bicyclo[2.2.2]octane-2,5-dione.

Future Directions

The computational analysis of bicyclo[2.2.2]octane-2,5-dione reaction mechanisms is a burgeoning field. While the enolization pathway is relatively well-understood, the photochemical reactivity of this molecule remains largely unexplored from a theoretical standpoint. Future research should focus on:

  • High-level computational studies (DFT, CASSCF) to elucidate the detailed mechanisms of potential photochemical rearrangements.

  • Comparative computational analysis of different reaction pathways to predict product distributions under various conditions.

  • Experimental validation of computationally predicted reaction outcomes to forge a stronger link between theory and practice.

By continuing to leverage the power of computational chemistry, the scientific community can unlock the full potential of bicyclo[2.2.2]octane-2,5-dione and its derivatives in the development of novel chemical entities and therapeutic agents.

References

A Comparative Guide to the Biological Activity of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The bicyclo[2.2.2]octane scaffold, a rigid and three-dimensional carbocyclic framework, has garnered significant attention in medicinal chemistry. Its unique conformational constraints and synthetic accessibility make it an attractive template for the design of novel therapeutic agents. This guide provides a comparative overview of the diverse biological activities exhibited by various bicyclo[2.2.2]octane derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals.

Data Summary of Biological Activities

The biological activities of bicyclo[2.2.2]octane derivatives span a wide range of therapeutic areas, including oncology, virology, microbiology, and neurology. The following table summarizes the quantitative data from various studies, highlighting the potency of these compounds against different biological targets.

Compound ClassDerivativeBiological ActivityTarget/AssayCell Line/OrganismActivity (IC50/MIC/EC50)Reference
Anticancer Agents Spiro-bicyclo[2.2.2]octane Paclitaxel MimeticCytotoxicityMicrotubule StabilizationMCF-7 (Breast Cancer)Toxic, but less active than paclitaxel[1]
Fused Bicyclo[2.2.2]octeneSARS-CoV-2 3CLpro InhibitionFRET-based inhibition assay-IC50: 102.2 ± 1.5 μM[2]
N-phosphonoalkyl bicyclic β-Amino AcidCytotoxicity-HeLa (Cervical Cancer)Moderate activity[3]
Penicillium oxalicum Derivative 1 CytotoxicityCCK-8 AssayFADU (Pharyngeal Cancer)IC50: 0.43 ± 0.03 μM[4]
Antiviral Agents Spirooliganone CAnti-Coxsackievirus B3 (CVB3)--IC50: 11.11 μmol/L[5]
Spirooliganone Derivative (+)-5 Anti-Coxsackievirus B3 (CVB3)--IC50: 1.11 μmol/L[5]
Prenylated C6-C3 Derivative 3 Anti-Coxsackievirus B3 (CVB3)--IC50: 33.3 µM[6]
Prenylated C6-C3 Derivative 5 Anti-Coxsackievirus B3 (CVB3)--IC50: 6.4 µM[6]
Sorbicatechol Derivative 7e Anti-HIV-1--IC50: ~32 μM[7]
Antimicrobial Agents Pseudallenes AAntifungalBroth MicrodilutionFusarium proliferatumMIC: 2 μg/mL[8]
Pseudallenes AAntifungalBroth MicrodilutionColletotrichum spiciferaMIC: 4 μg/mL[8]
Pseudallenes AAntifungalBroth MicrodilutionColletotrichum gloeosporioidesMIC: 4 μg/mL[8]
Tetracationic DABCO Derivative 1a Antibacterial-P. aeruginosaMIC: 2.5 μg/mL[9]
Tetracationic DABCO Derivative 1a Antibacterial-S. aureusMIC: 5.0 μg/mL[9]
Neuroprotective Agents Spiroindole AlkaloidNeuroprotection (against OGD)-SH-SY5Y (Neuroblastoma)EC50: 10.4 μM[10]
Diterpenoid Derivative 1 Neuroprotection (against OGD)-SH-SY5Y (Neuroblastoma)EC50: 27.72 μM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for some of the key assays cited in the table above.

Cell Viability and Cytotoxicity Assays

CCK-8 (Cell Counting Kit-8) Assay

This colorimetric assay is used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 10 µL of the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Antiviral Assays

Anti-HIV Activity Assay in MT-4 Cells

This assay is used to evaluate the ability of a compound to inhibit HIV replication.

  • Cell Culture: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Infection: Infect MT-4 cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Add serial dilutions of the test compound to the infected cell culture.

  • Incubation: Incubate the cultures for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Assessment of Viral Replication: Viral replication can be assessed by measuring the activity of reverse transcriptase in the culture supernatant or by quantifying the amount of viral p24 antigen using an ELISA.

  • Data Analysis: The IC50 value is the concentration of the compound that inhibits viral replication by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of bicyclo[2.2.2]octane derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation start Design of Bicyclo[2.2.2]octane Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Cytotoxicity) purification->primary_screening secondary_screening Secondary Screening (Target-specific assays) primary_screening->secondary_screening dose_response Dose-Response & IC50/EC50 Determination secondary_screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism end Lead Compound Identification mechanism->end

Caption: A generalized workflow for the discovery and evaluation of bioactive bicyclo[2.2.2]octane derivatives.

cytotoxicity_assay_flowchart start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_compound Add bicyclo[2.2.2]octane derivatives incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_reagent Add CCK-8/MTT reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read_plate Measure absorbance incubate3->read_plate analyze Calculate IC50 read_plate->analyze end Cytotoxicity Profile analyze->end

Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.

SAR_concept core Bicyclo[2.2.2]octane Core r1 R1 Substituent core->r1 Modification r2 R2 Substituent core->r2 Modification r3 R3 Substituent core->r3 Modification r4 R4 Substituent core->r4 Modification activity Biological Activity r1->activity r2->activity r3->activity r4->activity

Caption: A conceptual diagram illustrating the Structure-Activity Relationship (SAR) studies of bicyclo[2.2.2]octane derivatives.

References

A Spectroscopic Comparison of Bicyclo[2.2.2]octane-2,5-dione Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemical properties of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomers of bicyclo[2.2.2]octane-2,5-dione, a rigid bicyclic ketone with significant applications in asymmetric synthesis and as a chiral building block.

The defining difference between enantiomers lies in their interaction with plane-polarized light, a property known as optical activity. Consequently, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the primary tools for distinguishing between the (+)- and (-)-enantiomers of bicyclo[2.2.2]octane-2,5-dione. In contrast, standard spectroscopic techniques that do not employ polarized light, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are expected to yield identical results for both enantiomers, as these methods are insensitive to the spatial arrangement of atoms that defines chirality.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the enantiomers of bicyclo[2.2.2]octane-2,5-dione.

Table 1: Chiroptical Spectroscopy Data

Spectroscopic Technique(+)-(1S,4S)-bicyclo[2.2.2]octane-2,5-dione(-)-(1R,4R)-bicyclo[2.2.2]octane-2,5-dione
Circular Dichroism (CD) Positive Cotton EffectNegative Cotton Effect[1]
Optical Rotatory Dispersion (ORD) Positive Cotton EffectNegative Cotton Effect[1]

Note: The signs of the Cotton effects are crucial for assigning the absolute configuration of the enantiomers. The (1S,4S) enantiomer exhibits a positive Cotton effect, while the (1R,4R) enantiomer shows a negative one, as analyzed by the generalized octant rule.[1]

Table 2: Achiral Spectroscopy Data

Spectroscopic TechniqueExpected/Reported Data for both Enantiomers
¹³C NMR Instrument: Varian CFT-20. Data available for the racemic mixture.[2]
IR Spectroscopy Data available for the racemic mixture.[3]
Mass Spectrometry (MS) Molecular Weight: 138.16 g/mol .[2] Data available for the racemic mixture.[3]
¹H NMR Data available for the racemic mixture.[3]

Note: The spectroscopic data for achiral techniques are identical for both enantiomers. The data provided is for the racemic mixture, as is commonly reported.

Experimental Workflow

The general workflow for the spectroscopic comparison of bicyclo[2.2.2]octane-2,5-dione enantiomers involves several key stages, from the synthesis of the racemic mixture to the separation and subsequent spectroscopic analysis of the individual enantiomers.

G cluster_0 Synthesis & Separation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison cluster_3 Enantiomer Identification Synthesis Racemic Synthesis Resolution Enantiomeric Resolution Synthesis->Resolution Purification Purification Resolution->Purification Chiroptical Chiroptical Spectroscopy (CD, ORD) Purification->Chiroptical Achiral Achiral Spectroscopy (NMR, IR, MS) Purification->Achiral Comparison Comparative Analysis Chiroptical->Comparison Achiral->Comparison Enantiomer1 (+)-(1S,4S)-Enantiomer Comparison->Enantiomer1 Enantiomer2 (-)-(1R,4R)-Enantiomer Comparison->Enantiomer2

Caption: Experimental workflow for the spectroscopic comparison of bicyclo[2.2.2]octane-2,5-dione enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Synthesis and Resolution of Bicyclo[2.2.2]octane-2,5-dione Enantiomers

A practical method for obtaining homochiral bicyclo[2.2.2]octane-2,5-dione is through chemo-enzymatic synthesis.[4] An alternative approach involves the synthesis of the racemic dione followed by resolution. One reported method for resolution involves the use of a chiral auxiliary. For example, the racemic diketone can be resolved by fractional recrystallization of its dihydrazone with (R)-5-(1-phenylethyl)semioxamazide. Another method involves the resolution of a precursor diacid with brucine or quinine.[1]

2. Circular Dichroism (CD) Spectroscopy

  • Instrumentation: A standard circular dichroism spectrophotometer.

  • Sample Preparation: Prepare solutions of the separated (+)- and (-)-enantiomers in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. The solvent should be transparent in the wavelength range of interest.

  • Data Acquisition: Record the CD spectra over a wavelength range that covers the n-π* transition of the carbonyl groups (typically around 280-320 nm). The spectra are recorded as the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength.

  • Data Analysis: The results are typically expressed as molar ellipticity [θ]. The (+)-enantiomer will show a positive Cotton effect, and the (-)-enantiomer will show a negative Cotton effect of equal magnitude.[1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the purified enantiomer (or the racemic mixture) in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: For both enantiomers, the chemical shifts, coupling constants, and integration values are expected to be identical. The use of a chiral shift reagent would be necessary to distinguish the enantiomers in a racemic mixture by NMR.

4. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The IR spectra of both enantiomers will be identical. Key characteristic peaks to identify include the C=O stretching frequency for the ketone functional groups.

5. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).

  • Sample Preparation: Introduce the sample into the mass spectrometer, either directly or after separation by gas or liquid chromatography.

  • Data Acquisition: Obtain the mass spectrum, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

  • Data Analysis: The mass spectra of both enantiomers will be identical, showing the same molecular ion peak and fragmentation pattern.

References

Validation of a New Synthetic Method for (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel chemo-enzymatic synthetic route for (1S,4S)-bicyclo[2.2.2]octane-2,5-dione against established methods. The optically active C2-symmetric dione is a valuable chiral building block in asymmetric synthesis and for the development of therapeutic agents. This document presents quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their applications.

Comparative Analysis of Synthetic Methods

The synthesis of enantiomerically pure this compound has been approached through various strategies. This section compares a modern chemo-enzymatic approach with traditional chemical and bioreduction methods, highlighting key performance indicators.

Synthetic Method Key Features Reported Yield Enantiomeric Excess (ee) Key Reagents/Conditions Scalability/Robustness
New Chemo-enzymatic Synthesis Diels-Alder reaction followed by enzymatic resolution of an enol acetate derivative.[1][2]Not explicitly stated for the entire sequence, but enzymatic resolution is a key step.High (specific value depends on lipase and conditions).Diels-Alder reagents, immobilized lipases.Potentially scalable and robust, leveraging enzymatic specificity.[3]
1,2-Carbonyl Transposition Multi-step chemical synthesis starting from (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.[4][5][6]90% for a key oxidation step.[4]98% ee.[4][5][7]Clayfen, LDA, TMSCl.Multi-step nature may pose scalability challenges.
Bioreduction with Engineered Yeast Utilizes genetically engineered Saccharomyces cerevisiae overexpressing a carbonyl reductase.[8]High conversion rates (over 40-fold faster than baker's yeast for a related substrate).[8]>99% ee for the resulting hydroxyketone.[8]Genetically modified yeast (e.g., TMB4100).High potential for scalability in bioreactors.
Classical Resolution Separation of a racemic mixture, for example, via fractional crystallization of diastereomeric dihydrazones.[8]Often low, with a theoretical maximum of 50% for one enantiomer per resolution cycle.Dependent on the resolution agent and technique.Chiral resolving agents (e.g., (R)-5-(1-phenylethyl)semioxamazide).Generally inefficient and not ideal for large-scale production.

Experimental Protocols

New Chemo-enzymatic Synthesis (Illustrative Protocol)

This protocol is based on the general strategy of a Diels-Alder reaction followed by enzymatic resolution.

Step 1: Diels-Alder Reaction to form Racemic Bicyclo[2.2.2]octane-2,5-dione.

A common approach involves the reaction of 2-((trimethylsilyl)oxy)-1,3-cyclohexadiene with an appropriate dienophile such as α-chloroacrylonitrile to form a precursor that can be converted to the racemic dione.[4]

Step 2: Enol Acetylation.

The racemic dione is converted to its enol acetate derivative using a suitable acetylating agent in the presence of a base.

Step 3: Enzymatic Resolution.

The racemic enol acetate is subjected to hydrolysis using an immobilized lipase (e.g., from Candida antarctica). The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enol acetate (one enantiomer) and the hydrolyzed ketone (the other enantiomer).

1,2-Carbonyl Transposition Route

This established chemical synthesis provides high enantiomeric purity.[4][6]

Step 1: Protection of the Hydroxyl Group.

The starting material, (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one, is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

Step 2: 1,2-Carbonyl Transposition.

The protected hydroxyketone undergoes a 1,2-carbonyl transposition. A key step involves the oxidation of an intermediate using an agent like clayfen (clay-supported ferric nitrate) to yield (1S,4S,5S)-5-((tert-Butyldimethylsilyl)oxy)bicyclo[2.2.2]octan-2-one.[4]

Step 3: Deprotection and Oxidation.

Removal of the silyl protecting group followed by oxidation of the resulting hydroxyl group yields the target this compound.

Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the compared synthetic methods.

Chemo_Enzymatic_Synthesis cluster_0 Diels-Alder Reaction cluster_1 Enzymatic Resolution Dienophile Dienophile Racemic_Dione Racemic bicyclo[2.2.2]octane-2,5-dione Dienophile->Racemic_Dione Diene 1,3-Cyclohexadiene Derivative Diene->Racemic_Dione Enol_Acetate Racemic Enol Acetate Racemic_Dione->Enol_Acetate Acetylation Lipase Immobilized Lipase Enol_Acetate->Lipase S_Enantiomer (1S,4S)-Enantiomer Lipase->S_Enantiomer R_Enantiomer (1R,4R)-Enantiomer Lipase->R_Enantiomer Final_Product This compound S_Enantiomer->Final_Product Purification

Caption: Chemo-enzymatic synthesis workflow.

Carbonyl_Transposition Start (1R,4S,6S)-6-hydroxy- bicyclo[2.2.2]octan-2-one Protected TBDMS-protected hydroxyketone Start->Protected Protection (TBDMSCl) Transposed Transposed Intermediate Protected->Transposed e.g., LDA, TMSCl Oxidized (1S,4S,5S)-5-(TBDMS-oxy) bicyclo[2.2.2]octan-2-one Transposed->Oxidized Oxidation (Clayfen) Deprotected Hydroxyketone Intermediate Oxidized->Deprotected Deprotection Final_Product (1S,4S)-bicyclo[2.2.2] octane-2,5-dione Deprotected->Final_Product Oxidation

Caption: 1,2-Carbonyl transposition synthetic pathway.

Bioreduction_vs_Classical cluster_bio Bioreduction Route cluster_classical Classical Resolution Diketone_Start Prochiral Diketone Engineered_Yeast Engineered S. cerevisiae Diketone_Start->Engineered_Yeast Chiral_Hydroxyketone Enantiopure Hydroxyketone Engineered_Yeast->Chiral_Hydroxyketone Final_Dione_Bio (1S,4S)-Dione Chiral_Hydroxyketone->Final_Dione_Bio Oxidation Racemic_Mixture Racemic Dione Resolving_Agent Chiral Resolving Agent Racemic_Mixture->Resolving_Agent Diastereomers Diastereomeric Mixture Resolving_Agent->Diastereomers Separation Separation (e.g., Crystallization) Diastereomers->Separation Final_Dione_Classical (1S,4S)-Dione Separation->Final_Dione_Classical Liberation of Enantiomer

Caption: Comparison of bioreduction and classical resolution.

References

Comparative study of catalysts for the asymmetric synthesis of bicyclo[2.2.2]octanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold prevalent in numerous natural products and pharmaceutical agents. Its unique conformational constraints and stereochemical complexity make it an attractive target in drug discovery and organic synthesis. The asymmetric synthesis of this motif, however, presents a significant challenge, demanding highly efficient and stereoselective catalytic methods. This guide provides a comparative analysis of prominent catalytic systems developed for the asymmetric synthesis of bicyclo[2.2.2]octanes, offering a comprehensive overview of their performance, scope, and underlying mechanistic principles.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of key catalytic systems for the asymmetric synthesis of bicyclo[2.2.2]octanes, focusing on reaction type, catalyst, typical substrate scope, and stereochemical outcomes.

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for the enantioselective construction of bicyclo[2.2.2]octane cores, offering mild reaction conditions and avoiding the use of toxic or expensive metals.

Catalyst SystemReaction TypeTypical SubstratesYield (%)ee (%)drReference
Chiral Oxaziridinium Salt Hydroxylative Phenol Dearomatization/[4+2] Cycloaddition2-Alkylphenols60-9590-99>20:1[1][2][3]
Diphenylprolinol Silyl Ether Domino Michael/Michael Reactionα,β-Unsaturated aldehydes and 3-substituted cyclohex-2-enones70-9596->99>19:1[4]
Chiral Secondary Amine Formal [4+2] CycloadditionCyclohexenylidenemalononitriles and α,β-unsaturated aldehydes65-9885-98>19:1[5]
Metal-Based Catalytic Systems

Transition metal catalysis offers a complementary approach, often with high catalytic turnover and functional group tolerance.

Catalyst SystemReaction TypeTypical SubstratesYield (%)ee (%)drReference
Chiral Oxazaborolidinium-TfOH Diels-Alder Reactionα,β-Unsaturated aldehydes and dienes85-9895->99>10:1[6]
cis-2,5-Diaminobicyclo[2.2.2]octane-Metal (Cr, Cu, Co) Complexes Nozaki-Hiyama-Kishi Allylation, Henry Reaction, CyclopropanationAldehydes, nitroalkanes, alkenes60-9580-99Varies[7][8]
[Ir(COD)Cl]₂ / Chiral Bicyclo[2.2.2]octadiene Ligand Kinetic Resolution of Allylic CarbonatesSecondary allylic carbonates45-50 (recovered SM)90-98-[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation.

General Procedure for Oxaziridinium-Catalyzed Hydroxylative Phenol Dearomatization/[4+2] Cycloaddition[1][3]

To a solution of the 2-alkylphenol (0.2 mmol) and the chiral oxaziridinium salt (5 mol%) in a 1:1 mixture of CH₃CN/H₂O (2 mL) at 0 °C is added aqueous H₂O₂ (30 wt%, 3.0 equiv.). The reaction mixture is stirred at 0 °C for 12-24 hours until complete consumption of the starting material as monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octenone product.

General Procedure for Diphenylprolinol Silyl Ether-Catalyzed Domino Michael/Michael Reaction[4]

To a solution of the 3-substituted cyclohex-2-en-1-one (0.2 mmol) and the α,β-unsaturated aldehyde (0.24 mmol) in anhydrous toluene (1.0 mL) at room temperature is added the diphenylprolinol silyl ether catalyst (20 mol%). The reaction mixture is stirred for 24-72 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the corresponding bicyclo[2.2.2]octane derivative.

General Procedure for Chiral Oxazaborolidinium-Catalyzed Diels-Alder Reaction[6]

To a flame-dried flask containing the chiral oxazaborolidinium precursor (6 mol%) under an argon atmosphere is added dry dichloromethane (1.0 mL). The solution is cooled to -78 °C, and triflic acid (6 mol%) is added dropwise. After stirring for 15 minutes, the α,β-unsaturated aldehyde (0.5 mmol) is added, followed by the diene (1.0 mmol). The reaction is stirred at -78 °C for 2-6 hours. Upon completion, the reaction is quenched with a few drops of saturated aqueous NaHCO₃ solution and allowed to warm to room temperature. The mixture is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by flash chromatography to yield the bicyclo[2.2.2]octane adduct.

Visualizing Reaction Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of the experimental processes and conceptual reaction pathways.

Experimental_Workflow cluster_Organocatalysis Organocatalytic Synthesis cluster_MetalCatalysis Metal-Catalyzed Synthesis Start_Org Reactants + Chiral Organocatalyst Reaction_Org Stir at specified temperature and time Start_Org->Reaction_Org Quench_Workup_Org Quenching & Aqueous Workup Reaction_Org->Quench_Workup_Org Purification_Org Column Chromatography Quench_Workup_Org->Purification_Org Product_Org Bicyclo[2.2.2]octane Purification_Org->Product_Org Start_Met Reactants + Chiral Ligand + Metal Precursor Reaction_Met Stir under inert atmosphere Start_Met->Reaction_Met Quench_Workup_Met Quenching & Aqueous Workup Reaction_Met->Quench_Workup_Met Purification_Met Column Chromatography Quench_Workup_Met->Purification_Met Product_Met Bicyclo[2.2.2]octane Purification_Met->Product_Met Diels_Alder_Pathway cluster_Catalyst_Activation Catalyst Activation cluster_Cycloaddition [4+2] Cycloaddition Oxazaborolidine Chiral Oxazaborolidine Active_Catalyst Chiral Cationic Oxazaborolidinium Oxazaborolidine->Active_Catalyst + TfOH TfOH TfOH->Active_Catalyst Transition_State [Catalyst-Dienophile] Transition State Active_Catalyst->Transition_State Coordinates Dienophile α,β-Unsaturated Aldehyde Dienophile->Transition_State Diene Diene Diene->Transition_State Facial selection Product Bicyclo[2.2.2]octane Adduct Transition_State->Product

References

Safety Operating Guide

Navigating the Safe Disposal of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, a compound recognized as hazardous.

This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed (H302) and causing serious eye damage (H318)[1]. Due to these hazardous properties, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste[2][3]. Adherence to a strict hazardous waste disposal protocol is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves. All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, including residues and contaminated materials (e.g., weighing paper, spatulas), in a designated, leak-proof, and clearly labeled hazardous waste container[4].

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are grossly contaminated should be placed in a dedicated solid hazardous waste container[4]. Non-disposable glassware must be decontaminated by triple rinsing with a suitable solvent. The resulting rinsate must be collected as hazardous liquid waste.

    • Liquid Waste: Any solutions containing this compound or rinsate from cleaning contaminated equipment must be collected in a separate, sealed, and properly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container Management:

    • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Harmful if Swallowed," "Causes Serious Eye Damage").

    • Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory[5]. Ensure containers are kept closed except when adding waste[2]. Store away from incompatible materials.

    • Container Integrity: Use containers that are in good condition and compatible with the chemical. Do not overfill containers; they should be filled to no more than three-quarters of their capacity[4].

  • Disposal Request and Collection:

    • Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department.

    • Do not attempt to transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the final collection and disposal in accordance with federal, state, and local regulations.

Quantitative Data Summary

For quick reference, the key identifiers and hazard classifications for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀O₂[1][6][7]
Molecular Weight 138.16 g/mol [1][6][7]
CAS Number 57346-05-1 (generic)[1][6][8]
GHS Hazard Code H302[1]
GHS Hazard Statement Harmful if swallowed[1]
GHS Hazard Code H318[1]
GHS Hazard Statement Causes serious eye damage[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the disposal process.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Operations start Start: Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Pure Compound, Contaminated Items) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste label_solid Label Solid Waste Container: 'Hazardous Waste' 'this compound' 'Harmful, Eye Damage' solid_waste->label_solid label_liquid Label Liquid Waste Container: 'Hazardous Waste' 'this compound Solution' 'Harmful, Eye Damage' liquid_waste->label_liquid store_solid Store in Satellite Accumulation Area label_solid->store_solid store_liquid Store in Satellite Accumulation Area label_liquid->store_liquid request_pickup Request EHS Waste Pickup store_solid->request_pickup store_liquid->request_pickup collect EHS Collects Waste request_pickup->collect transport Transport to Central Facility collect->transport final_disposal Final Disposal (Incineration/Treatment) transport->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling (1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (1S,4S)-bicyclo[2.2.2]octane-2,5-dione

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartEquipmentSpecification
Eyes Safety Glasses with Side Shields or GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2]
Hands Chemically Resistant GlovesInspect gloves for integrity before each use.[2][3]
Respiratory Dust MaskA type N95 (US) or equivalent respirator is recommended.[4][5] Use in a well-ventilated area or under a chemical fume hood.[1]
Body Protective ClothingA lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][3]
Handling and Storage

Safe handling and storage practices are crucial to prevent accidents and maintain the integrity of the chemical.

AspectProcedure
Handling Use in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid breathing dust.[1] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
Disposal Plan

Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused Product Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1]
Contaminated PPE Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Empty Containers Triple rinse with an appropriate solvent. Dispose of the rinsate as hazardous waste. Puncture and dispose of the container in accordance with local regulations.
Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is critical.

SituationFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6] Seek immediate medical attention.[1]

Visual Guides

The following diagrams illustrate the standard operating procedure for handling the chemical and the emergency response plan for accidental exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up work area in a chemical fume hood prep_ppe->prep_setup handling_weigh Weigh the required amount of the chemical prep_setup->handling_weigh handling_transfer Transfer the chemical to the reaction vessel handling_weigh->handling_transfer handling_reaction Perform the experimental procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of chemical waste and contaminated materials cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

G cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_medical Medical Attention exposure_event Exposure Event Occurs (Skin/Eye Contact, Inhalation, Ingestion) response_remove Remove victim from the source of exposure exposure_event->response_remove response_first_aid Administer appropriate first aid (See Emergency Procedures Table) response_remove->response_first_aid response_sds Consult the Safety Data Sheet (SDS) response_first_aid->response_sds medical_seek Seek immediate medical attention response_sds->medical_seek medical_inform Inform medical personnel about the chemical exposure medical_seek->medical_inform

Caption: Emergency Response Plan for Accidental Exposure.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione
Reactant of Route 2
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.